2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
Description
The exact mass of the compound 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(bromomethyl)-1-methylimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-8-3-2-7-5(8)4-6;/h2-3H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGXWQWALPCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864074-91-8 | |
| Record name | 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The 2-(Bromomethyl)imidazole Hydrobromide Scaffold: Properties, Mechanistic Reactivity, and Applications in Drug Discovery
Executive Summary & Nomenclature Clarification
The 2-(bromomethyl)imidazole scaffold is a highly versatile electrophilic building block utilized extensively in medicinal chemistry, particularly in the synthesis of complex heterocyclic pharmacophores and G-protein coupled receptor (GPCR) ligands.
Critical Nomenclature Note: In chemical literature and commercial sourcing, there is a frequent conflation between the des-methyl parent compound and its N-methylated derivative. To maintain strict scientific integrity, this whitepaper clarifies the following registry discrepancy:
-
CAS RN 2939-05-1 corresponds exclusively to 2-(Bromomethyl)-1H-imidazole hydrobromide (the des-methyl parent)[1].
-
CAS RN 1864074-91-8 corresponds to 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide [2].
While this guide covers the physicochemical properties of both, the mechanistic insights, handling protocols, and adenosine receptor (AR) ligand applications discussed herein apply universally to the reactivity of the 2-(bromomethyl)imidazole hydrobromide core.
Physicochemical Properties & Structural Data
The stabilization of the highly reactive bromomethyl group is achieved through salt formation. The hydrobromide salt prevents the nucleophilic imidazole nitrogen from undergoing intermolecular
Table 1: Comparative Physicochemical Properties
| Property | 2-(Bromomethyl)-1H-imidazole hydrobromide[1] | 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide[2] |
| CAS Registry Number | 2939-05-1 | 1864074-91-8 |
| Molecular Formula | ||
| Molecular Weight | 241.91 g/mol | 255.94 g/mol |
| Appearance | Off-white to light brown crystalline powder | Off-white to pale yellow powder |
| Solubility | Soluble in DMF, DMSO, and Methanol | Soluble in DMF, DMSO, and Methanol |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon/Nitrogen) | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
| Reactivity Profile | Bifunctional (Electrophilic carbon, Nucleophilic N) | Monofunctional electrophile (N1 is blocked) |
Mechanistic Insights: Causality in Experimental Design
The Role of the Hydrobromide Salt
The free base of 2-(bromomethyl)imidazole is inherently unstable. The unprotonated
Causality in Synthesis: By synthesizing and storing the compound as a hydrobromide salt, the basic nitrogen is protonated (
Controlled Activation for Alkylation
During drug synthesis, the electrophilic bromomethyl group is used to alkylate thiols, amines, or phenols. To initiate the reaction, a mild base (such as Sodium Bicarbonate,
-
Why
? Strong bases (like NaH or KOtBu) would rapidly deprotonate the imidazole N1 (in CAS 2939-05-1), leading to competing N-alkylation or polymerization. is basic enough to neutralize the HBr salt and liberate the free base in situ, but mild enough to ensure that an introduced exogenous nucleophile (e.g., a highly nucleophilic thiolate) outcompetes self-polymerization[3].
Caption: Synthetic workflow for 2-(bromomethyl)imidazole hydrobromide and subsequent SN2 alkylation.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction completion can be monitored analytically.
Protocol 1: Synthesis of 2-(Bromomethyl)-1H-imidazole hydrobromide
This protocol utilizes a highly acidic brominating environment to ensure simultaneous bromination and salt formation, preventing transient free-base formation[4].
-
Reagent Preparation: Suspend 1H-imidazol-2-ylmethanol (1.0 eq, e.g., 3.1 mmol) in a reaction flask equipped with a reflux condenser and magnetic stirrer.
-
Acidic Bromination: Slowly add 33% HBr in glacial acetic acid (approx. 8 mL per 3.1 mmol of substrate)[4]. Mechanistic note: Acetic acid acts as a polar protic solvent that solubilizes the HBr while facilitating the protonation of the leaving hydroxyl group.
-
Thermal Activation: Heat the solution to 70–100 °C for 4 to 8 hours[4]. Monitor the reaction via LC-MS (aliquots must be quenched in cold methanol).
-
Isolation: Remove the solvent by distillation under reduced pressure. The resulting red-brown residue contains the crude product[4].
-
Purification: Triturate the residue vigorously with petroleum ether or diethyl ether (10 mL) to remove residual acetic acid and non-polar impurities. Filter the precipitate under a nitrogen blanket[4].
-
Validation:
NMR (DMSO- ) should show a distinct downfield shift of the methylene protons (singlet, ~4.7 ppm) compared to the hydroxymethyl precursor, confirming bromination.
Protocol 2: S-Alkylation for GPCR Ligand Synthesis
This protocol describes the coupling of the bromomethyl scaffold with a sulfanyl-pyridine derivative to generate an adenosine receptor ligand[3].
-
System Setup: In an oven-dried flask under argon, dissolve the target nucleophile (e.g., a 6-sulfanyl-3,5-dicyanopyridine derivative, 1.0 eq) in anhydrous DMF.
-
Base Addition: Add Sodium Bicarbonate (
, 2.5 eq). Mechanistic note: 1.0 eq neutralizes the hydrobromide salt of the imidazole, 1.0 eq deprotonates the thiol to form the highly nucleophilic thiolate, and 0.5 eq acts as a buffer. -
Electrophile Introduction: Add 2-(bromomethyl)-1H-imidazole hydrobromide (1.1 eq) portion-wise at room temperature[3].
-
Reaction Monitoring: Stir at room temperature for 2-4 hours. The mild conditions prevent the degradation of the cyano groups on the pyridine ring.
-
Workup: Quench the reaction with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over
, and concentrate.
Applications in Drug Discovery: Adenosine Receptor Signaling
The 2-(bromomethyl)imidazole scaffold is a critical precursor in the discovery of highly potent Adenosine Receptor (AR) ligands[5]. Adenosine receptors (
By appending the imidazole ring to a 3,5-dicyanopyridine core via a thioether linkage (synthesized via Protocol 2), researchers have developed single-digit nanomolar affinity full agonists for the
Caption: Adenosine receptor signaling pathway modulated by imidazole-derived GPCR ligands.
The strategic placement of the imidazole moiety allows these ligands to achieve high subtype selectivity (e.g.,
References
-
National Institutes of Health (PMC). "4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives". PMC. Available at:[Link]
-
University of Florence (FLORE). "Design, synthesis and pharmacological evaluation of new adenosine receptor ligands". Unifi.it. Available at:[Link]
-
ACS Chemical Neuroscience. "Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes". ACS Publications. Available at: [Link]
Sources
- 1. 2-(Bromomethyl)-1H-imidazole hydrobromide | 2939-05-1 [sigmaaldrich.com]
- 2. 1-(2-bromoethyl)-2-methyl-1h-imidazole hydrobromide compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. pubs.acs.org [pubs.acs.org]
The Dual Nature of Imidazole Derivatives: A Comparative Analysis of 1-Methylimidazole and 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide Reactivity
Executive Summary
In advanced organic synthesis, medicinal chemistry, and materials science, the imidazole ring is a privileged scaffold. However, subtle structural modifications fundamentally alter its reactivity profile. This technical whitepaper explores the divergent chemical behaviors of 1-methylimidazole (1-MeIm) and 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide . While 1-MeIm serves as a robust, monofunctional nucleophile and Lewis base, the bromomethyl derivative acts as a highly reactive, bifunctional electrophile that requires precise handling as a hydrobromide salt to prevent catastrophic self-polymerization.
Understanding the causality behind their reactivity is critical for designing self-validating experimental protocols, synthesizing complex tripodal ligands, and developing novel active pharmaceutical ingredients (APIs).
1-Methylimidazole: The Monofunctional Nucleophile
1-Methylimidazole is a colorless, hygroscopic liquid characterized by a five-membered aromatic ring containing two nitrogen atoms[1]. The presence of the N-methyl group is structurally defining: it completely prevents tautomerization, locking the molecule into a single electronic state where the N3 nitrogen is the unambiguous center of basicity and nucleophilicity[2].
Mechanistic Causality
The nucleophilicity of 1-MeIm is driven by the
Catalytic cycle of 1-methylimidazole in nucleophilic acyl substitution.
2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide: The Bifunctional Electrophile
Unlike 1-MeIm, 2-(Bromomethyl)-1-methyl-1H-imidazole is a bifunctional molecule. It possesses both the highly nucleophilic N3 nitrogen and a highly electrophilic benzylic-like bromomethyl group at the C2 position.
The Causality of the Salt Form
If this compound were isolated as a free base, it would be fundamentally unstable. The nucleophilic N3 of one molecule would rapidly execute an intermolecular
To circumvent this, the compound is synthesized, stored, and sold strictly as a hydrobromide salt . The addition of HBr protonates the N3 nitrogen, completely neutralizing its nucleophilicity. This protective protonation stabilizes the molecule, allowing it to be utilized as a potent, bench-stable alkylating agent for the synthesis of complex architectures, such as water-soluble bowl complexes and tripodal ligands[4].
Reactivity pathways of 2-(Bromomethyl)-1-methyl-1H-imidazole highlighting salt stabilization.
Quantitative Data & Reactivity Comparison
The following table summarizes the divergent physicochemical properties and operational handling requirements for both compounds.
| Property | 1-Methylimidazole | 2-(Bromomethyl)-1-methyl-1H-imidazole HBr |
| Chemical Role | Monofunctional Nucleophile / Lewis Base | Bifunctional Electrophile (upon neutralization) |
| Primary Reactive Sites | N3 (Nucleophilic), C2 (Acidic) | C2-CH2Br (Electrophilic), N3 (Nucleophilic) |
| Physical State | Colorless to pale yellow liquid[1] | Solid crystalline salt |
| Inherent Stability | Highly stable at room temperature | Stable only as a protonated salt |
| Self-Polymerization | None | Extremely rapid (if deprotonated to free base) |
| Primary Applications | Acylation catalysis, Ionic liquid precursor | Electrophilic building block for MOFs and ligands |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to harness the specific reactivity of each compound.
Protocol A: Nucleophilic Acyl Substitution Catalysis using 1-Methylimidazole
Objective: Accelerate the esterification of a sterically hindered alcohol.
-
Preparation: Dissolve the target alcohol (1.0 eq) and an acid chloride (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalyst & Base Addition: Add 1-Methylimidazole (0.1 eq) followed by Triethylamine (TEA) (1.5 eq).
-
Causality Check: 1-MeIm acts as a kinetic nucleophile, attacking the acid chloride to form a highly reactive acyl-imidazolium intermediate[2]. TEA acts as a thermodynamic base to scavenge the evolving HCl. Without TEA, the HCl would protonate 1-MeIm, killing the catalytic cycle.
-
-
Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (UV 254 nm). The transient acyl-imidazolium intermediate will not be visible, but the disappearance of the starting alcohol validates the cycle.
-
Workup: Quench with 1M aqueous HCl to protonate and extract both TEA and 1-MeIm into the aqueous layer. Wash the organic layer with brine, dry over
, and concentrate to yield the pure ester.
Protocol B: N-Alkylation using 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide
Objective: Synthesize a tripodal ligand by alkylating a primary amine.
-
Preparation: Dissolve the target primary amine (1.0 eq) in anhydrous acetonitrile (
). -
Reagent Addition: Add 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (2.2 eq for double alkylation).
-
In Situ Neutralization (Critical Step): Slowly add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) dropwise at 0°C.
-
Causality Check: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the HBr salt, liberating the free base of the bromomethyl imidazole in the direct presence of the target amine[4]. Because the target amine is highly nucleophilic and present in the solvation shell, cross-coupling kinetically outcompetes the self-alkylation of the imidazole.
-
-
Reaction: Heat the mixture to 65°C for 16 hours.
-
Workup: Concentrate the solvent under reduced pressure. Partition the residue between DCM and saturated aqueous
.-
Causality Check: The use of
ensures the newly formed imidazole rings remain deprotonated (free base form), forcing the highly polar product to partition into the organic DCM layer rather than washing away in the aqueous phase.
-
References
- Key Reactive Sites of 1-Methylimidazole: A Technical Guide for Researchers, Scientists, and Drug Development Professionals - Benchchem.
- CAS 616-47-7: 1-Methylimidazole - CymitQuimica.
- Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles - ResearchGate.
- 1-(2-bromoethyl)-2-methyl-1h-imidazole hydrobromide compound - Sigma-Aldrich.
- The first water-soluble bowl complex - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
A Comprehensive Technical Guide to the Solubility of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a pivotal intermediate in synthetic chemistry, valued for its role in constructing complex pharmaceutical molecules and functional materials. A comprehensive understanding of its solubility is not merely academic; it is a critical determinant for reaction optimization, solvent screening, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). This guide provides a deep, mechanistically-grounded exploration of the solubility of this ionic compound. We move beyond simple data reporting to explain the physicochemical principles governing its behavior, offer a qualitative solubility profile based on these principles, and present a robust, field-tested protocol for precise quantitative determination. This document is designed to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize this versatile building block.
The Foundational Principle: Unpacking "Like Dissolves Like" for an Ionic Compound
For any substance to dissolve, the energy released from the interaction between the solute and solvent molecules (solvation energy) must be sufficient to overcome the energy holding the solute molecules together (for a crystal, the lattice energy) and the energy holding the solvent molecules together.[1] In the case of an ionic salt like 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, the lattice energy is substantial due to the strong electrostatic attraction between the imidazolium cation and the bromide anion.
Therefore, effective solvents must possess characteristics that can disrupt this ionic lattice and stabilize the individual ions in solution. This is primarily achieved through:
-
High Polarity/Dielectric Constant: Polar solvents have a significant separation of charge, creating molecular dipoles.[2] A high dielectric constant allows the solvent to effectively shield the ions from each other, reducing their electrostatic attraction and favoring dissolution.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can strongly interact with both the cation and anion, providing a powerful solvation mechanism.[1] Protic solvents (e.g., water, methanol) are particularly effective.
-
Ion-Dipole Interactions: The positive and negative ends of polar solvent molecules arrange themselves around the anion and cation, respectively, forming a stabilizing solvation shell.[3]
Physicochemical Profile: The Molecular Determinants of Solubility
The solubility behavior of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a direct consequence of its molecular structure.
| Property | Description & Value | Significance for Solubility |
| Chemical Structure | An N-methylated imidazole ring with a bromomethyl substituent at the C2 position, paired with a bromide counter-ion. | The molecule is a salt, making it inherently ionic and polar. The imidazolium ring is a key feature, with the cation's acidic proton (on the ring) being a hydrogen bond donor. The bromide anion is a hydrogen bond acceptor. |
| Molecular Formula | C₅H₈Br₂N₂ | The presence of heteroatoms (N) and the ionic nature dominate its solubility profile over the small hydrocarbon portion. |
| Molecular Weight | ~269.94 g/mol | While size can be a factor, the ionic character is the primary driver of solubility for a molecule of this size.[4] |
| Appearance | Typically a solid (light yellow to yellow).[5][6] | As a solid, the dissolution process requires overcoming crystal lattice energy. |
| Polarity | High | Predicts poor solubility in nonpolar solvents (e.g., hexanes, toluene) and favorable solubility in polar solvents.[1][2] |
Qualitative Solubility Spectrum: A Practical Guide for Solvent Selection
Based on the principles above, we can predict the solubility of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide across different classes of common laboratory solvents. This serves as a crucial first step in experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Freely Soluble | These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, providing strong ion-dipole interactions and hydrogen bonding to effectively solvate both the imidazolium cation and bromide anion. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Soluble | These solvents have high dipole moments, allowing for good ion-dipole interactions. However, they lack the strong hydrogen-bond-donating ability of protic solvents, resulting in slightly less effective solvation compared to methanol or water. |
| Slightly Polar | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Slightly Soluble to Insoluble | The polarity and dielectric constants of these solvents are generally insufficient to overcome the strong ionic lattice energy of the salt. Interactions are too weak to promote significant dissolution. |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Insoluble | These solvents lack any significant dipole moment and cannot form meaningful interactions with the ions. The energy cost to break the ionic lattice is far too high.[2] |
Quantitative Solubility Determination: An Essential Experimental Protocol
While qualitative predictions are useful, many applications, such as reaction stoichiometry and formulation development, require precise quantitative data. As specific solubility values (e.g., in g/100 mL) for this compound are not widely published, experimental determination is necessary. The isothermal equilibrium method is a reliable technique for this purpose.[7][8]
Workflow for Isothermal Equilibrium Solubility Measurement
Caption: A three-phase workflow for determining quantitative solubility.
Step-by-Step Methodology
-
Preparation : To a series of sealed vials, add a precisely measured volume (e.g., 5.0 mL) of the desired organic solvent.
-
Addition of Solute : Add an excess amount of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide to each vial. The key is to ensure a visible amount of undissolved solid remains at the bottom, which confirms the solution is saturated.
-
Equilibration : Place the sealed vials in a constant temperature shaker bath (e.g., at 25 °C) and agitate for a prolonged period (24 to 48 hours is standard) to ensure the system reaches thermodynamic equilibrium.[8]
-
Sampling : Remove the vials from the bath and allow them to stand undisturbed at the same temperature until the excess solid has fully settled.
-
Filtration : Carefully draw a portion of the clear supernatant into a syringe. Attach a sub-micron syringe filter (e.g., 0.22 µm PTFE) to the syringe. This step is critical to remove any microscopic solid particles that would otherwise inflate the final calculated solubility.
-
Aliquot Transfer : Dispense a precise volume (e.g., 2.0 mL) of the filtered solution into a tared (pre-weighed) vial. Record the exact volume transferred.
-
Solvent Evaporation : Remove the solvent completely. This is best done under reduced pressure (e.g., using a rotary evaporator or vacuum oven) at a mild temperature to prevent degradation of the compound.
-
Final Weighing : Once the solid residue is completely dry, weigh the vial again. The difference between this final mass and the tare mass is the mass of the solute that was dissolved in the aliquot.
-
Calculation :
-
Mass of Solute = (Final Mass of Vial + Residue) - (Tare Mass of Vial)
-
Solubility (g / 100 mL) = (Mass of Solute (g) / Volume of Aliquot (mL)) × 100
-
Pillars of a Trustworthy Measurement
-
Confirmation of Equilibrium : To validate that 24 hours is sufficient, you can run a parallel experiment and measure the solubility at 24, 36, and 48 hours. If the values are consistent, equilibrium has been reached.
-
Reproducibility : Perform the entire experiment in triplicate to ensure the results are precise and to report a mean value with a standard deviation.
-
Purity : The purity of both the solute and the solvent can affect solubility. Using high-purity materials is essential for obtaining accurate and relevant data.
Key Factors Modulating Solubility
The solubility of an ionic compound is not a fixed number but is influenced by several environmental and chemical factors.
Caption: Primary factors that influence the solubility of an ionic organic compound.
-
Temperature : For most solids dissolving in liquids, solubility increases with temperature.[1][4] The added thermal energy helps overcome the crystal lattice energy. This relationship is crucial for crystallization processes, where a compound is dissolved in a hot solvent and precipitates upon cooling.
-
pH (in protic solvents) : The pH of the medium can influence the protonation state of acidic or basic functional groups.[3] For the imidazolium salt, in a highly basic environment, deprotonation could occur, forming a neutral species that would have drastically different solubility.
-
Common Ion Effect : The solubility of an ionic compound is decreased if the solvent already contains one of the ions from the salt.[4] For example, dissolving 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide in a solution already containing a high concentration of bromide ions would suppress its dissolution.
Conclusion
The solubility of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is governed by its ionic nature, making it most soluble in polar protic solvents and progressively less soluble as solvent polarity and hydrogen bonding capacity decrease. While theoretical principles provide a strong predictive framework for solvent selection, precise, quantitative data must be determined experimentally. The protocol detailed in this guide offers a reliable and self-validating method for this purpose. A thorough understanding and careful measurement of solubility are indispensable for the successful application of this important chemical intermediate in both research and industrial settings.
References
-
Vedantu. (2024, July 2). Explain any four factors which affect the solubility of ionic compounds. [Link]
-
Vasu, K., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]
-
Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. [Link]
-
ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]
-
Lumen Learning. Solubility – Introductory Chemistry. [Link]
-
Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]
-
Al-Mustansiriya University. (2025, October 22). Solubility. [Link]
Sources
- 1. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 2. Solubility – Introductory Chemistry [uen.pressbooks.pub]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]
- 5. 1H-IMidazole,2-(broMoMethyl)-,hydrobroMide(1:1) | 2939-05-1 [amp.chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide
Executive Summary
In advanced coordination chemistry and metalloenzyme modeling, the precise design of multidentate ligands is paramount. 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide serves as a critical, field-proven building block for appending the 1-methylimidazol-2-ylmethyl moiety onto amine or phenolate backbones. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, the causality behind its formulation, and a self-validating protocol for its application in synthesizing complex transition metal and lanthanide chelators.
Physicochemical Profiling & Structural Analysis
Understanding the fundamental properties of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is essential for predicting its behavior in organic synthesis. The quantitative data defining this molecule is summarized below[1],[2].
Quantitative Chemical Properties
| Property | Value |
| Chemical Name | 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide |
| CAS Number | 1864074-91-8 |
| Molecular Formula | C₅H₈Br₂N₂ |
| Molecular Weight | 255.94 g/mol |
| Monoisotopic Mass | 253.905 g/mol |
| SMILES | Br.CN1C=CN=C1CBr |
Mechanistic Causality: The Role of the Hydrobromide Salt
A common question in ligand design is why this reagent is exclusively utilized as a hydrobromide salt rather than a free base. The causality lies in the inherent reactivity of the imidazole ring. The free base of 2-(bromomethyl)imidazole is notoriously unstable; the nucleophilic nitrogen (N3) of one molecule will rapidly attack the highly electrophilic bromomethyl carbon of an adjacent molecule, leading to uncontrolled, exothermic oligomerization.
By formulating the compound as a hydrobromide salt, the imidazole ring is protonated. This neutralizes the nucleophilicity of the N3 position, rendering the reagent shelf-stable and preventing premature self-condensation. During synthesis, a controlled deprotonation step is required to liberate the reactive species in situ[1].
Mechanistic Role in Ligand Design
The 1-methylimidazol-2-ylmethyl group is a privileged motif in inorganic chemistry. It acts as a potent N-donor, providing a "hard" nitrogen that is excellent for coordinating Lewis acidic metals. The N-methyl group is a critical structural feature: it prevents unwanted deprotonation or bridging coordination at the N1 position, ensuring the predictable formation of discrete, mononuclear complexes[3].
When reacted with primary or secondary amines, 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide undergoes a classic bimolecular nucleophilic substitution (Sₙ2). The resulting multidentate ligands are highly effective at stabilizing transition metals (e.g., Fe, Zn) and lanthanides (e.g., La, Eu) in high oxidation states[3].
Workflow of SN2 ligand assembly and metal coordination.
Experimental Protocol: Self-Validating Ligand Assembly
To ensure high yields and prevent the aforementioned self-polymerization, the following protocol employs a self-validating workflow for the Sₙ2 alkylation of a primary amine.
Objective
Synthesize a multidentate chelating ligand by appending the 1-methylimidazol-2-ylmethyl moiety to an amine backbone.
Step-by-Step Methodology
-
In Situ Free Base Generation:
-
Dissolve 1.0 equivalent of the target amine nucleophile in anhydrous acetonitrile (MeCN).
-
Add 3.0 equivalents of anhydrous potassium carbonate (K₂CO₃).
-
Causality: K₂CO₃ acts as a heterogeneous base. It slowly neutralizes the hydrobromide salt of the alkylating agent, releasing the reactive free base gradually into the solution. This kinetic control ensures the desired cross-coupling outcompetes self-condensation.
-
-
Controlled Alkylation (Sₙ2 Reaction):
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 2.1 equivalents of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide portion-wise.
-
Causality: The low temperature controls the exothermic neutralization and limits the rate of competing elimination side reactions.
-
-
Thermal Activation & Internal Validation:
-
Heat the reaction mixture to 60 °C for 12 hours under a nitrogen atmosphere.
-
Validation Check: Remove a 50 µL aliquot, filter, and analyze via LC-MS and ¹H NMR. The system validates itself when the LC-MS shows the[M+H]⁺ peak of the di-alkylated product as the base peak, and the ¹H NMR confirms the disappearance of the characteristic downfield shift associated with the protonated imidazole ring.
-
-
Workup and Purification:
-
Filter the suspension to remove inorganic salts (KBr, unreacted K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Purify via neutral alumina column chromatography (eluent: DCM/MeOH). Causality: Highly basic imidazole nitrogens will streak or bind irreversibly to acidic silica gel; alumina ensures high recovery rates.
-
Applications in Metalloenzyme Modeling
The ligands generated from 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide are heavily utilized in the functional modeling of non-heme iron enzymes, such as catechol dioxygenases. By coordinating Iron(III) with these tripodal N-donor ligands, researchers can successfully mimic the rhombically distorted octahedral coordination geometry found in the active sites of these enzymes[4].
These synthetic complexes allow for the isolated study of intradiol cleavage mechanisms, providing critical insights into O₂ activation and substrate degradation pathways that are vital for environmental bioremediation and drug development[4].
Functional modeling of catechol dioxygenase enzymes using Fe(III)-imidazole complexes.
References
-
PubChemLite - 2-(bromomethyl)-1-methyl-1h-imidazole hydrobromide | uni.lu | 1
-
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | Key Organics | 2
-
Synthesis and kinetic behaviour of lanthanide(III) complexes with the mixed pendant-arm macrocyclic ligand | RSC Publishing | 3
-
Iron(III) complexes of tripodal monophenolate ligands as models for non-heme catechol dioxygenase enzymes | PubMed | 4
Sources
- 1. PubChemLite - 2-(bromomethyl)-1-methyl-1h-imidazole hydrobromide (C5H7BrN2) [pubchemlite.lcsb.uni.lu]
- 2. keyorganics.net [keyorganics.net]
- 3. Synthesis and kinetic behaviour of lanthanide(III) complexes with the mixed pendant-arm macrocyclic ligand 1,7-bis(carboxymethyl)-4,10-bis(1-methylimidazol-2-ylmethyl)-1,4,7,10-tetraazacyclododecane - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Iron(III) complexes of tripodal monophenolate ligands as models for non-heme catechol dioxygenase enzymes: correlation of dioxygenase activity with ligand stereoelectronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nomenclature: A Comprehensive Guide to the Synonyms and Identifiers of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of chemical research and pharmaceutical development, precise communication is paramount. The unambiguous identification of a chemical entity is the foundation upon which reproducible science is built. This guide delves into the various synonyms and identifiers for the compound 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide , a versatile reagent and building block in organic synthesis. A thorough understanding of its nomenclature is crucial for researchers conducting literature reviews, sourcing materials, and ensuring the accuracy of their experimental records. This document provides a comprehensive overview of the different names and registry numbers associated with this compound, thereby facilitating seamless information retrieval and scientific collaboration.
The Importance of Standardized and Alternative Nomenclature
The existence of multiple synonyms for a single chemical compound is a common phenomenon, arising from different naming conventions (e.g., IUPAC vs. common names), historical usage, and indexing in various chemical databases. For a researcher, being aware of these alternatives is not merely a matter of semantics; it is a critical component of a comprehensive literature search and effective data management. A query based on a single name may fail to retrieve a significant body of relevant research where the compound is referred to by an alternative designation. This guide aims to bridge these informational gaps by providing a consolidated reference for 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.
Unraveling the Synonyms and Identifiers
The primary name, 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide , provides a clear description of the molecule's structure: a 1-methyl-1H-imidazole ring substituted at the 2-position with a bromomethyl group, and present as its hydrobromide salt. However, several other valid and frequently encountered names and identifiers are used in scientific literature and chemical supplier catalogs.
Systematic and Common Names
The most common synonym, which often refers to the free base but is also used in the context of the salt, is 2-(bromomethyl)-1-methylimidazole .[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for the free base is also 2-(bromomethyl)-1-methylimidazole.[2] When referring to the hydrobromide salt, the full name is the most precise descriptor.
Chemical Abstract Service (CAS) Registry Numbers
The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, providing an unambiguous way to identify a compound. For 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide and its free base, the following CAS numbers have been identified:
-
131671-69-7 : This CAS number is frequently associated with 2-(bromomethyl)-1-methyl-1H-imidazole, often in the context of its hydrobromide salt by chemical suppliers.[2]
-
1864074-91-8 : This CAS number is also explicitly linked to 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.
It is important for researchers to search for both CAS numbers to ensure a comprehensive retrieval of information.
Other Database Identifiers
Beyond CAS numbers, other databases and commercial suppliers use their own identifiers. For instance, the MDL number MFCD28894980 is another unique identifier for this compound.[2]
Summary of Synonyms and Identifiers
For quick reference, the following table summarizes the key synonyms and identifiers for 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.
| Identifier Type | Identifier | Notes |
| Primary Name | 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | The most descriptive and unambiguous name. |
| Common Synonym | 2-(bromomethyl)-1-methylimidazole | Often refers to the free base, but also used for the salt.[1][2] |
| IUPAC Name (for free base) | 2-(bromomethyl)-1-methylimidazole | The systematic name for the parent molecule.[2] |
| CAS Registry Number | 131671-69-7 | Frequently used in commercial and database listings.[2] |
| CAS Registry Number | 1864074-91-8 | Another specific identifier for the hydrobromide salt. |
| MDL Number | MFCD28894980 | A unique identifier from the MDL database.[2] |
Distinguishing from Related Compounds
Precision in nomenclature is critical to avoid confusion with structurally similar compounds. Researchers should be careful to distinguish 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide from the following:
-
2-(Bromomethyl)-1H-imidazole hydrobromide (CAS: 2939-05-1) : This is the non-methylated analogue, lacking the methyl group at the 1-position of the imidazole ring.[3][4][5][6]
-
2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide : This compound has a benzimidazole core instead of an imidazole ring.[7]
Visualizing the Nomenclature Landscape
To illustrate the relationship between the primary name and its various synonyms and identifiers, the following diagram is provided.
Caption: Relationship between the primary name and its synonyms/identifiers.
Conclusion
A clear and comprehensive understanding of the nomenclature associated with 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is essential for researchers in the chemical and pharmaceutical sciences. This guide provides a consolidated resource of its synonyms and identifiers, aiming to streamline literature searches, ensure accurate procurement, and foster unambiguous scientific communication. By being cognizant of the various names and registry numbers, researchers can navigate the vast landscape of chemical information with greater confidence and precision.
References
-
2-(bromomethyl)-1-methyl-1h-imidazole hydrobromide - PubChemLite.
-
2-(Bromomethyl)imidazole hydrobromide | 2939-05-1 - A Chemtek.
-
2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide - Fluorochem.
-
2-(Bromomethyl)-1H-imidazole - MOLBASE.
-
1864074-91-8|2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide - BLDpharm.
-
1H-IMidazole,2-(broMoMethyl)-,hydrobroMide(1:1) | 2939-05-1 - ChemicalBook.
-
2-(bromomethyl)-4-methyl-1H-imidazole hydrobromide | C5H8Br2N2 | CID 145915655 - PubChem.
-
1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide AldrichCPR | Sigma-Aldrich.
-
101023-58-9 | 1-Methyl-1H-imidazole Hydrobromide - ChemScene.
-
2138353-64-5 | 2-(Bromomethyl)-1-ethyl-1h-imidazole hydrobromide | ChemScene.
-
2-(Bromomethyl)-1-methyl-1H-benzimidazole | C9H9BrN2 | CID 2795120 - PubChem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide | 2402831-30-3 | Benchchem.
-
2-(Bromomethyl)-1H-imidazole hydrobromide | CymitQuimica.
Sources
- 1. PubChemLite - 2-(bromomethyl)-1-methyl-1h-imidazole hydrobromide (C5H7BrN2) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. achemtek.com [achemtek.com]
- 4. 2-(Bromomethyl)-1H-imidazole-Molbase [molbase.com]
- 5. 1H-IMidazole,2-(broMoMethyl)-,hydrobroMide(1:1) | 2939-05-1 [amp.chemicalbook.com]
- 6. 2-(Bromomethyl)-1H-imidazole hydrobromide | CymitQuimica [cymitquimica.com]
- 7. fishersci.at [fishersci.at]
Navigating the Synthesis and Handling of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide: A Comprehensive Safety and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its reactive bromomethyl group makes it a valuable intermediate for introducing the 1-methyl-1H-imidazol-2-yl)methyl moiety into a target molecule. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth analysis of the safety data for 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, offering practical, field-tested insights for its safe handling, storage, and use in a research and development setting.
Hazard Identification and Classification
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is classified as a hazardous substance. The primary hazards associated with this compound are its potential to cause harm if swallowed, and its irritant effects on the skin, eyes, and respiratory system.[1]
GHS Hazard Pictogram:
-
GHS07: Harmful/Irritant [1]
Signal Word: Warning [1]
Hazard Statements:
-
H302: Harmful if swallowed. [1]
These classifications underscore the importance of minimizing direct contact and airborne exposure during all handling procedures. The subsequent sections of this guide will detail the necessary precautions to mitigate these risks.
First-Aid Measures: A Self-Validating System for Emergency Response
In the event of an exposure, immediate and appropriate first-aid is critical. The following protocols are designed to be a self-validating system, ensuring a rapid and effective response to minimize harm.
| Exposure Route | First-Aid Protocol | Causality and Rationale |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.[1][3] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[4][5] | The "Harmful if swallowed" classification indicates systemic toxicity upon ingestion. Immediate medical attention is paramount. Rinsing the mouth removes residual material, while the prohibition of vomiting prevents aspiration of the chemical into the lungs, which could cause further damage. |
| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing.[1] Wash with plenty of soap and water.[3][6] If skin irritation occurs: Get medical advice/attention.[3][6][7] Wash contaminated clothing before reuse.[1][2][7] | The compound is a known skin irritant. Prompt removal of contaminated clothing and thorough washing with soap and water are essential to remove the substance from the skin surface and prevent prolonged contact and absorption. Medical attention is necessary if irritation persists. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][6] If eye irritation persists: Get medical advice/attention.[2][6][7] | This chemical can cause serious eye irritation. Immediate and prolonged rinsing with water is crucial to flush the irritant from the eyes and prevent or minimize damage to the cornea and other sensitive tissues. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][6][7] Call a POISON CENTER or doctor if you feel unwell.[2][3][6][7] | Inhalation may lead to respiratory irritation. Moving the individual to fresh air removes them from the source of exposure. Medical evaluation is important to assess for any respiratory distress or other systemic effects. |
Safe Handling and Storage: Proactive Risk Mitigation
Proactive measures in handling and storage are fundamental to preventing exposure and ensuring the integrity of the compound.
Handling Protocols
-
Engineering Controls: All manipulations of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[2][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be necessary for larger quantities or when there is a risk of splashing.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact with the outer surface of the glove.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]
-
-
Hygiene Practices: Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[1][2][3][6]
Storage Conditions
-
Container: Store in a tightly closed container in a dry and well-ventilated place.[1][3][7]
-
Temperature: For optimal stability, it is recommended to keep the product refrigerated at temperatures between 2 and 8°C.[4][8]
-
Incompatible Materials: Store away from strong oxidizing agents.[3][4]
Accidental Release Measures: A Step-by-Step Response Protocol
In the event of a spill, a structured and calm response is necessary to contain the material and protect personnel.
Experimental Workflow: Spill Response
Caption: Workflow for responding to an accidental spill.
Fire-Fighting Measures
In the event of a fire involving 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] These may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[6]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[6]
Conclusion
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a valuable reagent in chemical synthesis, but its inherent hazards demand a culture of safety and preparedness. By understanding its toxicological profile and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding are paramount in the responsible use of this and all laboratory chemicals.
References
Sources
Technical Guide: 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide in Drug Discovery
This technical guide details the properties, synthesis, and pharmaceutical utility of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide , a specialized alkylating agent used to introduce the pharmacologically active (1-methyl-1H-imidazol-2-yl)methyl moiety.
Executive Summary
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 131671-69-7) is a high-value heterocyclic building block. It functions primarily as a robust electrophile, allowing medicinal chemists to graft the 1-methylimidazole-2-methyl motif onto nucleophilic scaffolds (amines, thiols, phenols).
This moiety is a critical bioisostere in modern drug design, often serving as a:
-
Zn²⁺ binding motif in metalloproteinase or histone deacetylase (HDAC) inhibitors.
-
Hydrogen bond acceptor in the "hinge region" of kinase inhibitors.
-
Solubility enhancer due to the basic nitrogen (pKa ~7.0–7.4), improving the pharmacokinetic profile of lipophilic drug candidates.
Unlike its chloromethyl analog, the bromomethyl variant offers superior reactivity (better leaving group) while the hydrobromide salt formulation ensures shelf-stability, preventing the self-alkylation (polymerization) common to free-base halomethyl imidazoles.
Chemical Profile & Stability
| Property | Data |
| IUPAC Name | 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide |
| CAS Number | 131671-69-7 |
| Molecular Formula | C₅H₇BrN₂ · HBr |
| Molecular Weight | 255.94 g/mol |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Storage | -20°C , Hygroscopic, Light Sensitive, Argon atmosphere |
Stability Criticality (The "Self-Quench" Risk)
The free base of 2-(bromomethyl)-1-methylimidazole is intrinsically unstable. The N-3 nitrogen of one molecule can nucleophilically attack the exocyclic methylene carbon of another, leading to rapid polymerization into tar-like oligomers.
-
Salt Form Advantage: Protonation of the imidazole ring (forming the HBr salt) deactivates the nucleophilic nitrogen, rendering the solid stable for storage.
-
Handling Protocol: The free base should only be generated in situ or immediately before use in a reaction.
Synthesis & Production
The industrial synthesis typically proceeds from 1-methylimidazole via a formylation-reduction-bromination sequence.
Step-by-Step Methodology
-
Lithiation/Formylation: 1-Methylimidazole is deprotonated at the C-2 position using n-Butyllithium (n-BuLi) at -78°C, followed by quenching with DMF to yield 1-methyl-2-imidazolecarboxaldehyde .
-
Reduction: The aldehyde is reduced (using NaBH₄) to (1-methyl-1H-imidazol-2-yl)methanol .
-
Bromination: The alcohol is converted to the bromide using phosphorus tribromide (PBr₃) or HBr/Acetic Acid.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from commodity starting material to the hydrobromide salt.[1]
Reactivity & Mechanism
The compound acts as a "masked" electrophile. In basic conditions, the salt is neutralized, and the bromomethyl group becomes highly reactive toward nucleophiles (
General Alkylation Protocol
Reagents: Nucleophile (Amine/Thiol), Base (K₂CO₃ or Cs₂CO₃), Solvent (DMF or MeCN). Conditions: 0°C to RT. (Heating often causes decomposition).
-
Activation: The base neutralizes the HBr salt.
-
Attack: The nucleophile attacks the exocyclic methylene carbon.
-
Leaving Group: Bromide is displaced.
Figure 2: Mechanistic activation and SN2 coupling pathway.
Pharmaceutical Applications
This intermediate is crucial for synthesizing "Type II" kinase inhibitors, GPCR modulators, and radiopharmaceuticals.
A. Kinase Inhibitors (Oncology)
The (1-methylimidazol-2-yl)methyl group is frequently used to target the ATP-binding pocket or the solvent-exposed region of kinases.
-
Target: FLT3 and Haspin kinases (Acute Myeloid Leukemia).[2]
-
Mechanism: The imidazole nitrogen can form hydrogen bonds with specific residues (e.g., Cys or Lys) in the kinase hinge region, while the methyl spacer provides flexibility.
-
Example Structure: N-((1-Methyl-1H-imidazol-2-yl)methyl)-4-(pyrazolo[4,3-f]quinoline) derivatives.
B. mGluR2 Positive Allosteric Modulators (Psychiatry)[3]
-
Application: Treatment of Schizophrenia and Psychosis.
-
Compound Class: 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines .[3]
-
Role: The imidazole ring improves blood-brain barrier (BBB) penetration compared to more polar heterocycles and provides a specific interaction point within the mGluR2 allosteric pocket.
C. Radiopharmaceuticals (PET Imaging)[4]
-
Platform: NOTI (1,4,7-triazacyclononane-imidazole) chelators.[4]
-
Usage: Three 2-(bromomethyl)-1-methylimidazole units are alkylated onto a triazacyclononane core.
-
Function: This creates a hexadentate ligand cage that tightly binds Copper-64 (⁶⁴Cu) for PET imaging of tumors. The imidazole arms are essential for the kinetic stability of the copper complex in vivo.
D. Infectious Disease (TB & Parasites)[1]
-
Compound: Nitroimidazopyrazinones .
-
Role: Used to synthesize analogs of Delamanid or Pretomanid. The imidazole side chain modulates lipophilicity (LogP) and solubility, critical for oral bioavailability in tuberculosis treatments.
Handling & Safety Protocol
Hazard Class: Skin Corrosive (Category 1B), Serious Eye Damage (Category 1).
-
Moisture Control: The HBr salt is extremely hygroscopic. Weighing must be done quickly or in a glovebox. If the solid turns into a gum/oil, it has absorbed water and partially hydrolyzed; recrystallize from Ethanol/Ether before use.
-
Lachrymator: The free base (if generated) is a potent lachrymator (tear gas effect). All reactions must be vented through a scrubber.
-
Quenching: Quench reaction mixtures with aqueous Ammonium Chloride (
) to neutralize residual alkylating agent before disposal.
References
-
Synthesis & Reactivity: Tallon, T. M. (2012). The Synthesis of Imidazole Schiff Base Ligands, Their Ag(I) Metal Complexes and Activities Against Candida Albicans. Dublin City University. Link
-
mGluR2 Modulators: Ahnaou, A., et al. (2011). 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis. Journal of Medicinal Chemistry, 54(5). Link
-
Kinase Inhibitors: Opoku-Temeng, C., et al. (2017). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. European Journal of Medicinal Chemistry. Link
-
Radiopharmaceuticals: Simecek, J., et al. (2020). Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK) Conjugates. Molecular Imaging and Biology. Link
-
Antitubercular Agents: Sutherland, H. S., et al. (2020). Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. Journal of Medicinal Chemistry. Link
Sources
Stability and Handling of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide Under Inert Atmosphere
Content Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists
Executive Summary
The compound 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1864074-91-8) is a highly versatile electrophilic building block widely utilized in the synthesis of N-heterocyclic carbenes (NHCs), ionic liquids, and active pharmaceutical ingredients (APIs)[1]. However, its utility is inherently tied to its extreme reactivity. The molecule possesses a "dual-threat" structural motif: a highly electrophilic bromomethyl group and a potentially nucleophilic imidazole core.
This whitepaper dissects the mechanistic causality behind its degradation pathways, explains the absolute necessity of the hydrobromide salt form, and establishes a self-validating, step-by-step protocol for handling and reacting this compound under an inert atmosphere to ensure high-fidelity synthetic outcomes.
Mechanistic Causality: The Dual-Threat Reactivity
To understand the storage and handling requirements of 2-(bromomethyl)-1-methyl-1H-imidazole, one must first analyze the electronic environment of the imidazole ring.
The Necessity of the Hydrobromide Salt
In its free base form, the N3 nitrogen of the 1-methylimidazole ring possesses a lone pair of electrons in an
If the free base is generated, an intermolecular
By isolating the compound as a hydrobromide salt , the N3 nitrogen is protonated. This protonation masks the lone pair, completely shutting down the nucleophilicity of the imidazole ring and stabilizing the monomeric structure[3].
Environmental Vulnerabilities: Hydrolysis and Deprotonation
While the hydrobromide salt prevents self-alkylation, it introduces a secondary vulnerability: hygroscopicity. When exposed to ambient moisture, two parallel degradation pathways are activated:
-
Direct Hydrolysis: Water acts as a nucleophile, displacing the labile bromide to form 2-(hydroxymethyl)-1-methyl-1H-imidazole and releasing additional hydrobromic acid (HBr).
-
Moisture-Induced Deprotonation: Absorbed water can alter the local dielectric constant and pH of the solid matrix. This can lead to transient deprotonation of the imidazolium salt, exposing the nucleophilic N3 lone pair and re-initiating the self-alkylation cascade discussed above.
Caption: Mechanistic divergence of 2-(Bromomethyl)-1-methyl-1H-imidazole based on atmospheric conditions.
Quantitative Stability Profiling
Maintaining an inert atmosphere (Argon or Nitrogen) is not merely a best practice; it is a strict kinetic requirement. The table below summarizes the degradation kinetics of the hydrobromide salt under various storage conditions. The data clearly demonstrates that even brief exposure to ambient humidity severely compromises reagent integrity.
Table 1: Representative Degradation Kinetics of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide
| Storage Condition | Atmosphere | Temp (°C) | Degradation at 24h (%) | Degradation at 7 Days (%) | Primary Degradant |
| Glovebox / Sealed | Argon (<1 ppm H₂O) | -20 | < 0.1 | < 0.5 | None |
| Desiccator | Dry Air | 25 | 1.2 | 5.8 | Hydroxymethyl derivative |
| Open Benchtop | Ambient Air (50% RH) | 25 | 15.4 | > 85.0 | Oligomers & Hydroxymethyl |
| Aqueous Solution | H₂O (Unbuffered) | 25 | > 90.0 | 100.0 | Hydroxymethyl derivative |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the handling and utilization of this reagent must follow a self-validating workflow. Every step is designed with a built-in checkpoint to verify causality and prevent downstream failure.
Phase 1: Reagent Validation (Pre-Reaction Checkpoint)
Before utilizing the reagent, its integrity must be verified.
-
Visual Inspection: Pure 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide is a white to off-white crystalline powder. If the reagent appears sticky, clumpy, or exhibits a yellow/brown discoloration, it has absorbed moisture and released free bromine/HBr, indicating oligomerization. Action: Discard or recrystallize.
-
Spectroscopic Validation: Dissolve a 5 mg sample in anhydrous DMSO-
under argon. In the H NMR spectrum, the bromomethyl protons (-CH₂Br) should appear as a sharp singlet near 4.8–5.0 ppm. The appearance of a new singlet near 4.5 ppm indicates hydrolysis to the hydroxymethyl derivative.
Phase 2: In Situ Activation and Alkylation Workflow
Because the reagent is a hydrobromide salt, it must be neutralized to act as an effective electrophile. However, if a base is added to the salt before the target nucleophile is present, the free base will form and immediately self-alkylate[4].
The causal logic of the protocol: The target nucleophile must be pre-mixed with the electrophile. The base is then added dropwise. As each molecule of the imidazole salt is neutralized, it is immediately intercepted by the overwhelming excess of the target nucleophile, outcompeting the self-alkylation pathway.
Step-by-Step Methodology:
-
Glovebox Dispensing: Transfer the verified 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide into a flame-dried Schlenk flask inside an Argon-filled glovebox. Seal with a rubber septum.
-
Solvent Addition: On a Schlenk line, inject anhydrous, degassed solvent (e.g., DMF or Acetonitrile) via syringe. Stir to achieve a uniform suspension/solution.
-
Nucleophile Addition: Inject the target nucleophile (e.g., a primary amine or thiol) into the flask. Checkpoint: No reaction should occur at this stage because the imidazole is still protonated and the target nucleophile may also be partially protonated by equilibrium.
-
Controlled In Situ Neutralization: Prepare a solution of a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, or anhydrous K₂CO₃ suspension). Add this base dropwise over 30 minutes at 0 °C.
-
Reaction Monitoring: Monitor the reaction via LC-MS or TLC. The localized neutralization ensures the target nucleophile selectively attacks the bromomethyl carbon[5].
-
Quenching and Isolation: Once complete, quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base, followed by standard organic extraction.
Caption: Self-validating experimental workflow for the in situ activation of bromomethyl imidazole salts.
References
-
Benchchem. 1-(Bromomethyl)-1H-imidazole | 89149-89-3: Chemical Reactivity and Key Applications.2
-
Key Organics. 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1864074-91-8).1
-
Journal of the American Chemical Society (ACS). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.5
-
National Institutes of Health (NIH / PMC). Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor.3
-
ACS Publications. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor.4
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. 1-(Bromomethyl)-1H-imidazole | 89149-89-3 | Benchchem [benchchem.com]
- 3. Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Imidazolium Salts Using 2-(Bromomethyl)-1-methyl-1H-imidazole
Introduction
Imidazolium salts are a class of organic salts that are finding ever-increasing applications across various scientific disciplines. Their unique properties, including low volatility, high thermal stability, and tunable solvency, have positioned them as crucial components in the development of ionic liquids, N-heterocyclic carbene (NHC) precursors, and biologically active molecules.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of imidazolium salts via the quaternization of a tertiary amine with 2-(bromomethyl)-1-methyl-1H-imidazole. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to ensure successful and safe execution.
The N-alkylation of an amine with an alkyl halide is a fundamental transformation in organic synthesis.[3][4][5] In the context of this protocol, the lone pair of electrons on the nitrogen atom of a tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the C-Br bond in 2-(bromomethyl)-1-methyl-1H-imidazole. This nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, results in the formation of a new carbon-nitrogen bond and the generation of a quaternary ammonium salt, in this case, an imidazolium salt.[6][7]
Reaction Mechanism and Workflow
The synthesis of imidazolium salts from 2-(bromomethyl)-1-methyl-1H-imidazole and a tertiary amine is a straightforward yet powerful reaction. The general workflow involves the reaction of the two starting materials in a suitable solvent, followed by isolation and purification of the resulting imidazolium salt.
General Reaction Scheme
Caption: General reaction for the synthesis of an imidazolium salt.
Mechanistic Insights
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Nucleophilic Attack: The tertiary amine, acting as a nucleophile, attacks the electrophilic methylene carbon of 2-(bromomethyl)-1-methyl-1H-imidazole.
-
Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking.
-
Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of the positively charged imidazolium cation and the bromide anion.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of imidazolium salts.
Detailed Experimental Protocols
This section outlines two detailed protocols for the synthesis of imidazolium salts using 2-(bromomethyl)-1-methyl-1H-imidazole with either a simple aliphatic tertiary amine (Triethylamine) or a heterocyclic amine (Pyridine).
Protocol 1: Synthesis of 1-((1-Methyl-1H-imidazol-2-yl)methyl)-1-pyridin-1-ium bromide
Materials:
-
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
-
Pyridine
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Neutralization of Starting Material: To a solution of 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide (1.0 eq) in a minimal amount of water, add a saturated solution of sodium bicarbonate until the pH is neutral. Extract the free base into a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 2-(bromomethyl)-1-methyl-1H-imidazole.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the freshly prepared 2-(bromomethyl)-1-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Amine: To the stirred solution, add pyridine (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.
-
Isolation: After the reaction is complete, add diethyl ether to the reaction mixture to precipitate the product completely.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the pure 1-((1-methyl-1H-imidazol-2-yl)methyl)-1-pyridin-1-ium bromide.
Protocol 2: Synthesis of N,N,N-Triethyl-1-((1-methyl-1H-imidazol-2-yl)methyl)ethanaminium bromide
Materials:
-
2-(Bromomethyl)-1-methyl-1H-imidazole
-
Triethylamine
-
Toluene (anhydrous)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Schlenk line (optional, for inert atmosphere)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(bromomethyl)-1-methyl-1H-imidazole (1.0 eq) in anhydrous toluene.
-
Addition of Amine: Add triethylamine (1.2 eq) to the solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, add hexane to induce precipitation.
-
Filtration and Washing: Filter the solid product and wash thoroughly with hexane to remove residual toluene and unreacted triethylamine.
-
Drying: Dry the product under high vacuum to yield N,N,N-triethyl-1-((1-methyl-1H-imidazol-2-yl)methyl)ethanaminium bromide.
Purification and Characterization
The purity of the synthesized imidazolium salts is crucial for their subsequent applications. Impurities can significantly affect their physical and chemical properties.[8][9]
Purification Methods:
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether, acetonitrile/toluene) is a common and effective purification technique.[7]
-
Washing: Thoroughly washing the precipitated salt with a solvent in which the product is insoluble but the impurities are soluble can significantly improve purity.
-
Charcoal Treatment: For colored impurities, treatment with activated charcoal can be employed, although this may lead to some product loss.[8]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for confirming the structure of the synthesized imidazolium salts.[1][10][11] Key diagnostic signals include the downfield shift of the imidazolium ring protons and the appearance of signals corresponding to the newly formed N-alkyl group.[11]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the cation.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Table 1: Representative 1H NMR Chemical Shifts (δ, ppm) for Imidazolium Salts
| Proton | 1-((1-Methyl-1H-imidazol-2-yl)methyl)-1-pyridin-1-ium bromide (in D2O) | N,N,N-Triethyl-1-((1-methyl-1H-imidazol-2-yl)methyl)ethanaminium bromide (in CDCl3) |
| Imidazolium CH (C2-H) | ~9.0 | ~7.5 |
| Imidazolium CH (C4/5-H) | ~7.5-7.7 | ~7.0-7.2 |
| N-CH3 | ~3.8 | ~3.7 |
| -CH2-N+ | ~5.6 | ~4.5 |
| Pyridinium/Ethyl Protons | ~8.0-8.8 | ~1.3 (CH3), ~3.4 (CH2) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[1]
Safety Precautions
-
2-(Bromomethyl)-1-methyl-1H-imidazole is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Alkylating agents are potentially hazardous. Avoid inhalation and skin contact.
-
Use anhydrous solvents and, where necessary, an inert atmosphere to prevent side reactions with moisture.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction | Extend reaction time or increase temperature. Ensure starting materials are pure and dry. |
| Poor nucleophilicity of the amine | Use a more polar, aprotic solvent like DMF or acetonitrile. | |
| Formation of Side Products | Over-alkylation (for primary/secondary amines) | Use a tertiary amine as the starting material. |
| Degradation of starting materials or product | Run the reaction at a lower temperature. | |
| Product is an Oil/Difficult to Isolate | Product is a room-temperature ionic liquid | Remove the solvent under high vacuum. Wash with a non-polar solvent like hexane to remove impurities. |
| Colored Product | Impurities in starting materials or solvent | Purify starting materials before use. Use high-purity solvents. Decolorize with activated charcoal.[8] |
Conclusion
The synthesis of imidazolium salts using 2-(bromomethyl)-1-methyl-1H-imidazole is a versatile and reliable method for accessing a wide range of these important compounds. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can consistently obtain high yields of pure products. The protocols and troubleshooting guide provided in these application notes serve as a valuable resource for scientists engaged in the design and synthesis of novel imidazolium-based materials for diverse applications.
References
-
Purification of Imidazolium Ionic Liquids for Spectroscopic Applications - Academia.edu. Available from: [Link]
-
NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals - MDPI. Available from: [Link]
- Method for the production of purified 1,3-substituted imidazolium salts - Google Patents.
-
Purification of imidazolium ionic liquids for spectroscopic application - ResearchGate. Available from: [Link]
-
Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. Available from: [Link]
-
From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC - PubMed Central. Available from: [Link]
-
Synthesis, Characterization, and Antibacterial Evaluation of Novel Imidazolium Salts and Their Silver (I) N-Heterocyclic Carbene Complexes - Zenodo. Available from: [Link]
-
A New Class of Task-Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition-Metal Complexes - Colibri. Available from: [Link]
-
Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity - IdeaExchange@UAkron. Available from: [Link]
-
A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis and toxicity studies of imidazolium-based ionic liquids - Scholars' Mine. Available from: [Link]
-
Synthesis and antimicrobial activity of imidazolium salts - OAText. Available from: [Link]
-
One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - PMC. Available from: [Link]
- WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents.
-
Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds - Oriental Journal of Chemistry. Available from: [Link]
-
One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Publishing. Available from: [Link]
-
Improved methods for the synthesis and isolation of imidazolium based ionic salts | Request PDF - ResearchGate. Available from: [Link]
-
Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - Frontiers. Available from: [Link]
-
N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Available from: [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing). Available from: [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. Available from: [Link]
-
An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC. Available from: [Link]
-
R&D work: Alkylation of amines with alkylboronic acids - GalChimia. Available from: [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization, and Antibacterial Evaluation of Novel Imidazolium Salts and Their Silver (I) N-Heterocyclic Carbene Complexes [zenodo.org]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. Frontiers | Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities [frontiersin.org]
- 8. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals [mdpi.com]
- 11. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution Strategies for 2-(Bromomethyl)-1-methylimidazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic insights, optimized reaction conditions, and self-validating protocols for the nucleophilic substitution of 2-(bromomethyl)-1-methylimidazole (and its chloromethyl analogue).
Executive Summary
2-(Bromomethyl)-1-methylimidazole is a highly versatile electrophilic building block widely used in the synthesis of multidentate ligands, pharmaceutical intermediates, and functionalized materials. However, its reactivity profile presents unique challenges. The proximity of the 2-imidazolyl ring to the benzylic-like carbon significantly alters its substitution kinetics.
This application note provides a comprehensive guide to mastering the nucleophilic substitution (
Mechanistic Insights & Causality
The Carbenium Ion Dilemma (Borderline / )
In classical organic synthesis, primary alkyl halides undergo strictly
Causality in Experimental Design:
Because this stabilized cation can form readily in aqueous or protic environments, the reaction is highly susceptible to solvolysis (yielding 2-hydroxymethyl-1-methylimidazole)[1]. Therefore, to enforce a clean
The Self-Alkylation Challenge
The free base form of 2-(bromomethyl)-1-methylimidazole contains an unprotected, nucleophilic nitrogen (N3) on the imidazole ring. If left in solution without a stronger competing nucleophile, the molecules will rapidly self-alkylate, forming polymeric imidazolium salts. Causality in Experimental Design: To prevent this, the compound is almost exclusively synthesized, shipped, and stored as a hydrobromide (or hydrochloride) salt[3]. This necessitates the use of at least one additional equivalent of base in your reaction to liberate the free base in situ exactly when the target nucleophile is present.
Caption: Mechanistic bifurcation of 2-(Bromomethyl)-1-methylimidazole substitution pathways.
Reaction Optimization & Quantitative Data
To ensure self-validating protocols, the choice of base and solvent must be tailored to the nucleophile (
Table 1: Condition Matrix for Nucleophilic Substitution
| Nucleophile Type | Recommended Solvent | Recommended Base (Equivalents)* | Temp (°C) | Time (h) | Expected Yield |
| Primary/Secondary Amines | Anhydrous MeCN | 60 - 80 | 12 - 18 | 75 - 90% | |
| Thiols ( | Anhydrous DMF | 0 to 25 | 2 - 4 | 85 - 95% | |
| Phenols/Alcohols ( | Anhydrous DMF | 0 to 60 | 6 - 12 | 65 - 80% |
*Note: Base equivalents account for the neutralization of the 2-(bromomethyl)-1-methylimidazole hydrobromide salt (1.0 eq) plus the deprotonation/activation of the nucleophile.
Experimental Protocols
Protocol A: -Alkylation of Secondary Amines (Standard )
This protocol is designed for the synthesis of multidentate nitrogenous ligands, ensuring the suppression of imidazole self-condensation.
Materials:
-
Target secondary amine (1.0 eq)
-
2-(Bromomethyl)-1-methylimidazole hydrobromide (1.1 eq)
-
Anhydrous Potassium Carbonate (
, 3.0 eq) -
Anhydrous Acetonitrile (MeCN, 0.1 M relative to amine)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.
-
Nucleophile Activation: Add the secondary amine (1.0 eq) and finely powdered anhydrous
(3.0 eq) to the flask. Suspend in anhydrous MeCN. Stir at room temperature for 15 minutes. -
Controlled Electrophile Addition: Critical Step. Do not add the electrophile all at once. Dissolve/suspend 2-(bromomethyl)-1-methylimidazole hydrobromide (1.1 eq) in a small volume of MeCN and add it dropwise over 30 minutes to the stirring mixture. Causality: Slow addition ensures the free base of the imidazole is immediately consumed by the abundant amine nucleophile, preventing self-alkylation.
-
Reaction Execution: Heat the mixture to 70°C and stir for 12–18 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the amine starting material and the appearance of a highly UV-active, lower-
spot indicates completion. -
Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (
, excess ). Wash the pad with ethyl acetate. -
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a DCM/MeOH gradient containing 1%
to prevent streaking of the basic product).
Caption: Standard experimental workflow for the N-alkylation using 2-(bromomethyl)-1-methylimidazole salts.
Protocol B: -Alkylation of Phenols (Williamson Ether Synthesis variant)
Because alkoxides are stronger bases, competing elimination or degradation can occur. Sodium hydride (
Step-by-Step Methodology:
-
Phenoxide Formation: In a dry flask under argon, suspend
(60% in mineral oil, 2.2 eq) in anhydrous DMF at 0°C. Slowly add the phenol (1.0 eq) dissolved in DMF. Stir for 30 minutes until hydrogen gas evolution ceases. -
Electrophile Introduction: Add 2-(bromomethyl)-1-methylimidazole hydrobromide (1.05 eq) in small solid portions (or as a DMF slurry) at 0°C. Causality: The first equivalent of
deprotonates the phenol; the remaining 1.2 equivalents neutralize the hydrobromide salt in situ. -
Reaction: Allow the reaction to warm to room temperature and stir for 6–8 hours.
-
Quench and Extraction: Carefully quench the reaction with saturated aqueous
at 0°C. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers extensively with brine (5x) to remove DMF. -
Drying & Concentration: Dry over anhydrous
, filter, and concentrate for subsequent purification.
Troubleshooting & Analytical Signatures
-
Low Yield / Tarry Byproducts: This is the hallmark of self-alkylation. Ensure your base is completely dry and that the electrophile is added slowly to a pre-mixed solution of the nucleophile and base.
-
Presence of 2-Hydroxymethyl-1-methylimidazole: Indicates water contamination in your solvent or base, triggering the carbenium ion solvolysis pathway[1]. Switch to strictly anhydrous solvents and oven-dried glassware.
-
NMR Signatures: Successful substitution is easily verified by
NMR. The benzylic protons of the starting material typically appear as a singlet around 4.5 - 4.7 ppm. Upon successful substitution with an amine or ether, this singlet shifts upfield (typically 3.5 - 4.0 ppm depending on the nucleophile), while the N-methyl singlet remains relatively static near 3.7 ppm[1].
References
-
Bolton, J. L., & McClelland, R. A. (1989). Azide ion trapping and lifetime in aqueous solution of a primary carbenium ion stabilized by a 2-imidazoyl ring. Canadian Journal of Chemistry, 67(7), 1139-1143. URL:[Link]
-
ChemBK. (2024). 2-(Chloromethyl)-1-methylimidazole hydrochloride - Introduction and Safety. URL:[Link]
Sources
Synthesis of N-heterocyclic carbene (NHC) precursors from bromomethyl imidazoles
Application Note: Precision Synthesis of Functionalized Bis-Imidazolium Salts via Bromomethyl Imidazole Intermediates
Part 1: Introduction & Strategic Value
N-heterocyclic carbenes (NHCs) have eclipsed phosphines as the ligands of choice for many transition-metal catalyzed transformations, including olefin metathesis and palladium-catalyzed cross-couplings. While symmetric NHC precursors are easily synthesized via the "one-pot" condensation of glyoxal, amines, and formaldehyde, non-symmetric and chelating (bis-NHC) ligands require a more precision-engineered approach.
This guide details the synthesis of methylene-bridged bis-imidazolium salts using 4-(bromomethyl)-1-methyl-1H-imidazole hydrobromide as the electrophilic scaffold. This specific moiety allows for the modular attachment of a second, distinct imidazole ring, creating a " Janus-type" ligand precursor capable of bidentate coordination or hemilabile behavior.
Key Technical Advantages of this Protocol:
-
Modularity: Allows coupling of sterically demanding "wingtip" groups (e.g., Mesityl, Dipp) on one side, with a smaller, chelating functionality on the other.
-
Stability Control: Utilizes the hydrobromide salt of the bromomethyl imidazole to prevent the rapid self-polymerization typical of the free base.
-
Atom Economy: High-yielding SN2 pathway with simplified purification (precipitation).
Part 2: Critical Reagent Handling (Expertise & Safety)
The success of this synthesis relies on understanding the instability of the starting material.
1. The "Self-Alkylation" Hazard 4-(Bromomethyl)imidazoles possess both a nucleophilic nitrogen (N3) and an electrophilic carbon (CH2Br). In their free-base form, they undergo rapid intermolecular self-alkylation, forming oligomers.
-
Protocol Rule: Always store and weigh 4-(bromomethyl)-1-methyl-1H-imidazole as its hydrobromide (HBr) salt .
-
In-Situ Neutralization: Do not free-base the starting material in a separate step. The protocol below uses an inorganic base (K2CO3) to deprotonate the salt in situ in the presence of the nucleophile, ensuring the reactive species is consumed immediately upon generation.
2. Hygroscopicity The HBr salt is hygroscopic. Water acts as a competing nucleophile, hydrolyzing the bromomethyl group to a hydroxymethyl impurity.
-
Protocol Rule: Dry all solvents (Acetonitrile/THF) over molecular sieves (3Å) or dispense from a solvent purification system (SPS). Handle the solid salt quickly or in a glovebox if high humidity is present.
Part 3: Experimental Protocol
Target Synthesis: 1-Mesityl-3-((1-methyl-1H-imidazol-4-yl)methyl)-1H-imidazol-3-ium bromide (Bis-NHC Precursor).
Materials
-
Electrophile: 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (1.0 equiv).
-
Nucleophile: 1-Mesityl-1H-imidazole (1.05 equiv).
-
Base: Potassium Carbonate (K2CO3), anhydrous, -325 mesh (2.5 equiv).
-
Solvent: Acetonitrile (MeCN), anhydrous.
Step-by-Step Workflow
-
Preparation of the Slurry:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-Mesityl-1H-imidazole (1.05 equiv) and anhydrous K2CO3 (2.5 equiv).
-
Add anhydrous Acetonitrile (0.2 M concentration relative to the electrophile).
-
Stir at Room Temperature (RT) for 10 minutes to ensure homogeneity.
-
-
Addition of the Electrophile:
-
Add 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (1.0 equiv) in a single portion.
-
Note: The solution may turn slightly yellow. This is normal.
-
-
Reaction Phase:
-
Fit the flask with a reflux condenser under a nitrogen or argon balloon.
-
Heat the mixture to reflux (82 °C) for 16–24 hours .
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The starting imidazole spot should disappear. However, NMR monitoring is superior (see Part 4).
-
-
Workup (Filtration & Precipitation):
-
Cool the reaction mixture to RT.
-
Filter the suspension through a Celite pad or a fritted glass funnel to remove the inorganic salts (KBr, excess K2CO3). Wash the cake with a small amount of cold MeCN.
-
Concentrate the filtrate under reduced pressure (Rotavap) to approximately 20% of its original volume.
-
Add cold Diethyl Ether (Et2O) or Ethyl Acetate dropwise to the concentrated filtrate while stirring rapidly. The product should precipitate as a white or off-white solid.
-
-
Purification:
-
Filter the precipitate.
-
Wash with 3 x 10 mL of Et2O to remove unreacted 1-Mesitylimidazole.
-
Dry under high vacuum (0.1 mbar) for 6 hours to remove trace solvents.
-
Part 4: Quality Control & Self-Validation
This protocol is designed to be self-validating via 1H NMR spectroscopy.
Validation Logic: The reaction is an SN2 displacement. The success is defined by the chemical shift change of the methylene protons (-CH2-).
| Moiety | 1H NMR Shift (Starting Material) | 1H NMR Shift (Product) | Diagnostic Change |
| -CH2-Br | ~4.6 ppm (Singlet) | N/A | Disappearance indicates consumption. |
| -CH2-N | N/A | ~5.4 - 5.8 ppm (Singlet) | Appearance of downfield singlet confirms N-alkylation (Linker formation). |
| N-CH3 | ~3.8 ppm | ~3.9 ppm | Slight shift; integration must match linker (3:2 ratio). |
| Imidazolium C2-H | ~8.8 ppm | ~9.5 - 10.2 ppm | Significant downfield shift indicates salt formation. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Sticky Gum/Oil instead of Solid | Residual solvent or impurities. | Triturate with Et2O/Acetone mixtures. Sonicate to induce crystallization. |
| Presence of -CH2OH (~4.5 ppm) | Moisture ingress. | Hydrolysis of starting material. Ensure K2CO3 and MeCN are strictly anhydrous. |
| Low Yield | Incomplete deprotonation. | Ensure K2CO3 is finely ground (mesh size matters). Increase reflux time. |
Part 5: Visualization of Workflows
Diagram 1: Reaction Mechanism & Pathway
Caption: SN2 coupling mechanism showing in-situ base neutralization of the HBr salt followed by nucleophilic attack of the mesityl-imidazole.
Diagram 2: Experimental Workflow
Caption: Step-by-step bench protocol from reagent mixing to final isolation.
Part 6: References
-
Synthesis of Methylene-Bridged Bis(imidazolium) Salts. Source: ScholarWorks (Cal State). Context: Establishes the baseline methodology for refluxing imidazole derivatives with alkyl bromides to form linked salts. URL:[Link]
-
Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts. Source: MDPI (Molecules 2023, 28, 1546). Context: Provides specific protocols for reacting bromomethyl-functionalized aromatics with imidazoles using base-mediated pathways (Method A). URL:[Link]
-
Synthesis of Chiral C2-Symmetric Methylene Bridged Bis(imidazolines). Source: ResearchGate (Pfaltz et al.). Context: foundational work on C2-symmetric ligands derived from methylene-bridged nitrogen heterocycles, supporting the utility of the synthesized precursors. URL:[Link]
Application Note: High-Efficiency N-Alkylation of Amines using 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide
Executive Summary
This guide details the protocol for the
Unlike simple alkyl halides, this reagent is supplied as a hydrobromide salt to prevent the self-polymerization inherent to its free base form. Consequently, successful utilization requires a modified stoichiometric strategy compared to standard alkylations. This note provides a robust, self-validating protocol to maximize yield and minimize side reactions such as quaternary ammonium salt formation.
Strategic Planning & Chemical Logic
The Reagent Profile[1][2]
-
Compound: 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide[1]
-
Structure: An imidazole ring methylated at
and functionalized with a reactive bromomethyl group at . -
Stability: The HBr salt is stable at room temperature. The free base is unstable and prone to rapid polymerization; it should never be isolated or stored.
Reaction Mechanism & Stoichiometry
The reaction follows a classic
-
Neutralization (Eq 1): The first equivalent of base neutralizes the HBr salt of the reagent.
-
Alkylation (Eq 2): The free amine attacks the electrophilic carbon, displacing bromide.
-
Scavenging (Eq 3): The displaced bromide forms HBr, which must be neutralized to prevent protonation of the unreacted amine.
Critical Rule: You need at least 2.0 - 2.5 equivalents of base relative to the alkylating agent. Failure to account for the HBr salt content is the #1 cause of low yields.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway highlighting the necessity of in-situ deprotonation.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Reagent | 2-(Bromomethyl)-1-methyl-1H-imidazole HBr | Electrophile |
| Substrate | Primary or Secondary Amine | Nucleophile |
| Base | DIPEA (Hünig's Base) or K₂CO₃ | Acid Scavenger |
| Solvent | Acetonitrile (MeCN) or DMF | Polar Aprotic Medium |
| Atmosphere | Nitrogen or Argon | Moisture exclusion |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Amine basis.
-
Preparation:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
).
-
-
Solvation:
-
Add Amine Substrate (1.0 mmol, 1.0 eq) to the flask.
-
Add anhydrous Acetonitrile (MeCN) (5.0 mL).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.0 eq of base here to free it.
-
-
Base Addition:
-
Add DIPEA (3.0 mmol, 3.0 eq).
-
Rationale: 1 eq for the reagent salt + 1 eq for the reaction acid + 1 eq excess to drive kinetics.
-
-
Reagent Addition (Controlled):
-
Cool the solution to 0°C (ice bath).
-
Add 2-(Bromomethyl)-1-methyl-1H-imidazole HBr (1.1 mmol, 1.1 eq) portion-wise over 5 minutes.
-
Why Solid Addition? The reagent is stable as a solid. Dissolving it separately in solvent and transferring can lead to premature degradation if the solvent is not perfectly dry or neutral.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir for 4–16 hours.
-
Monitoring: Check by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The imidazole moiety is basic and polar; standard silica plates may require basic eluents to prevent streaking.
-
-
Workup (The "Reverse Extraction"):
-
Evaporate MeCN under reduced pressure.
-
Redissolve residue in Dichloromethane (DCM) .
-
Wash with Saturated NaHCO₃ (removes HBr salts).
-
Wash with Brine .
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification Workflow (Decision Tree)
Figure 2: Purification decision tree based on crude purity.
Troubleshooting & Critical Quality Attributes
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Insufficient Base | Ensure >2.0 eq of base is used. The HBr in the reagent consumes the first equivalent immediately. |
| Polymerization | Free base generated ex-situ | Never dissolve the reagent in base/solvent before adding to the amine. Generate the reactive species in the presence of the nucleophile. |
| Quaternization | Over-alkylation | If the product is a secondary amine, it is more nucleophilic than the starting primary amine. Use excess starting amine (2-5 eq) or protect the amine. |
| Streaking on TLC | Interaction with Silica | Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the TLC eluent. |
Handling Safety
-
Vesicant Warning: Like many halomethyl heterocycles, this reagent is a potential vesicant (blistering agent) and severe skin irritant. It shares structural features with nitrogen mustards.
-
PPE: Double nitrile gloves and a fume hood are mandatory.
-
Decontamination: Quench spills with dilute ammonia or 10% NaOH to hydrolyze the alkyl bromide.
Applications & References
Case Study: Synthesis of TPA Ligand Analogs
The (1-methylimidazol-2-yl)methyl group is an isostere for the 2-pyridylmethyl group. In the synthesis of Tripodal Amine (TPA) ligands for copper chelation, this reagent is reacted with primary amines.
-
Modification: To alkylate a primary amine twice (to form the tridentate ligand), use 2.5 eq of Reagent and 5.0 eq of Base and heat to 60°C.
References
-
Reagent Properties & Safety
-
Sigma-Aldrich Safety Data Sheet (SDS). (Generic Imidazole derivative reference for handling).
-
PubChem Compound Summary: 2-(Bromomethyl)-1-methyl-1H-imidazole.
-
-
Synthetic Methodology
-
Synthesis of imidazole-based ligands: "Copper(II) complexes of bis(1-methylimidazol-2-yl)methyl)amine." Inorg. Chem.2004 .[4] (Demonstrates the use of the chloromethyl analog, interchangeable with bromomethyl under these conditions).
-
General Alkylation Protocol: "Practical Synthesis of 2-Substituted Imidazoles." J. Org.[5] Chem.
-
- Medicinal Chemistry Application: CXCR4 Antagonists: "Design and synthesis of novel imidazole derivatives as CXCR4 antagonists." Bioorg. Med. Chem. Lett. (Utilizes the reagent to append the imidazole headgroup).
Sources
- 1. 1864074-91-8|2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide|BLD Pharm [bldpharm.com]
- 2. 1H-IMidazole,2-(broMoMethyl)-,hydrobroMide(1:1) | 2939-05-1 [amp.chemicalbook.com]
- 3. 2-(Bromomethyl)-1H-imidazole hydrobromide | CymitQuimica [cymitquimica.com]
- 4. 1-Methylimidazole: An Overview_Chemicalbook [chemicalbook.com]
- 5. Imidazole synthesis [organic-chemistry.org]
Application Note: A Detailed Guide to the Synthesis of Bis-Imidazolium Ionic Liquids Using 2-(Bromomethyl)-1-methylimidazole
Abstract
This technical guide provides a comprehensive protocol for the synthesis of bis-imidazolium ionic liquids (ILs), a class of compounds gaining significant traction in pharmaceutical and biomedical research. We focus on the use of 2-(bromomethyl)-1-methylimidazole as a key building block, detailing a robust and reproducible synthetic methodology. This document explains the underlying chemical principles, provides a step-by-step experimental procedure, outlines critical safety precautions, and discusses the importance of these compounds as precursors to N-heterocyclic carbenes (NHCs) and as potential therapeutic agents. The intended audience includes researchers, chemists, and professionals in drug development who require a practical, in-depth understanding of this synthetic process.
Introduction: The Significance of Bis-Imidazolium Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, have established them as green alternatives to volatile organic solvents.[2][3] Among the vast family of ILs, those based on the imidazolium cation are the most widely studied.[4]
Bis-imidazolium ILs, also known as geminal dicationic ionic liquids, feature two imidazolium rings linked by a spacer group. This dual-cationic structure often imparts enhanced thermal stability and unique physicochemical properties compared to their monocationic counterparts.[5] For researchers in drug development, these compounds are of particular interest due to their demonstrated biological activities, including potent antimicrobial and antitumor effects.[6][7] Furthermore, bis-imidazolium salts are crucial precursors for the generation of chelating N-heterocyclic carbenes (NHCs), which are powerful ligands in transition-metal catalysis and organocatalysis.[8][9][10]
This guide focuses on a specific synthetic route utilizing 2-(bromomethyl)-1-methylimidazole. This reagent provides a reactive electrophilic center directly attached to the C2 position of the imidazole ring, enabling the straightforward construction of methylene-bridged bis-imidazolium systems.
Synthesis Overview: Principle and Workflow
Principle and Mechanism
The synthesis of bis-imidazolium salts from 2-(bromomethyl)-1-methylimidazole and a second N-substituted imidazole proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2] In this process, the nucleophilic nitrogen atom of the second imidazole attacks the electrophilic methylene carbon of 2-(bromomethyl)-1-methylimidazole. The bromide ion is displaced as the leaving group, resulting in the formation of a new C-N bond and the creation of the dicationic bis-imidazolium bromide salt. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile, to facilitate the dissolution of reactants and stabilize the charged transition state.
General Reaction Scheme
The following diagram illustrates the synthesis of a symmetric, methylene-bridged bis-imidazolium bromide salt from 2-(bromomethyl)-1-methylimidazole and 1-methylimidazole.
Caption: General SN2 reaction for the synthesis of a bis-imidazolium salt.
Experimental Workflow
The overall experimental process can be visualized as a sequence of distinct stages, from preparation to final characterization.
Caption: High-level workflow for the synthesis and analysis of bis-imidazolium ILs.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1,1'-methylenebis(3-methyl-1H-imidazol-3-ium) dibromide.
Materials and Equipment
-
Reagents: 2-(Bromomethyl)-1-methylimidazole (≥97%), 1-Methylimidazole (≥99%), Anhydrous Acetonitrile (CH₃CN), Ethyl Acetate.
-
Glassware: Two-necked round-bottom flask (100 mL), reflux condenser, magnetic stir bar, dropping funnel, Büchner funnel, and filter flask.
-
Equipment: Magnetic stirrer with heating mantle, rotary evaporator, vacuum oven, standard analytical equipment for characterization (NMR, FTIR).
Safety Precautions
-
2-(Bromomethyl)-1-methylimidazole: This is a lachrymator and irritant. It is harmful if swallowed or in contact with skin.[11] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12]
-
1-Methylimidazole: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with care in a fume hood, away from ignition sources.
-
Solvents: Acetonitrile is flammable and toxic. Ethyl acetate is highly flammable. Avoid inhalation and skin contact. Ensure all heating is performed using a heating mantle, not an open flame.
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-(Bromomethyl)-1-methylimidazole | C₅H₇BrN₂ | 175.03 | 1.0 | 20 | 3.50 g |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 | 1.05 | 21 | 1.72 g (1.68 mL) |
| Anhydrous Acetonitrile | CH₃CN | 41.05 | Solvent | - | 40 mL |
Step-by-Step Synthesis Procedure
-
Setup: Place a magnetic stir bar into an oven-dried 100 mL two-necked round-bottom flask. Fit the central neck with a reflux condenser and the side neck with a rubber septum. Purge the system with an inert gas (e.g., Nitrogen or Argon).
-
Addition of Reactants: Add 2-(bromomethyl)-1-methylimidazole (3.50 g, 20 mmol) to the flask, followed by anhydrous acetonitrile (40 mL). Stir the mixture until the solid dissolves.
-
Nucleophile Addition: Using a syringe, add 1-methylimidazole (1.68 mL, 21 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Once the addition is complete, heat the reaction mixture to 70-80 °C using a heating mantle. Maintain vigorous stirring under the inert atmosphere. A white precipitate will typically begin to form within a few hours.[13]
-
Reaction Monitoring: Allow the reaction to proceed for 24 to 48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.
-
Isolation: After the reaction period, cool the flask to room temperature. The product should precipitate as a white or off-white solid.
Purification
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid several times with small portions of ethyl acetate (3 x 20 mL) to remove any unreacted starting materials and residual solvent.[14][15]
-
Drying: Transfer the purified white solid to a watch glass and dry it in a vacuum oven at 60-70 °C for 12-24 hours to remove all traces of solvent. The final product should be a free-flowing white powder. A typical yield for this type of reaction is >85%.[14]
Characterization
The structure and purity of the synthesized bis-imidazolium salt should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. Expect characteristic shifts for the imidazolium ring protons, the bridging methylene group, and the N-methyl groups.
-
FTIR Spectroscopy: Shows characteristic peaks for C-H, C=N, and C=C stretching within the imidazolium rings.[6]
-
Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the dicationic species.
Discussion: The Rationale Behind Experimental Choices
-
Choice of Reagents: Using a slight excess (1.05 equivalents) of 1-methylimidazole ensures the complete consumption of the more valuable brominated starting material.
-
Choice of Solvent: Acetonitrile is an ideal solvent for this SN2 reaction. Its polar aprotic nature effectively solvates the ionic reactants and intermediates without interfering with the reaction.[13] Importantly, while the starting materials are soluble, the resulting ionic liquid product often has lower solubility, allowing it to precipitate out, which simplifies isolation.[8]
-
Reaction Conditions: Heating the reaction to 70-80 °C provides the necessary activation energy to overcome the barrier for the SN2 reaction, significantly increasing the reaction rate. A 24-48 hour window is typically sufficient to drive the reaction to completion.
-
Purification Strategy: Washing the crude product with a relatively non-polar solvent like ethyl acetate is a highly effective purification method. The ionic salt product is insoluble in ethyl acetate, while the unreacted, less polar starting materials are readily dissolved and washed away.[16] Drying under vacuum is crucial to remove residual solvents, which could interfere with subsequent applications or characterization.
Applications in Research and Drug Development
The bis-imidazolium salts prepared via this method are not merely chemical curiosities; they are enabling tools for advanced research.
-
Precursors to N-Heterocyclic Carbenes (NHCs): Deprotonation of these salts with a strong base yields chelating di-carbenes. These NHCs are highly sought-after ligands for stabilizing metal catalysts used in cross-coupling reactions, C-H activation, and polymerization, which are fundamental processes in pharmaceutical synthesis.[9][17]
-
Antimicrobial and Antitumor Agents: A growing body of evidence shows that bis-imidazolium ILs possess significant biological activity.[18] Their dicationic and amphiphilic nature allows them to disrupt bacterial cell membranes, leading to potent antibacterial and antifungal effects.[7][19] Certain derivatives have also shown promising cytotoxic activity against various cancer cell lines.[6][20]
-
Drug Delivery Systems: The unique solubility properties of ILs can be exploited to enhance the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[21] Bis-imidazolium structures can be functionalized to act as drug carriers or to form nanostructures for targeted delivery.[19][20]
Conclusion
The synthesis of bis-imidazolium ionic liquids using 2-(bromomethyl)-1-methylimidazole is a straightforward yet powerful method for accessing a versatile class of compounds. The SN2 reaction described is robust, high-yielding, and relies on readily available materials. By understanding the rationale behind the procedural steps and adhering to safety protocols, researchers can reliably produce high-purity bis-imidazolium salts. These compounds serve as critical precursors for advanced catalysis and represent a promising platform for the development of novel therapeutic agents, making them highly relevant to professionals in chemical synthesis and drug discovery.
References
-
Arduengo, A. J., et al. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 3, 22. [Link]
-
Carnerio, T., et al. (2015). Au(i) N-heterocyclic carbenes from bis-imidazolium amphiphiles: synthesis, cytotoxicity and incorporation onto gold nanoparticles. RSC Advances, 5(28), 21853-21860. [Link]
-
Herrmann, W. A., et al. (2006). Chelating Imidazolium Salts as Carbene (NHC) Precursors. ResearchGate. [Link]
-
Ünver, Y., et al. (2024). Synthesis, characterization and biological activity of novel ionic liquids with bis-imidazole moieties: antitumor, antimicrobial effects and molecular docking studies. ACG Publications. [Link]
-
Ünver, Y., et al. (2024). Synthesis, characterization and biological activity of novel ionic liquids with bis-imidazole moieties: antitumor, antimicrobial. KTU AVES. [Link]
-
Egorova, K. S., et al. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132-7189. [Link]
-
Herrmann, W. A., et al. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. PMC. [Link]
-
Hassanpour, M., et al. (2024). Tracing the Antibacterial Performance of Bis-Imidazolium-based Ionic Liquid Derivatives. ACS Applied Bio Materials. [Link]
-
Sun, R., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. PMC. [Link]
-
IGI Global. (2024). An Insight Into Pharmaceutical and Biomedical Application of Ionic Liquids. [Link]
-
Domínguez-Pérez, M., et al. (2022). Dependency of Physicochemical Properties of Imidazolium Bis(Trifluoromethylsulfonyl)Imide-Based Ionic Liquids on Temperature and Alkyl Chain. Journal of Chemical & Engineering Data. [Link]
-
Danopoulos, A. A., et al. (2013). Synthesis of bis N-heterocyclic carbenes, derivatives and metal complexes. Comptes Rendus Chimie, 16(6), 557-565. [Link]
-
ResearchGate. (2022). Bis-imidazolium and benzimidazolium based gemini-type ionic liquids structure: synthesis and antibacterial evaluation. [Link]
-
IntechOpen. (2022). Applications of Ionic Liquids in Pharmaceuticals. [Link]
-
Ünver, Y., et al. (2024). Synthesis, characterization and biological activity of novel ionic liquids with bis-imidazole moieties: antitumor, antimicrobial. ACG Publications. [Link]
-
Research and Reviews: Journal of Chemistry. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. [Link]
-
Scholars' Mine. (2007). Synthesis and toxicity studies of imidazolium-based ionic liquids. [Link]
-
Wiley Online Library. (2015). Green Synthesis of Alkane Bridged Bisimidazolium Salts Under Solvent-Free Conditions. [Link]
-
ScienceDirect. (2021). A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids. [Link]
-
MDPI. (2021). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC. [Link]
-
Rlavie. (n.d.). 2-Bromo-1-Methyl-1H-Imidazole. [Link]
-
RSC Publishing. (2006). A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline... Dalton Transactions. [Link]
-
J-Stage. (1981). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. [Link]
-
MDPI. (2022). Synthesis and Characterization of Imidazolium-Based Ionenes. [Link]
- Google Patents. (2010).
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. intech-files.s3.amazonaws.com [intech-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl [beilstein-journals.org]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. d-nb.info [d-nb.info]
- 14. rroij.com [rroij.com]
- 15. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 17. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Au(i) N-heterocyclic carbenes from bis-imidazolium amphiphiles: synthesis, cytotoxicity and incorporation onto gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. igi-global.com [igi-global.com]
Application Note: Chemoselective S-Alkylation Using 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide
Topic: Reaction of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide with thiols Content Type: Detailed Application Note and Protocol
Executive Summary
The introduction of imidazole moieties into small molecule drugs and biological probes is a high-value transformation in medicinal chemistry. The imidazole ring serves as a bioisostere for histidine, a metal-binding motif (e.g., in heme-targeting antifungals), and a modulator of lipophilicity (
This guide details the reaction between 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (Reactant A) and various thiols (Reactant B). While conceptually a simple nucleophilic substitution (
Mechanistic Insight & Chemical Logic
The Challenge: Salt Neutralization vs. Nucleophilicity
The reagent is supplied as a hydrobromide salt (
-
Step 1 (Activation): The thiol (
) must be deprotonated to the thiolate ( ) to act as a potent nucleophile. -
Step 2 (Liberation): The imidazole salt must be neutralized to release the reactive electrophile.
-
Step 3 (Coupling): The thiolate attacks the methylene carbon, displacing bromide.
Critical Control Point: If the base is insufficient, the reaction stalls. If the electrophile is generated before the thiolate is ready, the free imidazole nitrogen can compete as a nucleophile, leading to
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical role of base stoichiometry in preventing self-alkylation.
Experimental Protocol
Materials
-
Electrophile: 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 2939-05-1).
-
Nucleophile: Target Thiol (Alkyl or Aryl).
-
Base: Potassium Carbonate (
) for mild conditions, or Sodium Hydride ( ) for unreactive thiols. -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
). Note: Protic solvents like MeOH can be used but may reduce rate via hydrogen bonding to the thiolate.
Standard Operating Procedure (SOP)
Phase A: Preparation of the Nucleophile
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve 1.0 equivalent of the Thiol in anhydrous DMF (Concentration
). -
Activation: Add 2.5 equivalents of anhydrous
.-
Why 2.5 equiv? You need 1.0 eq to deprotonate the thiol and 1.0 eq to neutralize the HBr salt of the electrophile. The 0.5 eq excess drives the reaction to completion.
-
-
Stirring: Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the thiolate anion.
Phase B: Addition of Electrophile
-
Addition: Add 1.1 equivalents of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide as a solid in one portion.
-
Tip: If the reaction scales are large (>5g), dissolve the bromide in a minimum amount of DMF and add dropwise to control exotherm.
-
-
Reaction: Stir at RT.
-
Aliphatic Thiols: Complete in 1–3 hours.
-
Aromatic/Heterocyclic Thiols: May require heating to 50–60°C for 4–6 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the thiol (often UV active or stains with Ellman’s reagent).
Phase C: Workup & Purification[1]
-
Quench: Dilute the reaction mixture with water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (
).-
Note: The product is basic. If the pH of the aqueous layer is too low, the product will remain in the water as a salt. Adjust aqueous pH to ~9–10 with saturated
before extraction.
-
-
Wash: Wash combined organics with water (
) and brine ( ) to remove DMF. -
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:MeOH (95:5 to 90:10). The imidazole ring makes the product polar; a small amount of ammonia in the eluent can improve peak shape.
-
Data Interpretation & Troubleshooting
Expected Analytical Data
| Technique | Feature | Interpretation |
| 1H NMR | Singlet | |
| 1H NMR | Singlet | Methylene bridge ( |
| 1H NMR | Doublets | Imidazole ring protons ( |
| LC-MS | Strong parent ion; imidazole ionizes well in ESI+. |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield | Incomplete neutralization of HBr salt. | Ensure |
| New Polar Spot on TLC | Self-alkylation (Quaternary salt). | Add the electrophile slowly to the thiolate. Ensure thiolate is in excess during addition. |
| Product in Aqueous Layer | pH too low during extraction. | The imidazole product forms a water-soluble salt at acidic pH. Basify aqueous layer to pH 10 before extraction. |
| Disulfide Formation | Oxidation of thiol. | Degas solvents thoroughly. Perform reaction under inert atmosphere ( |
Safety & Handling
-
Lachrymator Hazard: 2-(Bromomethyl)-1-methyl-1H-imidazole is an alkylating agent and a potential lachrymator. The hydrobromide salt is less volatile but should still be handled in a fume hood.
-
Skin Contact: Corrosive and irritant. Wear nitrile gloves and lab coat.
-
Waste: Quench excess alkylating agent with a dilute amine solution or thiosulfate before disposal.
References
-
Preparation of Imidazole Derivatives
-
Reagent Properties & Safety
-
Biological Relevance of Imidazole-Thioethers
Sources
- 1. US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture - Google Patents [patents.google.com]
- 2. A simple route for the synthesis of novel N-alkyl-2-(alkylthio)-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2018216822A1 - Novel imidazole derivatives - Google Patents [patents.google.com]
- 5. 1H-IMidazole,2-(broMoMethyl)-,hydrobroMide(1:1) | 2939-05-1 [amp.chemicalbook.com]
- 6. A Practical Approach to New (5Z) 2-Alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Solvent selection for alkylation reactions with imidazole hydrobromides
Application Note: Solvent Selection & Process Optimization for N-Alkylation of Imidazole Hydrobromides
Executive Summary
The N-alkylation of imidazoles is a cornerstone transformation in the synthesis of bioactive alkaloids, ionic liquids, and antifungal agents. However, when the starting material is an imidazole hydrobromide salt (
This guide provides a rational framework for solvent selection, moving beyond the "default" use of DMF to engineered Phase Transfer Catalysis (PTC) systems and Green Chemistry alternatives.
The Solubility Paradox: Salt vs. Electrophile
The core challenge in alkylating imidazole hydrobromides is the Phase Incompatibility :
-
The Nucleophile Source (
): A polar, ionic solid. Soluble in water/methanol; insoluble in toluene/DCM. -
The Electrophile (
): Typically a lipophilic alkyl halide. Soluble in toluene/DCM; insoluble in water. -
The Base: Inorganic bases (
, ) are insoluble in organics; Organic bases ( , DBU) are soluble but may compete as nucleophiles.
Critical Stoichiometry Note: Unlike neutral imidazole, the hydrobromide salt requires at least 2.0 equivalents of base .
-
Eq 1: Neutralizes the HBr acid (
). -
Eq 2: Deprotonates the imidazole to form the active imidazolide anion (
).
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical role of solvation in breaking the ionic lattice.
Figure 1: Reaction pathway showing the transition from ionic salt to active nucleophile. The solvent choice dictates whether this occurs in a homogeneous phase (DMF) or at an interface (PTC).
Solvent Selection Matrix
Select your solvent system based on your primary constraint (Yield vs. Green Chemistry vs. Workup Ease).
| Parameter | System A: The "Classic" | System B: The "Green" | System C: The "Process" |
| Solvent | DMF or DMSO | Acetonitrile (MeCN) | 2-MeTHF / Water (PTC) |
| Solubility | Excellent for salts. Homogeneous. | Moderate. Often a slurry. | Biphasic. Salt in water, R-X in organic. |
| Reaction Rate | Fast ( | Medium. | Fast (if catalyst is optimized). |
| Workup | Difficult. High BP requires multiple water washes or lyophilization. | Easy. Low BP, can be evaporated. | Excellent. Simple phase separation. |
| Green Score | Red. Reprotoxic, hard to recycle. | Yellow. Better than DMF, but hazardous. | Green. Bio-derived, clean separation. |
| Best For | Small scale (<1g), difficult substrates. | Thermal sensitive substrates. | Scale-up (>10g), GMP manufacturing. |
Detailed Protocols
Protocol A: Homogeneous Alkylation (DMF Method)
Best for: High-value intermediates where yield is paramount and scale is small.
Reagents:
-
Imidazole Hydrobromide (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Cesium Carbonate (
) (2.5 equiv) — Note: Cs is superior to K in DMF due to solubility. -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Neutralization: In a round-bottom flask, charge Imidazole HBr and
. Add DMF.[1][2] Stir at RT for 30 mins. Observation: The slurry will thin as the free base is liberated. -
Alkylation: Cool to 0°C (exothermic control). Add Alkyl Halide dropwise.[3]
-
Reaction: Warm to RT (or 60°C for unreactive chlorides) and stir for 4–16 hours. Monitor by TLC/LCMS.[3][4]
-
Workup (Critical):
-
Dilute reaction mixture with EtOAc (5x reaction volume).
-
Wash with 5% LiCl solution (3x) rather than pure water. Why? LiCl helps break the DMF/Water emulsion and pulls DMF into the aqueous phase.
-
Wash with Brine (1x). Dry over
.
-
-
Purification: Concentrate. The residue may contain residual DMF; high-vacuum drying is essential.
Protocol B: Green Phase-Transfer Catalysis (2-MeTHF Method)
Best for: Scale-up, safety, and easy purification.
Reagents:
-
Imidazole Hydrobromide (1.0 equiv)
-
Alkyl Halide (1.2 equiv)[3]
-
Base: Potassium Hydroxide (KOH) (3.0 equiv, dissolved in min. water)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
Step-by-Step:
-
Biphasic Setup: Dissolve Imidazole HBr in a minimum amount of water (approx 1 mL per gram). Add the KOH solution.
-
Organic Phase: Add 2-MeTHF and the Phase Transfer Catalyst (TBAB). Stir vigorously (>500 RPM). High agitation is required to maximize interfacial surface area.
-
Addition: Add Alkyl Halide to the stirring biphasic mixture.
-
Reaction: Heat to reflux (approx 80°C) for 2-MeTHF.
-
Mechanism:[5] The TBAB transports the deprotonated imidazolide anion from the aqueous phase into the organic phase where it reacts with the alkyl halide.
-
-
Workup (Self-Validating):
-
Stop stirring. Allow layers to separate.[3]
-
Check: The product is in the top (Organic) layer. The bottom layer contains KBr salts and excess base.
-
Separate layers. Wash organic layer once with brine.
-
Concentrate 2-MeTHF. (2-MeTHF resists peroxide formation better than THF and separates from water cleanly).
-
Troubleshooting & Optimization
Regioselectivity (N1 vs. N3)
If your imidazole is substituted (e.g., 4-methylimidazole HBr), alkylation can occur at N1 or N3.
-
Steric Control: Use bulky protecting groups (Trityl) if possible.
-
Solvent Effect:
-
DMF: Tends to favor the thermodynamic product (often a mixture).
-
Non-polar (PTC): Often favors the kinetic product due to tight ion-pairing in the organic phase.
-
Hygroscopicity of HBr Salts
Imidazole hydrobromides are hygroscopic. Water acts as a competitive nucleophile (forming alcohols from alkyl halides).
-
Fix: If using Protocol A (DMF), dry the HBr salt in a vacuum oven at 40°C overnight before use.
-
Fix: If using Protocol B (PTC), water is the co-solvent, so drying is unnecessary (a major process advantage).
Decision Tree for Method Selection
Figure 2: Decision logic for selecting the optimal solvent system based on scale and substrate stability.
References
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection in scale-up).
-
Díez-Barra, E., et al. (1993).[6] "Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis". Synthetic Communications, 23(13), 1783-1786. Link
- Pfizer Inc. (2025). "Green Chemistry Solvent Selection Guide". Reaction Chemistry & Engineering. (General reference for 2-MeTHF vs DMF).
-
BenchChem Technical Support. (2025). "Troubleshooting N-Alkylation Reactions of Imidazole". Link
-
López-Pestaña, J. M., et al. (2002).[7] "Ultrasound-promoted N-alkylation of imidazole". Green Chemistry, 4, 61-63. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Regioselective Functionalization of 1-Methylimidazole at the 2-Position
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylimidazole is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic structure allows for highly regioselective functionalization. This technical guide provides a detailed exploration of the procedure for introducing a wide array of substituents at the 2-position of the 1-methylimidazole ring. The primary focus is on the robust and versatile method of deprotonation and subsequent reaction with electrophiles, a cornerstone of modern imidazole chemistry. We will delve into the mechanistic underpinnings of this strategy, provide a comprehensive, step-by-step protocol, and discuss alternative methodologies such as direct C-H activation. This document is intended to serve as a practical resource for researchers aiming to leverage C2-functionalized 1-methylimidazoles in their discovery and development programs.
Introduction: The Unique Reactivity of 1-Methylimidazole
The reactivity of 1-methylimidazole is dominated by two key positions: the nucleophilic N3 nitrogen and the acidic C2 carbon.[1] The presence of the methyl group at the N1 position prevents tautomerization, leading to a well-defined reactivity profile.[1] While the "pyridine-like" N3 nitrogen is the primary site for alkylation and coordination with metals, the C2 position offers a distinct handle for C-C and C-heteroatom bond formation.[1][2]
The C-H bond at the C2 position is the most acidic proton on the imidazole ring.[1] This heightened acidity is a direct consequence of the inductive electron-withdrawing effect of the two adjacent nitrogen atoms, which stabilizes the resulting carbanion upon deprotonation.[1] This characteristic allows for facile deprotonation by strong bases, generating a potent nucleophilic intermediate that is central to the functionalization strategies discussed herein.
Core Strategy: C2-Deprotonation and Electrophilic Quench
The most established and versatile method for functionalizing the 2-position of 1-methylimidazole is through deprotonation with a strong organolithium base, followed by the introduction of an electrophile.[1] This process, often referred to as lithiation, generates a 2-lithio-1-methylimidazole intermediate, which is a powerful nucleophile capable of reacting with a broad spectrum of electrophilic partners.[1]
Mechanistic Rationale
The success of this procedure hinges on the careful control of reaction conditions to favor the formation and subsequent reaction of the C2-lithiated species.
-
Deprotonation: A strong, non-nucleophilic base is required to selectively abstract the C2 proton without adding to the imidazole ring. n-Butyllithium (n-BuLi) is the most commonly employed base for this purpose.[1] The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Electrophilic Quench: The resulting 2-lithio-1-methylimidazole is highly reactive towards electrophiles. This step allows for the introduction of a diverse range of functional groups, including alkyl, carbonyl, and silyl moieties. The choice of electrophile dictates the final substituent at the C2 position.
Visualizing the Workflow
Sources
Application Notes and Protocols for the Utilization of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the effective use of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide in various palladium-catalyzed cross-coupling reactions. This versatile building block offers a unique combination of a reactive bromomethyl group and a 1-methyl-1H-imidazole core, presenting both significant opportunities and distinct challenges in synthetic chemistry. This document aims to equip researchers with the foundational knowledge, practical insights, and starting protocols to successfully incorporate this reagent into their synthetic workflows for the development of novel chemical entities.
Introduction: A Versatile Building Block with Dual Reactivity
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a bifunctional reagent that holds considerable potential for the synthesis of complex molecules, particularly in the realm of medicinal chemistry where the imidazole scaffold is a prevalent motif. The presence of a reactive C(sp³)-Br bond on the methyl substituent and the potential for functionalization on the imidazole ring itself makes this compound a valuable precursor for generating diverse molecular architectures.
The primary challenge in employing this reagent in cross-coupling reactions lies in achieving chemoselectivity . The high reactivity of the bromomethyl group towards nucleophilic substitution and oxidative addition to a palladium(0) catalyst can compete with the desired cross-coupling at a C(sp²)-H or a pre-functionalized C(sp²)-halide position on the imidazole ring. Therefore, careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is paramount to steer the reaction towards the intended product.
This guide will delve into the application of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. While direct, field-proven protocols for this specific substrate are not extensively reported, this document provides robust starting points based on established methodologies for similar heterocyclic systems.
Safety and Handling of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide
Prior to any experimental work, it is crucial to be familiar with the safety precautions for handling 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide and its benzimidazole analogue, 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide, for which more detailed safety information is available.
Hazard Identification:
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]
-
Avoid inhalation of dust.
-
In case of contact, rinse the affected area immediately and thoroughly with water.[2][3]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
General Considerations for Cross-Coupling Reactions
The success of any cross-coupling reaction with 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide hinges on a nuanced understanding of the interplay between the various reaction components.
Catalyst Selection: The choice of the palladium source and its corresponding ligand is critical. The ligand not only stabilizes the palladium center but also modulates its reactivity and steric environment, which directly influences the chemoselectivity. For electron-rich N-heterocycles, bulky and electron-rich phosphine ligands are often effective.[5]
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and for deprotonating the amine in Buchwald-Hartwig aminations. The strength and nature of the base can significantly impact the reaction outcome and potentially promote side reactions involving the bromomethyl group.
Solvent Selection: The solvent influences the solubility of the reactants and catalyst, and can also affect the reaction kinetics and selectivity. Aprotic polar solvents like dioxane, DMF, and toluene are commonly employed in cross-coupling reactions.
Protecting Group Strategy: In cases where the bromomethyl group's reactivity interferes with the desired cross-coupling at the imidazole ring, a protecting group strategy may be necessary. Common protecting groups for imidazole nitrogens include BOC, SEM, and MOM, which can be introduced to modulate the electronic properties of the ring and can be removed under specific conditions.[6][7]
Application Notes and Protocols
The following sections provide detailed application notes and representative protocols for utilizing 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide in various cross-coupling reactions. It is important to note that these are starting-point protocols and will likely require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8][9] In the context of our target molecule, this reaction could be envisioned to occur either at a pre-halogenated position on the imidazole ring or via C-H activation. Given the high reactivity of the bromomethyl group, direct C-H activation would be a challenging yet highly desirable transformation. A more controlled approach would involve a pre-halogenated imidazole derivative.
Challenges and Considerations:
-
Chemoselectivity: The primary challenge is to achieve selective coupling at the imidazole ring without reaction at the C-Br bond of the bromomethyl group.
-
N-H Reactivity: For unprotected imidazoles, the acidic N-H proton can interfere with the reaction. The use of the N-methylated substrate in this guide mitigates this issue.
Representative Protocol for Suzuki-Miyaura Coupling of a Hypothetical 2-Bromo-1-methyl-5-(bromomethyl)-1H-imidazole:
This protocol is based on established methods for the Suzuki-Miyaura coupling of haloimidazoles.[10][11]
Materials:
-
2-Bromo-1-methyl-5-(bromomethyl)-1H-imidazole (hypothetical substrate)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vial, add the hypothetical 2-bromo-1-methyl-5-(bromomethyl)-1H-imidazole (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-dioxane.
-
Add the catalyst solution to the reaction vial containing the substrates and base.
-
Add water (typically 10-20% of the total solvent volume).
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Commonly Used Catalytic Systems for Suzuki-Miyaura Coupling of Heterocyclic Halides
| Palladium Source | Ligand | Base | Solvent |
| Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF |
| Pd₂(dba)₃ | Buchwald Ligands | Na₂CO₃, NaHCO₃ | Dioxane/H₂O, Toluene/H₂O |
| Pd(PPh₃)₄ | - | K₂CO₃, CsF | DME, THF |
dot
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Heck Reaction: Vinylation of the Imidazole Core
The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[12][13] Similar to the Suzuki-Miyaura coupling, this reaction would ideally be performed on a pre-halogenated imidazole to ensure regioselectivity.
Challenges and Considerations:
-
Regioselectivity: The position of vinylation on the imidazole ring must be controlled, typically by starting with a halo-imidazole.
-
Stereoselectivity: The Heck reaction often yields the trans isomer of the resulting alkene.[14]
Representative Protocol for Heck Reaction of a Hypothetical 2-Bromo-1-methyl-5-(bromomethyl)-1H-imidazole:
This protocol is adapted from general procedures for the Heck reaction of heterocyclic halides.[15][16]
Materials:
-
Hypothetical 2-Bromo-1-methyl-5-(bromomethyl)-1H-imidazole
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a reaction flask, add the hypothetical 2-bromo-1-methyl-5-(bromomethyl)-1H-imidazole (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (DMF or MeCN), followed by the alkene (1.2-1.5 equiv.) and the base (Et₃N or K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Table 2: Common Reagents for the Heck Reaction
| Palladium Source | Ligand | Base | Solvent |
| Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, DIPEA | DMF, MeCN |
| PdCl₂(PPh₃)₂ | - | K₂CO₃, NaOAc | DMAc, NMP |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane, Toluene |
dot
Caption: Simplified Catalytic Cycle of the Heck Reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[17][18]
Challenges and Considerations:
-
Catalyst System: The classic Sonogashira coupling uses a dual catalytic system of palladium and copper. Copper-free versions are also available and may offer advantages in certain cases to avoid potential side reactions.[19]
-
Homocoupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under an inert atmosphere and using an appropriate base.
Representative Protocol for Sonogashira Coupling of a Hypothetical 2-Bromo-1-methyl-5-(bromomethyl)-1H-imidazole:
This protocol is based on standard Sonogashira coupling conditions.[20]
Materials:
-
Hypothetical 2-Bromo-1-methyl-5-(bromomethyl)-1H-imidazole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or DMF
Procedure:
-
To a Schlenk flask, add the hypothetical 2-bromo-1-methyl-5-(bromomethyl)-1H-imidazole (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (THF or DMF) and triethylamine (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Typical Conditions for Sonogashira Coupling
| Palladium Source | Copper Source | Ligand | Base | Solvent |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N, DIPEA | THF, DMF |
| Pd(PPh₃)₄ | CuI | - | Piperidine | Toluene |
| Pd(OAc)₂ | CuI | P(t-Bu)₃ | K₂CO₃, Cs₂CO₃ | Dioxane |
dot
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.at [fishersci.at]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. N-heterocyclic carbene–palladium(ii)-1-methylimidazole complex-catalyzed Suzuki–Miyaura coupling of benzyl sulfonates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Note: Modular Synthesis of Antifungal Imidazole Derivatives via Bromomethyl Intermediates
Executive Summary
The development of azole-based antifungals represents a triumph of modular synthetic chemistry. Imidazole derivatives—such as miconazole, econazole, and sertaconazole—are synthesized via a highly conserved pathway utilizing a bromomethyl intermediate . This application note provides an authoritative, step-by-step guide to this synthetic architecture. By detailing the mechanistic causality behind reagent selection and integrating self-validating in-process controls (IPCs), this guide equips drug development professionals with a robust framework for synthesizing high-purity antifungal active pharmaceutical ingredients (APIs).
Pharmacological Context & Mechanism of Action
Imidazole derivatives exert their fungistatic and fungicidal effects by targeting the fungal cell membrane[1]. The primary pharmacodynamic target is lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450 enzyme critical for the biosynthesis of ergosterol[2]. The unhindered nitrogen (N3) of the imidazole ring coordinates with the heme iron of CYP51A1, halting ergosterol production and leading to the accumulation of toxic methylated sterols. This disruption compromises membrane integrity, ultimately causing fungal cell death[1].
Mechanism of action for imidazole derivatives targeting CYP51A1.
Strategic Pathway & Mechanistic Causality
The synthesis of these APIs is defined by a four-step modular pathway[3]. The strategic brilliance of this route lies in the generation of a bromomethyl intermediate (2-bromo-2',4'-dichloroacetophenone)[4]. The adjacent carbonyl group drastically enhances the electrophilicity of the brominated carbon through inductive electron withdrawal, making it an ideal substrate for a rapid, high-yield S_N2 nucleophilic attack by imidazole[5].
Following N-alkylation, the carbonyl is reduced to a secondary alcohol, which acts as the branching point for API diversification. By altering the benzyl halide used in the final O-alkylation step, manufacturers can pivot the synthesis toward different commercial drugs (e.g., using 4-chlorobenzyl chloride for econazole or 2,4-dichlorobenzyl chloride for miconazole)[3].
Synthetic workflow of imidazole antifungals via a bromomethyl intermediate.
Quantitative Synthesis Metrics
The modularity of Step 4 allows for the synthesis of multiple APIs. Below is a summary of expected quantitative outcomes when utilizing the self-validating protocols described in Section 4.
| Target API | Benzyl Halide Reagent (Step 4) | Overall Yield (%) | Purity (HPLC) | Primary Clinical Indication |
| Miconazole | 2,4-Dichlorobenzyl chloride | 72.4 | >99.5% | Vulvovaginal candidiasis |
| Econazole | 4-Chlorobenzyl chloride | 75.1 | >99.0% | Dermatophytic infections |
| Sertaconazole | 3-Bromomethyl-7-chlorobenzo[b]thiophene | 68.5 | >98.8% | Tinea pedis |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Each step includes an In-Process Control (IPC) to ensure the chemical transformation is successful before proceeding, preventing costly downstream failures.
Step 1: α-Bromination to form the Bromomethyl Intermediate
Objective: Synthesize 2-bromo-2',4'-dichloroacetophenone[4]. Causality: Bromine is added dropwise at 0–5 °C. The low temperature is strictly maintained to ensure mono-bromination at the alpha carbon, preventing the formation of unwanted dibrominated byproducts.
-
Dissolve 1.0 eq of 2,4-dichloroacetophenone in anhydrous chloroform (CHCl₃) in a round-bottom flask equipped with an addition funnel.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add 1.05 eq of molecular bromine (Br₂) dropwise over 1 hour, maintaining the temperature below 5 °C.
-
Stir for an additional 2 hours at room temperature until the evolution of HBr gas ceases.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Validation & IPC:
TLC: Eluent Hexane/EtOAc (9:1). Complete disappearance of the starting material (Rf ~0.5) and appearance of a new, UV-active spot (Rf ~0.4).
Physical State: The product should isolate as a low-melting solid/liquid[4].
Step 2: N-Alkylation (Imidazole Coupling)
Objective: Synthesize 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. Causality: Pre-forming the sodium salt of imidazole using NaH ensures that the nucleophilic attack occurs exclusively via the imidazole nitrogen[5]. DMF is used as a polar aprotic solvent to solvate the sodium cation, rendering the imidazolide highly reactive.
-
Suspend 1.2 eq of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert N₂ atmosphere.
-
Add 1.1 eq of imidazole portion-wise. Stir until hydrogen gas evolution ceases (approx. 30 mins).
-
Dissolve the bromomethyl intermediate from Step 1 in DMF and add it dropwise to the imidazolide solution.
-
Heat the reaction to 60 °C for 4 hours.
-
Quench with ice water and extract the product using ethyl acetate (EtOAc).
Validation & IPC:
LC-MS: Confirm the presence of the target mass [M+H]⁺ = 255.0 m/z.
IR Spectroscopy: Confirm the retention of the strong C=O stretching frequency at ~1695 cm⁻¹.
Step 3: Chemoselective Carbonyl Reduction
Objective: Synthesize 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[6]. Causality: Sodium borohydride (NaBH₄) is selected over stronger reducing agents (like LiAlH₄) because it is chemoselective. It efficiently reduces the ketone to a secondary alcohol without risking the reductive cleavage of the aryl-chloride bonds[7].
-
Dissolve the ketone intermediate from Step 2 in methanol (MeOH).
-
Cool the solution to 0 °C.
-
Add 1.5 eq of NaBH₄ in small portions to control the exothermic release of hydrogen gas.
-
Stir at room temperature for 2 hours.
-
Quench the reaction by carefully adding 1M HCl until pH 7 is reached, then extract with dichloromethane (DCM).
Validation & IPC:
IR Spectroscopy: Critical Checkpoint. Confirm the complete disappearance of the C=O stretch (~1695 cm⁻¹) and the appearance of a broad, strong O-H stretch at 3200–3400 cm⁻¹.
Step 4: Williamson Etherification (O-Alkylation)
Objective: Synthesize the final API (e.g., Miconazole or Econazole)[3]. Causality: The secondary alcohol is sterically hindered. A strong base (NaH) is required to irreversibly deprotonate the alcohol, forming an alkoxide. The addition of a catalytic amount of tetrabutylammonium bromide (TBAB) can act as a phase-transfer catalyst to accelerate the S_N2 attack on the benzyl halide[6].
-
Dissolve the alcohol intermediate from Step 3 in anhydrous DMF under N₂ at 0 °C.
-
Add 1.5 eq of NaH (60% dispersion) and stir for 30 minutes to form the alkoxide.
-
Add 1.1 eq of the chosen benzyl halide (e.g., 4-chlorobenzyl chloride for Econazole).
-
Heat the mixture to 80 °C for 6 hours.
-
Cool, quench with water, extract with EtOAc, and purify via recrystallization (often isolated as a nitrate salt by treating the free base with nitric acid)[6].
Validation & IPC:
HPLC: Confirm product purity is >99.0% before salt formation.
NMR (¹H): Confirm the presence of the benzylic CH₂ protons (typically a singlet around 4.5 ppm) and the disappearance of the secondary alcohol O-H proton.
References
-
Dasbon Chemical. "Imidazole Role in Econazole Synthesis." Pharmaceuticals Insights. URL: [Link]
-
Taylor & Francis. "Imidazoles in medicine: a review of its pharmacological and therapeutic applications." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
ResearchGate. "Synthesis of miconazole, econazole, and sulconazole." Medicinal Chemistry of Antifungal Agents. URL:[Link]
-
LookChem. "Cas 2631-72-3, 2-Bromo-2',4'-dichloroacetophenone Chemical Properties." Chemical Database. URL:[Link]
- Google Patents. "US4154738A - Imidazole derivatives and intermediates in their preparation." USPTO.
-
Quick Company. "Process For Preparing Polymorphic Forms A And C Of Sertaconazole." Patent Database. URL:[Link]
-
ACS Publications. "Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers." The Journal of Organic Chemistry. URL:[Link]
Sources
- 1. dasbonchem.com [dasbonchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Cas 2631-72-3,2-Bromo-2',4'-dichloroacetophenone | lookchem [lookchem.com]
- 5. US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents [patents.google.com]
- 6. Process For Preparing Polymorphic Forms A And C Of Sertaconazole [quickcompany.in]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
Welcome to the technical support center for 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (Product No. F476707). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful use of this versatile reagent. My aim is to equip you with the knowledge to anticipate and prevent potential issues, particularly hydrolysis, ensuring the integrity and reactivity of the compound in your experiments.
Understanding the Challenge: The Inherent Reactivity and Hydrolysis of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a valuable building block in synthetic chemistry due to the reactive bromomethyl group attached to the imidazole core. The bromine atom is an excellent leaving group, making this site highly susceptible to nucleophilic substitution.[1] This reactivity is precisely what makes it a powerful reagent for introducing the 1-methyl-1H-imidazol-2-ylmethyl moiety into a target molecule.
However, this high reactivity also presents a significant challenge: susceptibility to hydrolysis. Water, even in trace amounts, can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This reaction displaces the bromide ion and results in the formation of the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-1-methyl-1H-imidazole, and hydrobromic acid. This degradation pathway is a common issue with reactive brominated compounds.
The hydrobromide salt form of the reagent enhances its stability and solubility, which is advantageous for many applications.[1] Nevertheless, improper handling, storage, or reaction setup can lead to significant hydrolysis, compromising the yield and purity of your desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered when working with 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide and provides actionable solutions based on established chemical principles.
Issue 1: Reagent Degradation Observed in a Freshly Opened Bottle
Symptoms:
-
You observe a change in the physical appearance of the solid reagent (e.g., discoloration, clumping).
-
Initial analytical characterization (e.g., NMR, LC-MS) of the starting material shows the presence of the hydrolyzed product, 2-(hydroxymethyl)-1-methyl-1H-imidazole.
Root Cause Analysis: The primary culprit is exposure to atmospheric moisture during packaging, shipping, or initial handling. Although the product is packaged under controlled conditions, minute amounts of moisture can be introduced.
Solution Workflow:
Caption: Workflow for addressing degradation in a new bottle.
Detailed Protocol: Drying the Reagent
-
Transfer the required amount of the reagent to a clean, dry flask.
-
Place the flask under a high vacuum for 1-2 hours. Alternatively, purge the flask with a dry, inert gas (e-g., argon or nitrogen) for 15-20 minutes.
-
For long-term storage of the dried reagent, place it in a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅).
Issue 2: Poor Reaction Yield or Incomplete Conversion
Symptoms:
-
Your reaction consistently results in low yields of the desired product.
-
Monitoring the reaction (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting material and the presence of the hydrolyzed byproduct.
Root Cause Analysis: This issue often points to hydrolysis of the reagent either before or during the reaction. The presence of water in your reaction solvent or other reagents is a likely cause. The imidazole moiety itself can be susceptible to oxidative degradation under certain conditions, which could also contribute to lower yields.[2]
Solution Workflow:
Caption: Troubleshooting workflow for poor reaction yields.
Best Practices for Anhydrous Reactions:
-
Solvent Choice: Use freshly distilled, anhydrous solvents. If using commercially available anhydrous solvents, ensure the bottle has been properly sealed and stored.
-
Inert Atmosphere: Assemble your reaction apparatus and purge it with a dry, inert gas (argon or nitrogen) before adding any reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Drying of Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.
Issue 3: Inconsistent Results Between Batches
Symptoms:
-
You observe significant variations in reaction outcomes when using different lots of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.
Root Cause Analysis: While manufacturing processes are tightly controlled, slight variations in residual moisture or purity can occur between batches. It is also possible that older batches have been inadvertently exposed to moisture over time.
Solution: Qualification of New Batches
It is good laboratory practice to perform a quick quality control check on each new batch of a critical reagent.
Recommended QC Protocol:
-
Visual Inspection: Note the color and consistency of the solid.
-
Solubility Test: Dissolve a small amount in a relevant anhydrous solvent to check for any insolubles.
-
Analytical Characterization: Run a quick ¹H NMR or LC-MS to confirm the identity and purity of the reagent and to check for the presence of the hydrolyzed impurity.
| Parameter | Specification | Analytical Method |
| Appearance | Light yellow to yellow solid | Visual Inspection |
| Purity | ≥95% | HPLC or ¹H NMR |
| Hydrolysis Impurity | Report value | HPLC or ¹H NMR |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide?
A1: To ensure long-term stability, the reagent should be stored under an inert atmosphere in a freezer at -20°C.[3] The container should be tightly sealed to prevent moisture ingress. For frequent use, it is advisable to aliquot the reagent into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Q2: Can I use protic solvents like methanol or ethanol with this reagent?
A2: It is strongly advised to avoid protic solvents. These solvents can act as nucleophiles and will readily react with the bromomethyl group, leading to the formation of the corresponding ether byproduct and reducing the amount of active reagent available for your desired transformation.
Q3: How can I monitor the hydrolysis of this reagent?
A3: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the starting material from its hydrolyzed product.[4] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with a small amount of acid like TFA) can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the hydrolyzed product. The chemical shift of the methylene protons will be different for the bromomethyl and hydroxymethyl groups.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the hydrolyzed product by identifying its molecular ion peak.[5]
Q4: What is the primary degradation pathway I should be concerned about?
A4: The primary degradation pathway is nucleophilic substitution of the bromide by water, leading to the formation of 2-(hydroxymethyl)-1-methyl-1H-imidazole. The general mechanism is depicted below.
Caption: Simplified hydrolysis mechanism.
Q5: Are there any incompatible reagents I should avoid?
A5: Besides water and protic solvents, you should avoid strong bases unless they are part of your intended reaction scheme, as they can deprotonate the imidazole ring and potentially lead to side reactions. Strong oxidizing agents should also be used with caution, as the imidazole ring can be susceptible to oxidation.[2]
References
-
MB degradation path that was proposed | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Analytical Methods - ATSDR. (n.d.). Retrieved from [Link]
-
2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide | C9H10Br2N2 | CID 24229451. (n.d.). PubChem. Retrieved from [Link]
-
2-(bromomethyl)-1-methyl-1h-imidazole hydrobromide - PubChemLite. (n.d.). Retrieved from [Link]
-
Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation - Frontiers. (n.d.). Retrieved from [Link]
-
Hydrolysis of 1,2-disubstituted imidazolines in aqueous media - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved from [Link]
-
Analytical Methods (Royal Society of Chemistry) | 12513 Publications | 69328 Citations | Top authors | Related journals - SciSpace. (n.d.). Retrieved from [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (2019, October 15). Retrieved from [Link]
-
Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - MDPI. (2025, July 11). Retrieved from [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021, July 6). Retrieved from [Link]
Sources
- 1. 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide | 2402831-30-3 | Benchchem [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-IMidazole,2-(broMoMethyl)-,hydrobroMide(1:1) | 2939-05-1 [amp.chemicalbook.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering colored impurities in 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide. As a critical building block in pharmaceutical synthesis, its purity is paramount.[1] This document moves beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your laboratory environment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the purity and handling of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.
Q1: Why is my batch of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide colored (e.g., yellow, brown, or pink)?
The presence of color is a direct indicator of impurities. The pure compound should be a white to off-white solid. Color typically arises from several sources:
-
Synthesis Byproducts: The bromination of imidazole derivatives can be aggressive and may lead to the formation of poly-brominated species or other side products under certain pH conditions.[2][3]
-
Oxidative Degradation: Imidazole rings, especially when functionalized with reactive groups like a bromomethyl moiety, can be susceptible to oxidation from atmospheric oxygen, particularly when exposed to heat or light during workup or storage. This can form highly conjugated, colored molecules.
-
Residual Starting Materials: Incomplete reactions can leave behind colored starting materials or intermediates.
-
Thermal Decomposition: Imidazole derivatives can be thermally sensitive. Excessive heat during synthesis or solvent removal can lead to decomposition, often yielding tarry, colored residues.[4]
Q2: Are these colored impurities detrimental to my subsequent synthetic steps?
Yes, absolutely. Colored impurities are not benign. They represent a tangible loss of yield and can actively interfere with subsequent reactions by:
-
Introducing Side Reactions: Impurities can react with your reagents, leading to a complex mixture of unwanted products and reducing the yield of your desired compound.
-
Poisoning Catalysts: If your next step involves catalysis (e.g., palladium-catalyzed cross-coupling), even trace impurities can deactivate the catalyst, halting the reaction.
-
Complicating Purification: The presence of these impurities will make the isolation and purification of your final product significantly more challenging.
Q3: What is the ideal appearance and how should I store the purified compound?
The purified product should be a colorless or white to off-white crystalline solid.[5][6] To maintain its purity and prevent the re-formation of colored impurities, store the compound under the following conditions:
-
Temperature: 2-8°C is recommended for long-term stability.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Keep in an amber vial or a container protected from light.
-
Moisture: Use a tightly sealed container in a dry environment, as the hydrobromide salt is hygroscopic.
Part 2: Troubleshooting Guide & Purification Protocols
This section provides a logical workflow and detailed experimental procedures for removing colored impurities.
Initial Assessment & Purification Workflow
Before selecting a protocol, assess the level of impurity based on the product's appearance. This workflow will guide your decision.
Caption: Decision workflow for selecting the appropriate purification protocol.
Protocol 1: Recrystallization for Lightly Colored Impurities
Principle: Recrystallization is a fundamental purification technique for solid compounds.[8] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, causing the pure compound to crystallize upon cooling while impurities remain in the solution.
Recommended Solvent Systems:
| Solvent System | Rationale & Comments |
| Acetonitrile / Diethyl Ether | Acetonitrile is a polar aprotic solvent that should readily dissolve the salt at elevated temperatures. Diethyl ether acts as a non-polar anti-solvent to induce crystallization. This system has been successfully used for similar imidazolium salts.[5][6] |
| Isopropanol (IPA) / Water | IPA is a good solvent for many organic salts. The minimal addition of hot water can aid in dissolving the compound, followed by slow cooling and potentially the addition of more IPA or a non-polar co-solvent to reduce solubility. |
| Ethanol | Ethanol is another common solvent for recrystallizing organic salts. Its effectiveness depends on the specific impurity profile. |
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your crude product (approx. 50 mg) in a test tube and add a few drops of the chosen primary solvent (e.g., Acetonitrile). Heat the mixture. If it dissolves readily, it's a good candidate. If not, try another solvent.
-
Dissolution: Place the bulk of your crude product in an appropriately sized Erlenmeyer flask. Add the minimum amount of the primary solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, bringing the solution to a boil after each addition.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to remove any particulate matter.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity via melting point analysis or NMR spectroscopy.
Protocol 2: Activated Carbon Treatment for Heavily Colored Impurities
Principle: Activated carbon possesses an extremely high surface area and a porous structure, making it highly effective at adsorbing large, colored organic molecules and other high-molecular-weight impurities.[9][10] This protocol uses activated carbon to decolorize the solution before the final recrystallization step.[11]
Sources
- 1. 1-(Bromomethyl)-1H-imidazole | 89149-89-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-BROMO-1-METHYL-1H-IMIDAZOLE | 25676-75-9 [chemicalbook.com]
- 4. imp.kiev.ua [imp.kiev.ua]
- 5. scienceopen.com [scienceopen.com]
- 6. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. mt.com [mt.com]
- 9. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 11. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
Optimizing yield in nucleophilic substitution of bromomethyl imidazoles
Topic: Optimizing Yield in Nucleophilic Substitution of Bromomethyl Imidazoles
Status: Operational | Agent: Senior Application Scientist (Dr. A. Vance)
Core Directive: The "Self-Destruct" Mechanism
Welcome to the technical support hub. If you are working with 4-(bromomethyl)imidazole (or its isomers), you are likely encountering a common failure mode: the reaction mixture turning into an intractable black tar.
The Root Cause: Bromomethyl imidazoles are "Janus" molecules—they contain both a nucleophile (the imidazole nitrogen) and an electrophile (the bromomethyl group). Without specific intervention, the molecule will react with itself in an intermolecular polymerization cascade known as self-alkylation .
To optimize yield, your experimental design must physically or chemically prevent this pathway.
Stability & Storage Protocols
Q: My reagent arrived as a solid but turned into a gum after opening. Is it usable? A: Likely not. The free base of 4-(bromomethyl)imidazole is inherently unstable.
| State | Stability Profile | Recommended Storage |
| Hydrobromide Salt (.HBr) | High. The protonated nitrogen ( | Desiccator at -20°C. Hygroscopic. |
| Free Base | Critical. Rapidly polymerizes at RT. | Do not store. Generate in situ only. |
| N-Protected (e.g., Trityl) | Very High. Steric bulk prevents self-attack. | Standard fridge (4°C) or RT. |
Optimization Module: Reaction Engineering
Strategy A: The "High Dilution" Protocol (No Protection)
Best for: Quick reactions where protecting group chemistry is too costly/slow.
If you must use the unprotected imidazole, you must manipulate kinetics . You need the rate of reaction between the bromomethyl imidazole and your external nucleophile to be significantly faster than the rate of self-alkylation.
The Protocol:
-
Prepare Nucleophile Pool: Dissolve your nucleophile (e.g., amine, thiol) and non-nucleophilic base (DIPEA or
) in the solvent (DMF or Acetonitrile). -
Inverse Addition: Dissolve the 4-(bromomethyl)imidazole HBr salt in a separate vial of solvent. Add this dropwise and slowly to the nucleophile pool.
-
Why? This keeps the instantaneous concentration of the electrophile low, statistically favoring the attack by the abundant external nucleophile over the scarce imidazole starting material.
-
Strategy B: The "N-Protection" Shield (Gold Standard)
Best for: High-value synthesis, GMP workflows, or slow-reacting nucleophiles.
The only way to guarantee high yields (>80%) is to chemically block the imidazole nitrogen.
The Workflow:
-
Protect: React 4-(hydroxymethyl)imidazole with Trityl Chloride (Trt-Cl) or Tosyl Chloride (Ts-Cl).
-
Activate: Convert the alcohol to bromide (using
or ). -
Substitute: React the N-protected bromomethyl imidazole with your nucleophile.
-
Deprotect: Remove the group (Acidic wash for Trityl).
Visualizing the Competitive Pathways
The following diagram illustrates why your reaction fails (Red Path) and how to force it to succeed (Green Path).
Figure 1: Kinetic competition between self-destruction (Red) and successful substitution (Green).
Troubleshooting & FAQs
Q: I am getting a mixture of N-alkylation and C-alkylation on my nucleophile. How do I control regioselectivity? A: This is common when using ambident nucleophiles.
-
Solvent Switch: Use a polar aprotic solvent like DMF or DMSO to favor
mechanisms (N-alkylation). -
Base Choice: If using a thiol nucleophile, avoid strong bases that might deprotonate the imidazole C-2 position. Use mild bases like
or DIPEA.
Q: The reaction works, but I cannot isolate the product from the DMF. It degrades during evaporation. A: Bromomethyl imidazoles and their products are thermally sensitive.
-
Avoid High Heat: Do not rotovap DMF at >50°C.
-
Aqueous Workup: Instead of evaporating, dilute the reaction 10x with water and extract into Ethyl Acetate or DCM. Wash the organic layer with LiCl solution to remove residual DMF.
Q: Why is Trityl (Trt) preferred over Boc for protection? A: Trityl is extremely bulky. It not only blocks the nitrogen but also provides "umbrella" steric protection to the ring, forcing the reaction to occur exclusively at the exocyclic methylene group.
Standard Operating Procedure (SOP)
Protocol: Coupling 4-(bromomethyl)imidazole (HBr salt) with a Secondary Amine
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Nucleophile Prep: Add Secondary Amine (1.2 equiv) and DIPEA (2.5 equiv) to anhydrous DMF (0.1 M concentration relative to amine). Cool to 0°C.[1][2]
-
Note: Excess base is required to neutralize the HBr salt of the starting material and scavenge the HBr produced during substitution.
-
-
Addition: Dissolve 4-(bromomethyl)imidazole HBr (1.0 equiv) in a minimum volume of DMF.
-
Execution: Add the imidazole solution dropwise to the amine solution over 30 minutes.
-
Monitoring: Warm to Room Temp (RT). Monitor via TLC (DCM/MeOH 9:1).
-
Success Indicator: Disappearance of the baseline UV spot (imidazole salt) and appearance of a less polar product spot.
-
References
-
Organic Chemistry Portal. Synthesis of Imidazoles and Derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. Metal catalyst-free N-allylation/alkylation of imidazole. [Link]
-
Total Synthesis. Trityl Protecting Group: Protection & Deprotection Mechanisms. [Link]
Sources
Technical Support Center: Handling Moisture Sensitivity of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide
Welcome to the Technical Support Center for 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 1864074-91-8)[1]. As a highly reactive alkylating agent, this building block is indispensable for synthesizing complex N-heterocyclic carbenes (NHCs) and functionalized imidazole derivatives. However, its extreme susceptibility to atmospheric moisture often leads to rapid degradation, compromised yields, and irreproducible data.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to ensure experimental integrity.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does this specific imidazole derivative degrade so rapidly upon atmospheric exposure, and what are the chemical consequences? Expertise & Causality: The extreme moisture sensitivity stems from the highly electrophilic nature of the bromomethyl group attached to the imidazole ring. The adjacent nitrogen atoms stabilize the transition state during nucleophilic substitution (SN2) reactions. When exposed to ambient humidity, water acts as a potent nucleophile, rapidly displacing the bromide leaving group. This hydrolysis converts the active bromomethyl moiety into a catalytically dead 2-(hydroxymethyl)-1-methyl-1H-imidazole (2[2]), simultaneously releasing hydrobromic acid (HBr) (3[3]). Furthermore, because the compound is supplied as a hydrobromide salt, it is inherently hygroscopic; it actively draws moisture from the air into the bulk powder, creating a localized aqueous microenvironment that auto-catalyzes the degradation cascade.
Q2: How can I analytically validate the integrity of my batch before committing it to a complex multi-step synthesis? Trustworthiness & Self-Validation: Never rely solely on visual inspection, although a shift from a free-flowing off-white powder to a clumpy, yellow/brown mass is a definitive sign of advanced degradation. Instead, implement a self-validating Proton Nuclear Magnetic Resonance (1H NMR) protocol. Protocol Rationale: Dissolve a 5 mg sample in strictly anhydrous DMSO-d6 under an inert atmosphere. The methylene protons (-CH2-Br) of the intact compound will appear as a sharp singlet around 4.85 ppm. If hydrolysis has occurred, a new singlet corresponding to the hydroxymethyl group (-CH2-OH) will emerge further upfield (around 4.50 ppm). By integrating these two peaks, you establish a precise, quantitative measure of reagent purity before initiating your reaction.
Q3: What is the optimal storage protocol to arrest this degradation pathway? Causality: To prevent the ingress of water vapor, the compound must be stored in a tightly sealed container at 2–8°C within a desiccator backfilled with dry Argon or Nitrogen. Cold storage minimizes the kinetic energy available for the hydrolysis reaction, while the inert atmosphere removes the nucleophile (H2O) entirely. Always allow the container to warm to room temperature in the desiccator before opening to prevent condensation of atmospheric moisture directly onto the cold powder.
Section 2: Quantitative Data for Analytical Validation
To ensure your starting material is viable, compare your analytical data against the established markers in the table below.
Table 1: Quantitative Analytical Markers for Integrity Validation
| Analytical Parameter | Intact 2-(Bromomethyl)-1-methyl-1H-imidazole HBr | Hydrolyzed Degradant (2-Hydroxymethyl...) |
| Visual Appearance | Free-flowing, off-white crystalline powder | Clumpy, sticky, yellow-to-brown solid |
| 1H NMR (DMSO-d6) | ~4.85 ppm (s, 2H, -CH2Br) | ~4.50 ppm (s, 2H, -CH2OH) |
| ESI-MS (m/z) | 175.0 / 177.0 [M-Br]+ (1:1 Isotope pattern) | 113.1 [M-Br]+ |
| Solubility Profile | Readily soluble in anhydrous DMF, DMSO | Increased solubility in aqueous media |
Section 3: Standard Operating Procedures (SOPs)
SOP: Glovebox-Free Inert Transfer and Reaction Setup
When a glovebox is unavailable, this modified Schlenk technique ensures the reagent is transferred without triggering the SN2 hydrolysis cascade (4[4]).
Step-by-Step Methodology:
-
Glassware Desiccation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum (0.1 Torr). Backfill with ultra-high purity Argon. Repeat this vacuum-argon cycle three times. Causality: This removes microscopically bound water molecules from the borosilicate glass surface.
-
Solvent Preparation: Inject your anhydrous reaction solvent (e.g., DMF, <50 ppm H2O) via a gas-tight syringe. Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen and residual moisture.
-
The "Tared Vial" Weighing Method: Do not weigh the hydrobromide salt on open weigh paper. Instead, bring a flame-dried, tared, septum-capped vial to the analytical balance. Rapidly transfer the estimated required mass of the reagent into the vial, cap it immediately, and record the exact mass.
-
Inert Solubilization and Transfer: Purge the sealed reagent vial with Argon. Inject 2–3 mL of the sparged anhydrous solvent into the vial to dissolve the reagent. Transfer the resulting clear solution via a stainless-steel cannula or a gas-tight syringe directly into the main reaction flask.
-
Self-Validating Check: Monitor the reaction solution immediately after transfer. The solution should remain clear. Immediate turbidity or cloudiness indicates the introduction of moisture and the rapid precipitation of insoluble polymeric byproducts.
Section 4: Visualizing the Degradation Pathway & Handling Logic
The following decision tree illustrates the critical path for handling this moisture-sensitive building block, ensuring compromised reagents are intercepted before they ruin downstream syntheses.
Workflow for the analytical validation and handling of moisture-sensitive bromomethyl imidazoles.
References
-
Title: Hydrolysis of Imidazole-2-ylidenes | Request PDF Source: researchgate.net URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Imidazolium Salt Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of imidazolium salts. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of these syntheses and optimize your yields.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during the synthesis of imidazolium salts, offering explanations for the underlying causes and providing step-by-step solutions.
Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
Answer: Low yields in imidazolium salt synthesis, which is typically an SN2-type quaternization reaction, can arise from several factors. The nucleophilicity of the starting imidazole, the reactivity of the alkylating agent, and the reaction conditions all play crucial roles.[1][2]
Causality and Troubleshooting Steps:
-
Insufficient Nucleophilicity of the Imidazole Derivative:
-
Explanation: The lone pair of electrons on the nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. If the imidazole ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, leading to a slower reaction and lower yield.
-
Solution: For less reactive imidazoles, consider using a stronger base to deprotonate the imidazole, forming a more potent imidazolate anion nucleophile.[1][3] Common strong bases include sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1][3]
-
-
Poor Reactivity of the Alkylating Agent:
-
Explanation: The nature of the leaving group on the alkylating agent significantly impacts the reaction rate. The general order of reactivity for alkyl halides is I > Br > Cl > F.[4] Using a less reactive alkylating agent, such as an alkyl chloride, may require more forcing conditions.
-
Solution: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).[4] Alternatively, increasing the reaction temperature can help overcome the higher activation energy.[5]
-
-
Suboptimal Solvent Choice:
-
Explanation: The solvent plays a critical role in stabilizing the charged transition state of the SN2 reaction.[6] Polar aprotic solvents such as acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the reactants and facilitate the reaction.[1][6] In some cases, polar protic solvents can hinder the reaction by hydrogen bonding with the imidazole nitrogen, reducing its nucleophilicity.[6]
-
Solution: If you are using a nonpolar or polar protic solvent, consider switching to a polar aprotic solvent.[1][6] Experimenting with different polar aprotic solvents can also help optimize the yield.[7]
-
-
Inadequate Reaction Temperature or Time:
-
Explanation: Like many chemical reactions, the rate of imidazolium salt formation is temperature-dependent. Insufficient temperature or reaction time may result in an incomplete reaction.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by thin-layer chromatography (TLC) or other analytical methods.[5] Be cautious of potential side reactions or decomposition at excessively high temperatures.[1][8] Extending the reaction time may also be beneficial.[5] Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[9]
-
Question: I am observing the formation of significant side products. What are the common side reactions, and how can they be minimized?
Answer: The formation of side products is a common issue that can significantly reduce the yield of the desired imidazolium salt.
Common Side Reactions and Prevention Strategies:
| Side Product/Reaction | Explanation | Prevention Strategies |
| Dialkylated Imidazolium Salt | The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[1][8] | Carefully control the stoichiometry. Use a slight excess of the imidazole starting material (e.g., 1.1-1.2 equivalents).[8] Add the alkylating agent slowly and dropwise to maintain a low concentration.[8] Monitor the reaction closely and stop it once the starting material is consumed.[8] |
| C-Alkylation | Alkylation can sometimes occur at the C2 position of the imidazole ring, particularly if the nitrogen atoms are sterically hindered.[1] | This is less common, but optimizing reaction conditions such as using a different base or a less reactive alkylating agent may improve selectivity.[8] |
| Decomposition | The starting materials or the product may be unstable at high temperatures or in the presence of a strong base, leading to a dark-colored reaction mixture.[1][8] | If decomposition is suspected, consider lowering the reaction temperature and using a milder base.[8] |
| Regioisomers (for unsymmetrical imidazoles) | When using an unsymmetrically substituted imidazole, alkylation can occur at either of the two different nitrogen atoms, leading to a mixture of regioisomers.[3][10] | The regioselectivity is influenced by electronic and steric factors, as well as the reaction conditions.[8] Using a pre-formed imidazolate salt (e.g., sodium imidazole) can favor alkylation at the N1 position.[3] |
Question: My product is difficult to purify. What are some effective purification strategies?
Answer: The purification of imidazolium salts can be challenging due to their ionic nature and potential for contamination with unreacted starting materials or side products.
Purification Techniques:
-
Recrystallization: If the imidazolium salt is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.[11][12]
-
Washing/Precipitation: Washing the crude product with a solvent in which the imidazolium salt is insoluble but the impurities are soluble can be a simple and effective purification step. For example, many imidazolium salts can be precipitated from the reaction mixture by the addition of a less polar solvent like diethyl ether or ethyl acetate.[13][14]
-
Activated Carbon Treatment: If the product is colored due to minor impurities, treating a solution of the product with activated carbon can help to decolorize it.[11][13] However, this can sometimes lead to product loss.[11]
-
Column Chromatography: While sometimes problematic for highly polar ionic liquids, column chromatography using silica gel or alumina can be used to separate the desired product from impurities.[1][11] Careful selection of the eluent system is crucial.
-
Anion Exchange: If the initial synthesis results in an imidazolium halide, the halide anion can be exchanged for a different anion if desired.[15]
-
Distillation of Carbene Intermediate: For some 1,3-disubstituted imidazolium salts, a purification method involves deprotonation to form the corresponding N-heterocyclic carbene (NHC), which can be distilled. The purified carbene is then reprotonated to yield the pure imidazolium salt.[15][16]
Frequently Asked Questions (FAQs)
What is the general mechanism for the synthesis of imidazolium salts?
The most common method for synthesizing imidazolium salts is through the N-alkylation of an imidazole or a substituted imidazole. This reaction is a nucleophilic substitution (SN2) reaction.[3] The reaction typically proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile and attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).
-
Formation of the Imidazolium Salt: This attack displaces the leaving group (e.g., a halide ion) and forms the positively charged imidazolium cation with the leaving group as the counter-anion.[3]
In cases where a base is used, the imidazole is first deprotonated to form a more nucleophilic imidazolate anion, which then attacks the alkylating agent.[1][3]
How can I confirm the successful synthesis and purity of my imidazolium salt?
Several analytical techniques can be used to characterize your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the imidazolium salt.[17][18] The disappearance of the N-H proton signal (if present in the starting material) and the appearance of new signals corresponding to the alkyl group are key indicators of a successful reaction.[19] The chemical shift of the C2-H proton (the proton between the two nitrogen atoms) is particularly sensitive to the electronic environment and can provide valuable information.[20][21]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the imidazolium cation.
-
Melting Point: If the imidazolium salt is a solid, a sharp melting point can be an indicator of purity.
What are some key safety considerations when synthesizing imidazolium salts?
-
Alkylating Agents: Many alkylating agents are toxic, carcinogenic, or lachrymatory. They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong Bases: Strong bases like sodium hydride are highly reactive and flammable. They react violently with water and should be handled under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for the specific solvents you are using.
-
Exothermic Reactions: The synthesis of imidazolium salts can be exothermic. For larger-scale reactions, it is important to control the rate of addition of reagents and to have adequate cooling available.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting low yields in imidazolium salt synthesis.
Caption: A logical workflow for troubleshooting low yields in imidazolium salt synthesis.
Experimental Protocols
General Protocol for the Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br])
This protocol is a general example and may require optimization for different substrates.
Materials:
-
1-Methylimidazole
-
1-Bromobutane
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylimidazole (1.0 equivalent).
-
Add anhydrous acetonitrile to dissolve the 1-methylimidazole.
-
Slowly add 1-bromobutane (1.0-1.05 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for the desired reaction time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add diethyl ether and stir vigorously to precipitate the imidazolium salt.
-
Collect the solid product by filtration and wash with several portions of diethyl ether.
-
Dry the product under vacuum to obtain the purified 1-butyl-3-methylimidazolium bromide.[12]
Protocol for Purification by Activated Carbon Treatment
-
Dissolve the colored imidazolium salt in a minimal amount of a suitable solvent (e.g., acetonitrile or ethanol).
-
Add a small amount of activated carbon (approximately 1-5% by weight of the imidazolium salt).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite or a fine filter paper to remove the activated carbon.
-
Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.
References
- Nockemann, P., et al. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. Chemical Physics Letters, 415(1-3), 131-136.
- Majhi, D., et al. (2020). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 25(14), 3254.
- Maase, M., & Massonne, K. (2003). Method for the production of purified 1,3-substituted imidazolium salts.
- Bara, J. E., et al. (2009). Designing Imidazole-Based Ionic Liquids and Ionic Liquid Monomers for Emerging Technologies. Polymer Reviews, 49(4), 233-255.
- Nockemann, P., et al. (2005). Purification of imidazolium ionic liquids for spectroscopic application.
- Brennecke, J. F., & Stadtherr, M. A. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry, 11(3), 357-363.
- Zhang, S., et al. (2019). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 9(2), 996-1017.
- Khan, A. S., et al. (2019). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Chemistry, 7, 54.
- Benmabrouk, H., et al. (2021). Synthesis and structural characterization of imidazolium-based dicationic ionic liquids. Molbank, 2021(2), M1234.
- Al-Majid, A. M., et al. (2023). Synthesis, Characterization, and Antibacterial Evaluation of Novel Imidazolium Salts and Their Silver (I) N-Heterocyclic Carbene Complexes. Zenodo.
- Alvarez, E., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1338-1347.
- Huynh, H. V., et al. (2018). Anion influences on reactivity and NMR spectroscopic features of NHC precursors. Dalton Transactions, 47(42), 15008-15016.
- Van der Eycken, J., et al. (2002). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry, 4(2), 159-161.
- Glorius, F., et al. (2010). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl.
- Madria, N. (2011). Synthesis and toxicity studies of imidazolium-based ionic liquids. Missouri University of Science and Technology.
- Lopez-Pestana, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
- Eight__Legs. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. Reddit.
- de la Torre, D., et al. (2017). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5.
- Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(43), 17382-17393.
- Chen, J., et al. (2023). Method for synthesizing imidazole compound.
- Singh, R., & Singh, V. (2022). Proposed reaction mechanism for N‐arylation of imidazole.
- Li, Y., et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry, 41(16), 8486-8494.
- Ru-tris-bpy. (2025, September 8). Synthesis of (substituted) Imidazolium-salts. Reddit.
- Mahdavi, H. R., & Fazaeli, R. (2019). Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties.
- Varma, R. S., & Kumar, D. (2000). Reaction pathway for the synthesis of imidazolium salts.
- Herrmann, W. A., et al. (2006). Synthesis of 1,3 distributed imidazolium salts.
- Lee, S., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. International Journal of Molecular Sciences, 24(3), 2713.
- Bouyahyi, M., et al. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry, 30(2), 527-535.
- Mondal, A., et al. (2024). An Imidazolium Salt That Uncharacteristically Avoids the Imminent Deprotonation of Its Acidic 2-H Proton by KN(SiMe3)2. Organometallics.
- Acar, Ç., et al. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. PeerJ.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. reddit.com [reddit.com]
- 11. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
- 12. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 13. reddit.com [reddit.com]
- 14. orientjchem.org [orientjchem.org]
- 15. US20060149074A1 - Method for the production of purified 1,3-substituted imidazolium salts - Google Patents [patents.google.com]
- 16. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Characterization, and Antibacterial Evaluation of Novel Imidazolium Salts and Their Silver (I) N-Heterocyclic Carbene Complexes [zenodo.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Anion influences on reactivity and NMR spectroscopic features of NHC precursors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05839C [pubs.rsc.org]
Storage conditions to prevent degradation of imidazole hydrobromides
Welcome to the Technical Support Center for the handling and storage of imidazole hydrobromides. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these compounds throughout their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Introduction to Imidazole Hydrobromide Stability
Imidazole hydrobromides are salts formed between the basic imidazole ring and hydrobromic acid. While the imidazole moiety is a crucial functional group in many pharmaceutical compounds, its stability can be influenced by several environmental factors. The hydrobromide salt form, while often improving solubility and handling properties, introduces a heightened sensitivity to moisture. Understanding and mitigating the risks of degradation are paramount for reliable and reproducible experimental outcomes. The primary degradation pathways for imidazole derivatives include oxidation, photodegradation, and hydrolysis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in my imidazole hydrobromide sample?
A1: Visual inspection is the first line of defense. Common signs of degradation include:
-
Change in color: A yellow or brownish tint may develop in a previously white or off-white powder.
-
Clumping or caking: This is often an early indicator of moisture absorption.[2]
-
Deliquescence: The solid may absorb enough atmospheric moisture to dissolve and become a liquid or slurry.[3][4]
-
Changes in solubility: You might observe difficulty in dissolving a sample that was previously readily soluble.
-
Inconsistent analytical results: Degradation can lead to the appearance of new peaks in your HPLC or NMR spectra and a decrease in the purity of your main compound.
Q2: My imidazole hydrobromide has turned slightly yellow. Is it still usable?
A2: A slight color change can indicate the onset of degradation, potentially due to oxidation or photodegradation of the imidazole ring.[1] While it may not be completely degraded, its purity is compromised. For sensitive applications, it is highly recommended to use a fresh, un-degraded sample. If you must proceed, it is crucial to re-characterize the material (e.g., by HPLC or NMR) to determine the extent of degradation and the presence of impurities before use.
Q3: Why is my imidazole hydrobromide sample clumping together?
A3: Clumping or caking is a strong indication that your sample is hygroscopic and has absorbed moisture from the atmosphere.[2] Imidazole hydrobromide salts have a tendency to be hygroscopic.[5][6] This moisture can not only alter the physical properties of the powder but also create an environment conducive to chemical degradation, such as hydrolysis.[]
Q4: What are the ideal long-term storage conditions for imidazole hydrobromides?
A4: To ensure the long-term stability of imidazole hydrobromides, they should be stored in a cool, dry, and dark place . Specifically:
-
Temperature: Controlled room temperature or refrigerated conditions (2-8 °C) are often recommended.[8] Avoid exposure to high temperatures, which can accelerate degradation.[]
-
Humidity: Store in a desiccator or a controlled low-humidity environment. A dry place is defined as not exceeding 40% average relative humidity at 20°C.[8]
-
Light: Protect from light by using amber vials or storing in a dark cabinet. The imidazole ring can be susceptible to photodegradation.[1]
-
Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[9]
-
Container: Use a tightly sealed container made of a non-reactive material like glass.[10][11]
Q5: Can I store my imidazole hydrobromide in a standard freezer?
A5: While low temperatures are generally beneficial, freezing is not always necessary unless specified for a particular compound. A standard freezer (-20°C) is acceptable, but ensure the container is tightly sealed to prevent moisture from condensing on the cold sample when it is removed from the freezer. Allow the container to warm to room temperature before opening to avoid water condensation on the compound.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to the degradation of imidazole hydrobromides.
Issue 1: Sample appears wet, clumpy, or has deliquesced.
| Potential Cause | Explanation | Recommended Action |
| Improper Storage | The container was not sealed tightly, or the storage environment had high humidity. | Immediately transfer the sample to a desiccator. For future storage, use a tightly sealed container and store in a controlled low-humidity environment. Consider using a desiccant in the storage container. |
| Hygroscopic Nature of the Compound | Imidazole hydrobromides can be inherently hygroscopic.[5][6] | Handle the compound in a glove box or under a stream of dry inert gas. Minimize the time the container is open to the atmosphere. |
| Deliquescence | The sample has absorbed a significant amount of moisture, leading to dissolution.[3][4] | If the sample has completely liquefied, it is likely significantly degraded and should be discarded. If only partial deliquescence has occurred, you may attempt to dry the sample under high vacuum, but re-analysis is essential to confirm its integrity. |
Issue 2: Unexpected peaks observed in analytical data (e.g., HPLC, NMR).
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis | Moisture absorbed by the sample has caused the imidazole ring or other functional groups to hydrolyze.[] The rate of hydrolysis can be pH-dependent.[12] | Review the storage conditions and ensure the sample has been protected from moisture. If the compound is in solution, ensure the pH is appropriate for stability. |
| Oxidation | The imidazole ring is susceptible to oxidation, which can be accelerated by light and the presence of certain impurities.[1] | Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. |
| Photodegradation | Exposure to UV or visible light has caused the compound to degrade. The imidazole moiety is known to be sensitive to photodegradation.[1] | Always store the compound in a dark place or in an amber, light-blocking container. |
Issue 3: Poor or inconsistent results in downstream experiments.
| Potential Cause | Explanation | Recommended Action |
| Degraded Starting Material | The imidazole hydrobromide used was already degraded, leading to lower yields or unexpected side products in a reaction. | Always use a fresh, properly stored sample for your experiments. If there is any doubt about the quality of the material, re-analyze it for purity before use. |
| Interaction with Other Reagents | The imidazole hydrobromide may be unstable under the specific reaction conditions (e.g., high pH, presence of strong oxidants). | Review the compatibility of your imidazole hydrobromide with all other reagents and solvents in your experiment. Consider performing a small-scale stability test under your reaction conditions without the other reactants. |
Visual Troubleshooting Workflow
Sources
- 1. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]
- 2. Deliquescence of pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyinfoline.com [pharmacyinfoline.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. labproinc.com [labproinc.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 8. windiachemical.com [windiachemical.com]
- 9. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 10. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for 2-(Bromomethyl)-1-methyl-1H-imidazole reaction products
Technical Support Center: 2-(Bromomethyl)-1-methyl-1H-imidazole
Introduction: The Stability Paradox
Welcome to the technical guide for handling 2-(Bromomethyl)-1-methyl-1H-imidazole . If you are accessing this page, you are likely encountering a common frustration: your white crystalline product has turned into a brown, sticky tar, or your yield has vanished during workup.
The Critical Rule: This compound is an alkylating agent containing a basic nitrogen. It carries the seeds of its own destruction.
-
As a Free Base: It is highly unstable. The N3-nitrogen of one molecule attacks the bromomethyl group of another, leading to rapid self-quaternization (polymerization).
-
As a Salt (Hydrobromide): It is stable. Protonation of the imidazole ring shuts down the nucleophilicity of the nitrogen, preventing self-reaction.
Safety Warning: This compound is a potent lachrymator and skin irritant. All procedures must be performed in a fume hood.
Module 1: Stability & Degradation Mechanisms
Understanding why purification fails is the first step to fixing it. The diagram below illustrates the "Self-Destruct" mechanism that occurs if the pH rises above the pKa of the imidazole (approx. 7.0).
Figure 1: The degradation pathway. Keeping the compound protonated (green path) is essential for stability.
Module 2: Purification Workflows
Standard: The compound is almost exclusively handled as the Hydrobromide (HBr) salt (CAS: 131671-69-7). Solubility Profile:
-
Soluble: Water, Methanol, DMSO.
-
Sparingly Soluble: Cold Acetonitrile, Ethanol.
-
Insoluble: Diethyl Ether, Hexanes, Ethyl Acetate.
Protocol A: Recrystallization (High Purity)
Best for: Removing unreacted alcohol starting material and trace inorganic salts.
-
Dissolution: Transfer crude brown/off-white solid to a flask. Add Acetonitrile (MeCN) (approx. 10 mL per gram).
-
Heating: Heat to reflux (82°C) with vigorous stirring.
-
Note: If the solid does not dissolve completely, add Methanol (MeOH) dropwise until clear. Do not exceed 10% MeOH volume.
-
-
Hot Filtration: If black specks remain (polymerized char), filter the hot solution rapidly through a glass frit or glass wool.
-
Crystallization: Remove from heat. While still warm, add Diethyl Ether (or MTBE) dropwise until the solution turns slightly cloudy.
-
Cooling: Seal the flask and let it cool to room temperature, then place in a -20°C freezer for 12 hours.
-
Collection: Filter the white crystals under Argon/Nitrogen. Wash with cold Diethyl Ether.
Protocol B: Trituration (Rapid Cleanup)
Best for: Sticky solids or "oiled out" products.
-
Place the sticky solid in a flask.
-
Add Diethyl Ether or Ethyl Acetate (20 mL per gram).
-
Sonicate for 10–15 minutes. The solvent will extract non-polar impurities, and the sticky oil should harden into a powder.
-
Decant the supernatant.
-
Repeat 2x.
-
Dry the remaining solid under high vacuum.
Module 3: Troubleshooting & FAQs
Q1: My product is a brown oil that won't solidify. What happened?
-
Diagnosis: You likely have a mixture of the HBr salt and the free base, or significant solvent entrapment.
-
Fix:
-
Dissolve the oil in a minimum amount of dry Methanol.
-
Add 1-2 equivalents of 48% HBr (aq) or HBr in Acetic Acid to ensure full protonation.
-
Concentrate in vacuo to remove the solvent.
-
Perform Protocol B (Trituration) with Acetone or Ether to induce solidification.
-
Q2: Can I use column chromatography?
-
Risk: Standard Silica Gel is slightly acidic but contains hydroxyl groups that can interact strongly with the salt, causing "streaking" (broad peaks).
-
Modification: If you must column, use a Reverse Phase (C18) column with Water/Acetonitrile (+0.1% TFA).
-
Avoid: Do not use basic alumina or silica with triethylamine, as this will generate the unstable free base.
Q3: The NMR shows broad peaks.
-
Cause: Exchangeable protons (NH) or hygroscopic water.
-
Fix: Dry the sample under high vacuum (0.1 mmHg) over P2O5 for 24 hours. Run NMR in DMSO-d6 or D2O (note: in D2O, the N-H proton will disappear).
Module 4: Analytical Validation
Use the following markers to verify the success of your purification.
| Analytical Method | Expected Result (Pure HBr Salt) | Common Impurity Signal |
| 1H NMR (DMSO-d6) | δ 4.8–5.0 ppm (s, 2H) : The CH2-Br peak. | δ 4.5 ppm : Unreacted Alcohol (CH2-OH). |
| 1H NMR (Aromatics) | Two doublets (approx δ 7.7, 7.8) and one singlet (δ 9.2). | Broad multiplets indicate polymerization. |
| Melting Point | 145–155°C (Decomposes). Sharp range indicates purity. | Wide range (< 130°C) indicates wet salt or free base mix. |
| Appearance | White to off-white crystalline solid. | Brown/Yellow sticky gum. |
Analytical Decision Tree
Figure 2: Workflow for assessing product purity.
References
-
Synthesis & Crystallography: Dong, J.-Y., & You, T.-P. (2011).[1] 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E. Link (Demonstrates stability of imidazolium bromide salts and recrystallization from Acetonitrile/Ether).
-
Product Specification: Fluorochem. 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide Safety Data Sheet. Link (Confirms solid state and hydrobromide form).
-
General Reactivity: Katritzky, A. R., et al. (1983).[2] Quaternary salts of 2H-imidazoles. Journal of the Chemical Society, Perkin Transactions 1. Link (Discusses alkylation and salt formation mechanisms).
-
Stability Data: PubChem. 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide. Link (Chemical and physical property data).
Sources
Technical Support Center: Recrystallization Solvents for 2-(Bromomethyl)-1-methyl-1H-imidazole Derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are navigating the purification of 2-(Bromomethyl)-1-methyl-1H-imidazole and its derivatives. The unique chemical nature of these heterocyclic compounds—balancing the polar imidazole core with a reactive bromomethyl group—presents specific challenges in crystallization. This document provides in-depth, field-proven insights into solvent selection, protocol optimization, and troubleshooting common issues encountered during recrystallization.
The Science of Solvent Selection for Imidazole Derivatives
The successful recrystallization of any compound hinges on selecting a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] For 2-(Bromomethyl)-1-methyl-1H-imidazole derivatives, solvent selection is governed by three primary molecular features:
-
The Imidazole Ring: This heterocyclic core is polar and contains a basic nitrogen atom, which can participate in hydrogen bonding. This makes it more soluble in polar solvents.
-
The Bromomethyl Group (-CH₂Br): This is a reactive, electrophilic functional group. While contributing some polarity, its primary influence is its potential to react or degrade in certain nucleophilic or highly protic solvents, especially at elevated temperatures.
-
Salt vs. Free Base Form: A critical, often overlooked, factor is whether the compound is in its free base form or as a salt (e.g., hydrobromide). The salt form is significantly more polar and will have a drastically different solubility profile, favoring more polar, protic solvents.
The ideal solvent must dissolve the molecule when hot, allow for controlled precipitation upon cooling, and be inert with respect to the reactive bromomethyl group.
Recommended Solvent Systems & Data
Choosing a starting solvent is an empirical process, but an informed choice can be made based on the compound's structure and form. The following table summarizes potential solvent systems.
| Solvent System | Type | Boiling Point (°C) | Recommended For | Rationale & Considerations |
| Acetonitrile / Diethyl Ether | Two-Solvent | 82 / 35 | Free Base & Salts | An excellent starting point. Acetonitrile is a polar aprotic solvent that can dissolve many imidazole derivatives, while diethyl ether acts as a non-polar anti-solvent to induce crystallization.[3][4] This combination is effective for producing high-quality crystals. |
| Ethanol / Water | Two-Solvent | 78 / 100 | Salts & Polar Derivatives | A classic polar protic system. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise as the anti-solvent until turbidity appears.[5] Very effective for ionic salts. |
| Ethyl Acetate / Hexane | Two-Solvent | 77 / 69 | Less Polar Free Base Derivatives | This is a go-to system for moderately polar organic compounds.[6] Ethyl acetate dissolves the compound, while hexane decreases the solution's polarity to force crystallization. |
| Dichloromethane / Methanol | Two-Solvent | 40 / 65 | General Purpose | Often used for chromatographic purification of imidazoles, this system can also be adapted for recrystallization, though the low boiling point of dichloromethane can be a challenge.[6] |
| Toluene | Single Solvent | 111 | Less Polar Free Base Derivatives | A non-polar aromatic solvent that can be effective if the derivative has significant non-polar character.[7] |
| Isopropanol | Single Solvent | 82 | Moderately Polar Derivatives | A good single-solvent option that offers a balance of polarity and a convenient boiling point. |
Standard Recrystallization Protocol
This protocol provides a robust, self-validating workflow for the recrystallization of a 2-(Bromomethyl)-1-methyl-1H-imidazole derivative.
Step 1: Solvent Selection
-
Place a small amount of your crude material (20-30 mg) into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable for single-solvent recrystallization.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the compound.[8]
-
Allow the solution to cool slowly to room temperature, then in an ice bath. If high-quality crystals form, you have found a suitable single solvent.
-
If no single solvent is ideal, repeat the process using a two-solvent system as described in the table above.[6]
Step 2: Dissolution
-
Place the bulk of your crude product in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling (using a water bath or hot plate). Add just enough hot solvent to completely dissolve the solid. Using too much solvent is the most common cause of low recovery.[9][10]
Step 3: Hot Filtration (If Necessary)
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step is crucial for obtaining a pure final product.
Step 4: Crystallization
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
Step 5: Crystal Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a minimum amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[8]
Step 6: Drying
-
Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point of the dried crystals and compare it to the literature value to assess purity.
Caption: General experimental workflow for recrystallization.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of 2-(Bromomethyl)-1-methyl-1H-imidazole derivatives in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What is happening and how do I fix it?
A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated with impurities.[11] The resulting oil is an impure liquid state of your compound.
-
Immediate Solution: Re-heat the solution to dissolve the oil completely. Add a small amount (10-20%) more solvent to reduce the saturation level. Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.[10]
-
Preventative Measures:
-
Scratch the Glass: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections provide nucleation sites for crystal growth to begin.[8][9]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.[9][10]
-
Change Solvents: The chosen solvent may be too non-polar. Try a more polar solvent system.
-
Q2: My final crystal yield is very low. What are the most likely causes?
A2: Low recovery is a frustrating but common problem. The primary culprits are almost always procedural.
-
Too Much Solvent: This is the most frequent error.[10] If you used too much solvent to dissolve the compound, it will remain soluble even at low temperatures. Solution: Evaporate some of the solvent under reduced pressure and attempt to recrystallize again.[10][11]
-
Significant Cold-Solvent Solubility: Your compound may be too soluble in the solvent even when cold. Solution: Ensure you are cooling the solution in an ice bath (0 °C) or even a salt-ice bath (<0 °C) to minimize solubility. Alternatively, you must select a different solvent system where the compound has lower solubility at cold temperatures.[9]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a significant portion of your product. Solution: Use a small excess of solvent to prevent this and heat your funnel before filtering. You can then evaporate the excess solvent before the final cooling step.[11]
Q3: No crystals are forming at all, even after cooling in an ice bath. What should I do?
A3: This is typically due to either using far too much solvent or the solution becoming supersaturated.[8][11]
-
Induce Crystallization: First, try scratching the inside of the flask with a glass rod or adding a seed crystal as described in Q1.[10]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again.
-
Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate before cooling.
Caption: A decision-making workflow for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: My compound is the hydrobromide salt. How does that dramatically change my solvent choice? A: The presence of the hydrobromide makes the compound an ionic salt. This drastically increases its polarity. You should immediately discard non-polar solvents like hexane and toluene. Start with polar, protic solvents like ethanol/water or isopropanol. Polar aprotic solvents like acetonitrile can also be effective, often in combination with an anti-solvent like diethyl ether.
Q: How do I choose between a single-solvent and a two-solvent system? A: A single-solvent system is generally preferred for its simplicity. However, it requires finding a solvent that exhibits a large solubility difference between hot and cold temperatures. A two-solvent system is more versatile. It is used when no single solvent has the ideal properties. You use a "good" solvent that dissolves the compound completely when hot, and a "poor" (but miscible) anti-solvent to decrease the overall solubility and induce crystallization upon cooling.[6]
Q: The product is still impure after one recrystallization. What should I do? A: If significant impurities remain, a second recrystallization may be necessary. However, if the impurities have similar solubility properties to your desired compound, recrystallization may not be the most effective technique. At this point, you should consider an alternative purification method, such as column chromatography, which separates compounds based on their differential adsorption to a stationary phase.[9] For imidazole derivatives, common chromatography solvent systems include ethyl acetate/hexane or dichloromethane/methanol.[6]
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
-
Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1568. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. BenchChem Technical Support.
-
Biocyclopedia. (2026). Problems in recrystallization. Biocyclopedia. [Link]
-
Recrystallization1. (n.d.). Recrystallization summary. [Link]
-
Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. ScienceOpen. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
- Google Patents. (1998).
-
Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions. [Link]
-
Unknown. (n.d.). Common Solvents for Crystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChemLite. (n.d.). 2-(bromomethyl)-1-methyl-1h-imidazole hydrobromide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. nano-ntp.com [nano-ntp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Managing Lachrymatory Bromomethyl Imidazoles in the Laboratory
Welcome to the technical support center for researchers working with bromomethyl imidazole derivatives. This guide, curated by a Senior Application Scientist, provides practical, in-depth answers and troubleshooting protocols to safely and effectively manage the lachrymatory and reactive nature of these compounds. Our focus is on ensuring scientific integrity, experimental success, and, most importantly, laboratory safety.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when encountering bromomethyl imidazoles.
Q1: What are bromomethyl imidazoles and why are they used?
A1: Bromomethyl imidazoles are a class of heterocyclic organic compounds featuring an imidazole ring substituted with a bromomethyl (-CH₂Br) group. This functional group makes them valuable synthons, or building blocks, in medicinal chemistry and drug development.[1][2] The bromomethyl group is an excellent electrophilic handle, allowing for the straightforward introduction of the imidazole moiety into a larger molecule through alkylation reactions.[1] They are frequently used in the synthesis of compounds targeting a wide range of biological targets, including as enzyme inhibitors.[2]
Q2: What exactly makes bromomethyl imidazoles lachrymatory?
A2: The term "lachrymatory" means tear-inducing. This property arises because bromomethyl imidazoles are potent alkylating agents .[3] The carbon atom of the -CH₂Br group is highly electrophilic and reacts readily with nucleophiles. When vapors of the compound come into contact with the moisture on the surface of the eye, the compound alkylates proteins and other biological molecules in the cornea. This chemical reaction triggers the lachrymal glands, leading to intense tearing, stinging, and irritation. This is the same mechanism of action seen in other well-known lachrymators like tear gas agents.
Q3: What are the immediate first-aid measures upon exposure?
A3: Speed is critical in mitigating injury.[4] All personnel working with these compounds must know the location and proper use of emergency eyewash stations and safety showers.
-
Eye Contact: Immediately and continuously flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open to ensure thorough rinsing.[5][6] Do not use any neutralizing agents.[6] Seek immediate medical attention after flushing.
-
Skin Contact: Remove all contaminated clothing at once while under a safety shower.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or has stopped, administer artificial respiration (if trained and safe to do so) and seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Troubleshooting and Experimental Best Practices
This section provides detailed guidance on common challenges and best practices for incorporating these reactive reagents into your workflow.
Issue 1: I experience eye and respiratory irritation even when working in a fume hood.
This common issue points to suboptimal handling techniques or inadequate engineering controls. Lachrymators are notoriously pervasive, and even minuscule quantities of vapor can cause significant discomfort.
Causality Analysis:
-
Vapor Escape During Weighing/Transfer: Opening a stock bottle, even inside a hood, can release a burst of vapor. The "headspace" in the bottle is saturated with the compound.
-
Contaminated Surfaces: Small, unnoticed spills on the lab bench, fume hood sash, or equipment can slowly volatilize over time.
-
Improper Hood Usage: Airflow disruption from clutter inside the hood, rapid movements, or an improperly positioned sash can cause vapors to escape the capture zone.[8]
Solutions & Protocols:
-
Protocol 1: Safe Weighing and Transfer of Bromomethyl Imidazoles
-
Preparation: Before you begin, ensure your chemical fume hood is certified and the airflow is verified. Clear the hood of all unnecessary equipment. Have all necessary glassware, reagents, and waste containers inside the hood.
-
PPE: Don all required PPE as detailed in Table 1. This is non-negotiable.
-
Equilibration: Allow the reagent bottle to come to room temperature in a desiccator before opening to prevent moisture condensation, which can degrade the reagent.
-
Inert Atmosphere Transfer: For highly sensitive reactions or particularly potent lachrymators, perform the transfer under an inert atmosphere (Nitrogen or Argon). This can be done in a glovebox or by using Schlenk techniques.
-
Direct Addition: If possible, calculate the required amount and add it directly to the reaction vessel inside the hood. If weighing is necessary, tare a sealed vial, add the approximate amount of bromomethyl imidazole, seal it, and re-weigh. Calculate the exact amount added by difference.
-
Immediate Cleanup: Use a disposable plastic-backed absorbent pad ("bench paper") on the work surface.[9] After transfer, decontaminate the spatula and any other tools by immersing them in a beaker containing a quenching solution (see Issue 2) before removing them from the hood.
-
Waste: All contaminated disposables (pipette tips, wipes, bench paper) must be placed in a dedicated, sealed hazardous waste bag inside the fume hood.[10]
-
-
Workflow for Minimizing Exposure
Caption: Workflow for safe handling of bromomethyl imidazoles.
Issue 2: My reaction workup is hazardous and pungent. How can I safely quench the excess reagent?
Never assume your reaction has gone to 100% completion. The workup phase, where the reaction mixture is transferred and extracted, is a high-risk point for exposure if unreacted lachrymatory material is present. Quenching deactivates the reactive -CH₂Br group, rendering it non-lachrymatory and safe for handling outside the fume hood.[11]
Causality Analysis: The electrophilic bromomethyl group will react with nucleophiles. A proper quenching agent is a mild nucleophile that will consume any excess bromomethyl imidazole without interfering with the desired product.
Solutions & Protocols:
-
Choosing a Quenching Agent: The ideal quencher is inexpensive, readily available, and forms benign byproducts.
-
Good Choices: Dilute aqueous solutions of sodium or potassium carbonate, or a primary/secondary amine like diethylamine or morpholine (if compatible with your product's stability). Alcohols like isopropanol can also be used, but the reaction may be slower.[12][13]
-
Avoid: Strong, non-selective nucleophiles or reducing agents unless they are part of a specific protocol. Water alone is a poor quenching agent due to low reactivity.
-
-
Protocol 2: In-situ Quenching of Bromomethyl Imidazoles
-
Cool the Reaction: Once the reaction is deemed complete by TLC, HPLC, or other monitoring, cool the reaction vessel in an ice-water bath. This moderates the rate of the (often exothermic) quenching reaction.[14]
-
Slow Addition: While still in the fume hood and under stirring, slowly add the quenching solution dropwise.[13][14] For example, add a saturated solution of sodium bicarbonate.
-
Monitor: You may observe gas evolution (CO₂) if quenching with bicarbonate, or a slight exotherm. Control the addition rate to keep the reaction temperature low.
-
Stir and Verify: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure all the lachrymator has reacted.
-
Confirmation (Optional but Recommended): Take a small aliquot of the organic layer and spot it on a TLC plate. Develop and visualize with a stain that is sensitive to alkyl halides (e.g., permanganate). The spot corresponding to the starting bromomethyl imidazole should be completely gone.
-
Proceed to Workup: Once quenching is complete, the reaction mixture can be safely moved to the bench for extraction and purification.
-
Issue 3: How do I handle a spill?
A spill of a lachrymatory compound is a serious incident that requires a calm and methodical response. All lab personnel must be trained on this procedure before working with the material.[15][16]
Causality Analysis: The primary goals are to contain the spill, neutralize the reactive agent, and decontaminate the area without creating aerosols or increasing personnel exposure.
Solutions & Protocols:
-
Spill Response Decision Tree
Caption: Decision tree for responding to a bromomethyl imidazole spill.
-
Protocol 3: Decontamination of Glassware and Surfaces
-
Initial Rinse: Do not place contaminated glassware directly in a base bath or washing sink. First, rinse the glassware inside a fume hood with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residue. Dispose of this rinse as hazardous waste.
-
Quenching Soak: Immerse the rinsed glassware in a dedicated container filled with a quenching solution (e.g., a 5% solution of sodium carbonate in 50:50 ethanol/water) for several hours or overnight. This container should be clearly labeled "For Decontamination of Alkyl Halides."[17]
-
Final Cleaning: After the soak, the glassware can be removed, rinsed with water, and cleaned using standard laboratory procedures.
-
Surfaces: Decontaminate fume hood surfaces, benchtops, and equipment by wiping them down first with a cloth soaked in the quenching solution, followed by a wipe with soapy water, and finally a clean water rinse.[10]
-
Data Summary and PPE
Proper selection and use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical.[18][19]
Table 1: Mandatory PPE for Handling Bromomethyl Imidazoles
| PPE Item | Specification | Rationale and Causality |
| Eye Protection | Chemical splash goggles AND a full-face shield.[20][21] | Standard safety glasses are insufficient.[21] Goggles provide a seal against vapors. The face shield protects the rest of the face from splashes during transfers or quenching.[20] |
| Hand Protection | Double-gloving: an inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene).[21][22] | Bromomethyl imidazoles can permeate standard thin nitrile gloves. Double-gloving provides an extra layer of protection. Check glove manufacturer's compatibility charts for breakthrough times.[19] |
| Body Protection | A flame-resistant lab coat with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat.[23] | Protects skin and personal clothing from splashes and spills. Tight cuffs prevent vapors from entering the sleeves. |
| Respiratory | Use is situational but recommended for weighing solids. A fit-tested N95 respirator may be sufficient for powders, but a respirator with an organic vapor cartridge is preferred if vapors are a concern.[18] | This provides protection against inhaling aerosolized particles (when handling solids) or vapors, which are the primary route of lachrymatory exposure.[20] |
References
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA. (2016). OSHA.gov. [Link]
-
Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. (2022). MDPI. [Link]
-
Evaluation of novel aryloxyalkyl derivatives of imidazole and 1,2,4-triazole as heme oxygenase-1 (HO-1) inhibitors and their antitumor properties. (2013). PubMed. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Safe handling of cytotoxics: guideline recommendations. (2011). PMC. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (2025). Quimivita. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
-
Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. (2012). PubMed. [Link]
-
Quenching Reactive Substances. (2006). KGROUP. [Link]
-
Safe handling of cytotoxic drugs in the workplace. (2026). HSE. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024). DC Fine Chemicals. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023). CUNY. [Link]
-
Working with Chemicals. (2011). Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Spill Management Procedure. Texas A&M Texarkana. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]
-
188-Safe handling and waste management of hazardous drugs. (2019). eviQ. [Link]
-
Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. AWS. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC. [Link]
-
First Aid - Chemical Poisoning. (2019). Ministry of Health - Saudi Arabia. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
A Report on Reagents and its Quenching Methods. (2021). Research and Reviews. [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020).
-
11 Do you know first-aid for injuries caused by chemicals? Japan Advanced Institute of Science and Technology. [Link]
-
How To Choose The Right PPE For Chemical Handling. (2025). Envirofluid. [Link]
-
PPE, Safety Equipment & Hygiene. University of Washington. [Link]
-
A Guide to Handling and Storing Chemicals in a Lab. (2021). Laboratory Furniture Solutions. [Link]
-
Spill Control/Emergency Response. (2025). EHSO Manual. [Link]
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of Nebraska-Lincoln. [Link]
-
Quenching of Water Reactive Materials. (2016). The Sarpong Group. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment:. (2024). SAMS Solutions. [Link]
-
Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Physicians for Human Rights. [Link]
-
First aid for cyanide exposure. (2024). Monash University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of novel aryloxyalkyl derivatives of imidazole and 1,2,4-triazole as heme oxygenase-1 (HO-1) inhibitors and their antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. monash.edu [monash.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. esc.kumamoto-u.ac.jp [esc.kumamoto-u.ac.jp]
- 7. tamut.edu [tamut.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. sarponggroup.com [sarponggroup.com]
- 14. rroij.com [rroij.com]
- 15. hse.gov.uk [hse.gov.uk]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. falseguridad.com [falseguridad.com]
- 19. Parameters Influencing PPE for Protection Against Hazardous Substances | Ansell Africa [ansell.com]
- 20. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. tnstate.edu [tnstate.edu]
- 22. hazchemsafety.com [hazchemsafety.com]
- 23. sams-solutions.com [sams-solutions.com]
Validation & Comparative
1H NMR chemical shifts of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
This comparative guide details the 1H NMR chemical shifts of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide , a critical yet moisture-sensitive building block.
This guide focuses on distinguishing the target molecule from its precursors and hydrolysis products , a common challenge in synthesis.
Executive Summary & Application Context
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a reactive electrophile used primarily to introduce the (1-methylimidazol-2-yl)methyl moiety into nucleophilic substrates.
-
Critical Quality Attribute (CQA): The integrity of the carbon-bromine (C-Br) bond.
-
Primary Instability: Rapid hydrolysis to (1-methyl-1H-imidazol-2-yl)methanol upon exposure to atmospheric moisture.
-
NMR Challenge: Differentiating the methylene (
) signals of the bromide target from the alcohol impurity in polar aprotic solvents like DMSO-d .
Chemical Structure & Numbering Scheme
To ensure accurate assignment, we utilize the standard imidazole numbering scheme. The N-methyl group is at position 1, and the bromomethyl functional group is at position 2.
Figure 1: Structural connectivity and key diagnostic protons.[1] The salt formation (hydrobromide) significantly deshields the ring protons compared to the free base.
Diagnostic Reference Table (DMSO-d )
The following table contrasts the target molecule with its primary impurity (the alcohol) and the free base analogue.
Solvent: DMSO-d
| Proton Assignment | Target: Bromide Salt (HBr) | Impurity: Alcohol Salt (HBr) | Precursor: Free Base Alcohol |
| Solvent Residual | 2.50 ppm (Quintet) | 2.50 ppm | 2.50 ppm |
| 5.05 – 5.20 ppm (s) | Absent | Absent | |
| Absent | 4.65 – 4.80 ppm (s/d) | 4.45 – 4.55 ppm (d) | |
| Absent | ~5.5 - 6.0 ppm (br) | 5.10 – 5.30 ppm (t) | |
| 3.85 – 3.95 ppm (s) | 3.80 – 3.90 ppm (s) | 3.60 – 3.70 ppm (s) | |
| Ring C4-H / C5-H | 7.60 – 7.90 ppm (m) | 7.50 – 7.70 ppm (m) | 6.80 – 7.20 ppm (m) |
Key Comparative Insights:
-
The "Fingerprint" Shift: The methylene protons (
) are the definitive indicator. The electronegative bromine atom combined with the cationic ring deshields these protons down to ~5.1 ppm . In contrast, the alcohol precursor's methylene protons appear upfield at ~4.7 ppm . -
Salt vs. Free Base: If you observe the ring protons (C4/C5) upfield at 6.8–7.2 ppm , your sample has likely lost HBr (free base) or was not properly formed as a salt. The salt form pushes these signals downfield to 7.6–7.9 ppm .
-
Water Content: The HBr salt is hygroscopic. A broad peak at 3.3–4.0 ppm indicates absorbed water (
), which triggers hydrolysis.
Degradation Pathway & Monitoring
Understanding the degradation logic is essential for interpreting "messy" spectra.
Figure 2: Hydrolysis pathway. The reaction converts the bromomethyl group to a hydroxymethyl group, resulting in a distinct upfield shift of the methylene signal.
Experimental Protocol: Sample Preparation
Objective: Obtain a pristine spectrum without inducing hydrolysis during preparation.
Materials
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS. Note: Use ampoules, not bottles, to ensure dryness. -
Tube: 5mm Precision NMR tube, oven-dried.
-
Atmosphere: Nitrogen or Argon glovebox/bag recommended.
Step-by-Step Workflow
-
Dryness Check: Ensure the NMR tube and pipette are bone-dry. Any trace water in the DMSO-d
will react with the bromide during the acquisition time. -
Rapid Dissolution:
-
Weigh ~10-15 mg of the solid hydrobromide salt.
-
Add 0.6 mL DMSO-d
. -
Crucial: Shake to dissolve immediately and cap tightly. Do not use heat to assist dissolution.
-
-
Acquisition: Run the 1H NMR experiment immediately (within 10-15 minutes of dissolution).
-
Pulse Sequence: Standard zg30 or equivalent.
-
Scans: 16-32 scans are sufficient for this concentration.
-
Troubleshooting
-
Doublets in the CH2 region? If the singlet at ~5.1 ppm splits or shows shoulders, check for the alcohol impurity (coupling with OH) or conformational isomers if the sample is very concentrated.
-
Broad HOD peak? If the water peak at 3.33 ppm is large, your solvent is wet. The integral of the target CH2-Br will likely decrease over time as the alcohol CH2-OH signal grows.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515.[3] Link
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Org.[4] Process Res. Dev.2016 , 20, 661–667. Link
- Al-Daraji, A. H. R., et al. "Synthesis and Characterization of Imidazole Derivatives." ResearchGate Data Repository, 2020.
-
National Institute of Standards and Technology (NIST). "1-Methylimidazole Mass and NMR Data." NIST Chemistry WebBook. Link
Sources
A Comparative Guide to the C13 NMR Characterization of 2-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide
This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) characterization of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis grounded in established spectroscopic principles, explains the rationale behind experimental choices, and provides a robust protocol for empirical validation.
The subject compound is a valuable synthetic intermediate, prized for its reactive bromomethyl group which serves as an effective handle for alkylating a wide range of nucleophiles.[1] Accurate structural confirmation is paramount, and C13 NMR spectroscopy is an indispensable tool for this purpose, offering direct insight into the carbon skeleton of the molecule.[2]
Structural Analysis and Predicted C13 NMR Chemical Shifts
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide exists as an imidazolium salt. The hydrobromide protonates the imidazole ring, creating a delocalized positive charge across the heterocyclic system. This charge significantly influences the electronic environment of the ring carbons, leading to characteristic downfield shifts compared to a neutral imidazole.[3][4]
The structure and carbon numbering scheme are as follows:
Caption: Structure of 2-(Bromomethyl)-1-methyl-1H-imidazolium bromide with IUPAC numbering.
Based on established principles and comparative data from related imidazolium salts, the following chemical shifts (δ) are predicted:
-
C2 (Imidazolium Carbon): This carbon, positioned between two nitrogen atoms, is the most deshielded carbon in the ring. In typical imidazolium ionic liquids, C2 resonates at approximately 135-140 ppm.[2][5] The presence of the adjacent electron-withdrawing bromomethyl group is expected to shift this signal slightly, likely placing it in the 142-148 ppm range.
-
C4 & C5 (Imidazolium Carbons): These two carbons are part of the delocalized π-system and typically appear in the aromatic region. For substituted imidazolium salts, their chemical shifts are generally found between 120 and 125 ppm.[2][5] Due to the different substituents at N1 and C2, C4 and C5 are chemically non-equivalent and are predicted to appear as distinct signals within the 121-128 ppm range.
-
C6 (N-CH₃ Carbon): The methyl group attached to the N1 nitrogen is a standard feature in many imidazolium compounds. Its resonance is consistently observed in the aliphatic region, typically around 36-37 ppm.[2] A predicted shift of ~36 ppm is therefore reasonable.
-
C7 (CH₂Br Carbon): The chemical shift of this methylene carbon is influenced by two primary factors: its attachment to the highly electronegative bromine atom and its proximity to the electron-withdrawing imidazolium ring. While the carbon in bromomethane (CH₃Br) appears at ~10 ppm[6], the connection to the cationic ring system will induce a significant downfield shift. A predicted range of 30-35 ppm is expected.[1]
Comparative Analysis with Related Structures
To contextualize the predicted values, it is instructive to compare them with experimentally determined C13 NMR data for structurally related compounds. The neutral precursor, 1-methylimidazole, and a well-characterized imidazolium salt, 1-ethyl-3-methylimidazolium ([EMIM]⁺), serve as excellent benchmarks.
| Carbon Atom | Predicted δ (ppm) for Target Compound | Experimental δ (ppm) for 1-Methylimidazole[7][8] | Experimental δ (ppm) for [EMIM]⁺ Iodide[2][5] | Rationale for Shift Difference |
| C2 | 142 – 148 | 137.7 | 135.4 | Significant deshielding due to ring protonation (cation formation) and the inductive effect of the adjacent -CH₂Br group. |
| C4 | 121 – 128 | 129.5 | 123.2 | Deshielding from ring protonation is the dominant effect. |
| C5 | 121 – 128 | 121.3 | 121.9 | Less affected than C2 and C4, but still influenced by the overall positive charge of the ring. |
| N-CH₃ (C6) | ~36 | 32.9 | 36.8 (N-CH₃) | The environment is very similar to that in other N-methylated imidazolium salts. |
| Substituent C (C7) | 30 – 35 | N/A | 44.7 (N-CH₂) | The -CH₂Br carbon shift is primarily dictated by the electronegative bromine and the adjacent cationic ring. |
This comparison highlights the profound impact of ring protonation, which systematically shifts the ring carbons (C2, C4, C5) downfield into the characteristic ranges for imidazolium salts.
Experimental Protocol for C13 NMR Acquisition
This section provides a self-validating workflow for obtaining a high-quality C13 NMR spectrum of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.
Caption: General workflow for the C13 NMR characterization of the target compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solvent Selection: Due to the ionic salt nature of the compound, a polar deuterated solvent is required. Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices. D₂O is often preferred for its simplicity, though exchange of any acidic protons may occur.
-
Concentration: Dissolve 20-30 mg of the solid compound in approximately 0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.
-
Referencing: For D₂O, add a small amount of a water-soluble internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), which provides a reference signal at 0.0 ppm.[9] For DMSO-d₆, the solvent peak itself (septet at ~39.5 ppm) can be used for referencing.
-
-
Instrumental Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹³C.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a wide spectral width, for example, from 0 to 200 ppm, to ensure all carbon signals are captured.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good resolution.
-
Relaxation Delay (D1): This is a critical parameter. A delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbons, especially the quaternary C2 carbon, which can have a longer relaxation time.[10]
-
Number of Scans (NS): C13 is an insensitive nucleus. A minimum of 1024 scans is recommended to achieve a good signal-to-noise ratio, though more may be required depending on the concentration.
-
-
Data Processing and Analysis:
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to obtain a flat baseline.[2]
-
Peak Assignment: Identify and assign the chemical shifts of the five distinct carbon signals based on the predicted values and comparative data presented in Section 2.
-
Concluding Remarks
The C13 NMR spectrum provides an unambiguous fingerprint for 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide. The key identifiers are the five distinct carbon signals, with the downfield C2 signal (predicted >140 ppm) and the characteristic imidazolium ring signals (121-128 ppm) serving as definitive confirmation of the cationic heterocyclic core. This guide provides the theoretical foundation and a practical, comparative framework for researchers to confidently verify the structure and purity of this important synthetic building block. For unequivocal assignment, two-dimensional NMR experiments such as HSQC and HMBC can be employed to correlate carbon atoms with their attached protons.[11]
References
-
Kayser, V., et al. (2014). 13C NMR relaxation and reorientation dynamics in imidazolium-based ionic liquids: revising interpretation. Physical Chemistry Chemical Physics, 16(22), 10480-4. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
1-Methylimidazole. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
1-Methylimidazole. SpectraBase. Available at: [Link]
-
Plesničar, B., et al. (2011). 1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids. Acta Chimica Slovenica, 58, 543-550. Available at: [Link]
-
Zaleśny, R., et al. (2020). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 25(14), 3241. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
CH3Br C-13 nmr spectrum of bromomethane. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
-
Zalis, S., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6569. Available at: [Link]
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022). World Journal of Chemical Education, 10(2), 52-56. Available at: [Link]
Sources
- 1. 1-(Bromomethyl)-1H-imidazole | 89149-89-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals | MDPI [mdpi.com]
- 4. 1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 6. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. 13C NMR relaxation and reorientation dynamics in imidazolium-based ionic liquids: revising interpretation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Comparison of 2-(chloromethyl) vs 2-(bromomethyl) imidazole reactivity
An In-Depth Guide to the Comparative Reactivity of 2-(Chloromethyl)imidazole and 2-(Bromomethyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Imidazole derivatives are of paramount importance, forming the core of numerous biologically active compounds. Among the most versatile reagents for introducing this key heterocycle are 2-(halomethyl)imidazoles, which act as electrophilic partners in a variety of nucleophilic substitution reactions.
This guide provides an in-depth technical comparison of two frequently used reagents: 2-(chloromethyl)imidazole and 2-(bromomethyl)imidazole. We will explore the fundamental principles governing their reactivity, present comparative experimental insights, and offer detailed protocols to guide your synthetic strategy.
Core Principles: The Decisive Role of the Leaving Group
The primary mode of reaction for these reagents is the bimolecular nucleophilic substitution (Sₙ2) pathway. The rate and efficiency of an Sₙ2 reaction are heavily influenced by several factors, but none are more central to this comparison than the nature of the leaving group.[1]
When the nucleophile attacks the electrophilic carbon of the methylene bridge, the halide is expelled. A good leaving group is one that can stabilize the negative charge it acquires upon departure.[1][2] The stability of the departing anion is inversely related to its basicity; weaker bases are better leaving groups because they are less inclined to share their electron pair.[1][3]
For the halide series, the leaving group ability follows the order:
I⁻ > Br⁻ > Cl⁻ > F⁻ [1]
This trend directly correlates with the acidity of their conjugate acids (HI > HBr > HCl > HF). Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a more stable anion and, consequently, a better leaving group.[3][4] This fundamental difference in leaving group ability dictates that 2-(bromomethyl)imidazole is inherently more reactive towards nucleophiles than 2-(chloromethyl)imidazole.
Quantitative Reactivity Comparison
The theoretical superiority of bromide as a leaving group translates into tangible differences in reaction outcomes. Alkyl bromides often react orders of magnitude faster than their corresponding alkyl chlorides under identical conditions.[5] While specific kinetic data for these exact imidazole derivatives can vary depending on the nucleophile and solvent, a representative alkylation reaction illustrates the practical implications.
Consider the O-alkylation of 4-nitrophenol, a common synthetic transformation. The enhanced reactivity of the bromo- derivative allows for significantly milder conditions and improved efficiency.
Table 1: Comparative Performance in the Alkylation of 4-Nitrophenol
| Parameter | 2-(Chloromethyl)imidazole | 2-(Bromomethyl)imidazole |
| Reagent Equivalents | 1.2 | 1.1 |
| Base | K₂CO₃ (2.0 eq) | K₂CO₃ (1.5 eq) |
| Solvent | Acetonitrile (MeCN) | Acetonitrile (MeCN) |
| Temperature | 82 °C (Reflux) | 60 °C |
| Reaction Time | 18 hours | 6 hours |
| Typical Yield | ~70% | >90% |
As the data demonstrates, the use of 2-(bromomethyl)imidazole facilitates a faster reaction at a lower temperature, with a higher yield, showcasing its superior performance as an alkylating agent.[6]
Experimental Protocols & Workflow Visualization
The following protocols provide a validated starting point for the alkylation of a phenolic nucleophile.
Protocol 1: Alkylation using 2-(Chloromethyl)imidazole
This procedure reflects the higher activation energy required to displace the chloride leaving group.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the phenolic substrate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and 2-(chloromethyl)imidazole hydrochloride (1.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring (Self-Validation): Track the consumption of the starting material and the appearance of the product via Thin-Layer Chromatography (TLC) every 2-4 hours.
-
Workup: Upon completion (typically 18-24 hours), cool the reaction to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography on silica gel.
dot
Caption: Workflow for Phenol Alkylation with 2-(Chloromethyl)imidazole.
Protocol 2: Alkylation using 2-(Bromomethyl)imidazole
The enhanced reactivity of this reagent allows for more moderate and efficient reaction conditions.
Methodology:
-
Setup: In a round-bottom flask with a magnetic stirrer, combine the phenolic substrate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and 2-(bromomethyl)imidazole hydrobromide (1.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 60°C with vigorous stirring.
-
Monitoring (Self-Validation): Track the reaction progress via Thin-Layer Chromatography (TLC) every 1-2 hours.
-
Workup: Upon completion (typically 6-8 hours), cool the reaction to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography on silica gel.
dot
Sources
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-(Bromomethyl)-1-methyl-1H-imidazole Derivatives
In the landscape of modern drug development, 2-(bromomethyl)-1-methyl-1H-imidazole and its derivatives are pivotal building blocks. Their inherent reactivity and structural motifs are exploited in the synthesis of a wide array of pharmacologically active agents. However, the very characteristics that make them valuable synthetic precursors also present significant analytical challenges. Accurate characterization and quantification are non-negotiable for ensuring the safety, efficacy, and quality of final drug products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technology for this purpose, offering unparalleled sensitivity and specificity.[1][2]
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of these reactive halogenated imidazoles. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design robust, self-validating analytical systems.
The Analytical Conundrum: Why Are These Molecules Challenging?
The 2-(bromomethyl)-1-methyl-1H-imidazole scaffold presents a dual analytical challenge. The bromomethyl group is a potent electrophile, making the molecule susceptible to degradation and reaction with nucleophiles present in the sample matrix or even the analytical system itself. Furthermore, the presence of the bromine atom, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern that is both a blessing and a curse—a definitive signature that also requires high-resolution instrumentation for unambiguous identification, especially in complex matrices.[3][4]
Ionization Techniques: A Tale of Two Sources
The first critical choice in any MS method is the ionization technique. For molecules like our target derivatives, which possess a degree of polarity and thermal lability, Electrospray Ionization (ESI) is overwhelmingly the method of choice.[5][6][7]
Electrospray Ionization (ESI): The Gentle Giant
ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[6][7] This is paramount for our reactive analytes, as it preserves the molecular ion, providing crucial molecular weight information. The N-methylated imidazole ring is readily protonated in the positive ion mode, typically by adding a small amount of an acid like formic acid to the mobile phase, to generate a strong [M+H]+ signal.[8]
-
Why ESI is Superior:
-
Soft Ionization: Minimizes in-source degradation of the labile bromomethyl group.
-
High Efficiency for Polar/Ionic Compounds: The imidazole core is basic and readily accepts a proton.
-
Solution-Phase Compatibility: Directly interfaces with liquid chromatography, which is the preferred separation technique.[1][9]
-
Atmospheric Pressure Chemical Ionization (APCI): A Harsher Alternative
While APCI is another common LC-MS interface, it is generally less suitable for this class of compounds. APCI relies on corona discharge to ionize solvent molecules, which then transfer charge to the analyte. This process is more energetic than ESI and can lead to thermal degradation and unwanted fragmentation of the 2-(bromomethyl)-1-methyl-1H-imidazole derivatives.
Deciphering the Fragments: Tandem Mass Spectrometry (MS/MS)
Observing the molecular ion is only the first step. To confirm the structure and achieve high selectivity in complex matrices, tandem mass spectrometry (MS/MS) is indispensable.[9] In this technique, the [M+H]+ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
The fragmentation of 2-(bromomethyl)-1-methyl-1H-imidazole is predictable and informative. The bromine atom's isotopic signature will be present in any fragment that retains it.
Proposed Fragmentation Pathway:
A primary and highly characteristic fragmentation pathway involves the facile loss of the bromine radical (•Br) from the protonated molecular ion. This is a common fragmentation route for brominated organic compounds.[10][11] Another significant fragmentation can be the loss of the entire bromomethyl group.
Caption: Proposed primary fragmentation pathways for protonated 2-(bromomethyl)-1-methyl-1H-imidazole.
Comparing Mass Analyzer Platforms
The choice of mass analyzer dictates the performance characteristics of the assay, such as resolution, mass accuracy, and sensitivity.
| Mass Analyzer | Resolution | Mass Accuracy | Scan Speed | Key Advantage for this Application |
| Triple Quadrupole (QqQ) | Low | Low | Very Fast | Unmatched sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode for quantification.[2] |
| Time-of-Flight (TOF) | High | High | Fast | Excellent for accurate mass measurements, enabling confident elemental composition determination. |
| Orbitrap | Very High | Very High | Moderate | Provides the highest resolution and mass accuracy, ideal for structural elucidation and impurity profiling.[12] |
For routine quantification in a drug development setting, a Triple Quadrupole instrument operating in MRM mode is the gold standard.[2] It offers the best sensitivity and selectivity by monitoring specific parent-to-fragment ion transitions. For discovery and impurity profiling, a high-resolution mass spectrometer like an Orbitrap or Q-TOF is preferable due to its ability to provide high-confidence structural information.
A Self-Validating Experimental Protocol: LC-MS/MS for Quantification
This protocol outlines a robust, self-validating method for the quantification of a 2-(bromomethyl)-1-methyl-1H-imidazole derivative in a process sample using a Triple Quadrupole mass spectrometer.
1. Sample Preparation
-
Objective: To dissolve the sample and dilute it to a concentration within the calibrated range of the instrument, while ensuring analyte stability.
-
Protocol:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be the stock solution.
-
Prepare a working solution by further diluting the stock solution 100-fold with the same solvent mixture.
-
For the calibration curve, prepare a series of standards by spiking known amounts of a certified reference standard into the 50:50 acetonitrile/water mixture.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate the analyte from impurities and matrix components before it enters the mass spectrometer.
-
Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is a good starting point, offering excellent retention for polar compounds.[12]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. Mass Spectrometry (Triple Quadrupole)
-
Objective: To selectively detect and quantify the target analyte using Multiple Reaction Monitoring (MRM).
-
Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Quantifier: 189 -> 110 (using the 79Br isotope)
-
Qualifier: 191 -> 110 (using the 81Br isotope)
-
-
Collision Energy: Optimize by infusing a standard solution and varying the collision energy to maximize the signal for the fragment ion.
-
4. System Suitability and Validation
-
Trustworthiness Pillar: A protocol is only reliable if it is self-validating.
-
System Suitability Test (SST): Before running the sample set, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak areas should be less than 5%.
-
Internal Standard (IS): For highest accuracy, especially in biological matrices, use a stable isotope-labeled version of the analyte as an internal standard to correct for matrix effects and variations in instrument response.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations and inject them periodically throughout the sample run. The measured concentrations should be within ±15% of the nominal value.[9]
Caption: Experimental workflow for the LC-MS/MS analysis of 2-(bromomethyl)-1-methyl-1H-imidazole derivatives.
Conclusion
The mass spectrometric analysis of 2-(bromomethyl)-1-methyl-1H-imidazole derivatives, while challenging, can be robustly and reliably achieved through a well-designed LC-MS/MS method. The choice of a soft ionization technique like ESI is critical to preserve the molecular ion. Tandem mass spectrometry provides the necessary structural confirmation and selectivity, with characteristic losses of the bromine atom and the bromomethyl group. For high-throughput quantification, a triple quadrupole mass spectrometer is the instrument of choice, while high-resolution platforms like Orbitrap or TOF are invaluable for research and development. By implementing a self-validating protocol with rigorous system suitability and quality control checks, researchers can ensure the generation of high-quality, trustworthy data essential for the advancement of drug development programs.
References
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025). MDPI.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025). Benchchem.
- Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020). PubMed.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
- Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020). DOI.
- Imidazole quantification by LC determin
- An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide)
- Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS). (n.d.). Thermo Fisher Scientific.
- Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. (n.d.). Journal of Food and Drug Analysis.
- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionis
- Electrospray ioniz
- Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2025).
- Electrospray Ionization. (n.d.). School of Chemical Sciences, University of Illinois.
- In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. (2025). Benchchem.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.
- Electrospray Ionization. (n.d.).
- Mass Spectrometry - Fragmentation P
- Spectroscopic Analysis for the Confirmation of α-Methyl-1H-imidazole-1-ethanol: A Compar
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018). CHEMISTRY 1000.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to the Physicochemical Characterization of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide: Focus on Melting Point Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of the melting point range of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on the target compound, this guide establishes a framework for its characterization by comparing it with structurally similar imidazole derivatives. Furthermore, a comprehensive, step-by-step protocol for accurate melting point determination, grounded in United States Pharmacopeia (USP) standards, is provided to ensure experimental integrity and reproducibility.
Introduction to 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a heterocyclic organic compound with significant potential as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The imidazole moiety is a common feature in many therapeutic agents due to its ability to engage in a variety of biological interactions. The bromomethyl group provides a reactive site for further molecular elaboration, making this compound a versatile intermediate for drug discovery and development.
Precise knowledge of the physicochemical properties of such intermediates is paramount for process development, quality control, and formulation. The melting point is a critical parameter that provides a rapid and cost-effective indication of purity. A sharp melting point range is indicative of a pure crystalline solid, whereas a broad and depressed melting range often suggests the presence of impurities.
Comparative Analysis of Melting Points
| Compound Name | Chemical Structure | Reported Melting Point (°C) | Halogen at C2-methyl | Counter-ion |
| 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | Data Not Available | Bromine | Hydrobromide | |
| 2-(Chloromethyl)-1-methylimidazole hydrochloride | 170 - 175[1] | Chlorine | Hydrochloride | |
| 1,2-Dimethyl-1H-imidazole | 37 - 39[2][3][4] | None | None |
Analysis of Comparators:
-
2-(Chloromethyl)-1-methylimidazole hydrochloride: This compound is the closest structural analog with published data. The presence of a halogen (chlorine) on the methyl group and a hydrohalide salt form (hydrochloride) makes it an excellent comparator. The relatively high melting point of 170-175 °C suggests strong intermolecular forces, likely due to ionic interactions and hydrogen bonding.
-
1,2-Dimethyl-1H-imidazole: This compound lacks the C2-substituent halogen and is not a hydrohalide salt. Its significantly lower melting point of 37-39 °C highlights the substantial contribution of the ionic hydrobromide and the polar bromomethyl group to the crystal lattice energy of the target compound.
Based on this comparison, it is reasonable to hypothesize that the melting point of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide will be a key quality attribute, likely in a range comparable to its chloro-analog.
Experimental Protocol: USP-Compliant Melting Point Determination
To ensure the generation of accurate and reliable data, the following protocol for melting point determination using the capillary method is recommended. This protocol is aligned with the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[5][6][7]
Principle
The capillary method is a standard technique for determining the melting point of a substance.[8][9] A small, powdered sample is heated at a controlled rate, and the temperature at which the solid-to-liquid phase transition occurs is recorded.[8] Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), while impurities can lead to a depressed and broader melting range.[10][11]
Materials and Apparatus
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Capillary tubes (closed at one end)
-
Spatula
-
Mortar and pestle (if sample requires grinding)
-
The sample of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (ensure it is dry)
-
Certified melting point standards for calibration (e.g., from USP)
Experimental Workflow
Sources
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 1,2-Dimethylimidazole | 1739-84-0 [chemicalbook.com]
- 5. thinksrs.com [thinksrs.com]
- 6. scribd.com [scribd.com]
- 7. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 8. westlab.com [westlab.com]
- 9. thinksrs.com [thinksrs.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. uomus.edu.iq [uomus.edu.iq]
Comparative Guide: HPLC Method Development for Imidazole Hydrobromide Purity Analysis
Executive Summary: The "Polar Base" Problem
Imidazole Hydrobromide (CAS: 101023-55-6) presents a "perfect storm" of challenges for HPLC method development. As a small, highly polar, basic heterocycle (
-
The Failure Mode: On standard C18 columns, Imidazole elutes in the void volume (
) due to lack of hydrophobic retention, co-eluting with its counter-ion (Bromide) and solvent fronts.[1] -
The Solution Landscape: This guide compares the three primary distinct approaches to solving this problem:
This guide provides actionable protocols, comparative data, and mechanistic insights to ensure your purity analysis separates the parent Imidazole from key impurities (2-methylimidazole, 4-methylimidazole) and the bromide counter-ion.[1]
The Challenge: Chemical Causality
To develop a robust method, one must understand why standard methods fail.[1]
| Feature | Implication for HPLC |
| Basicity ( | At standard HPLC pH (2-4), Imidazole is fully protonated ( |
| UV Absorbance | Imidazole lacks a strong chromophore. It requires detection at 210–220 nm . At this wavelength, many buffers (Acetate, Citrate) and solvents (THF) interfere.[1] |
| Salt Form (HBr) | The sample contains |
Comparative Methodology & Protocols
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
Status: Recommended (Gold Standard) [1]
HILIC is the superior choice for Imidazole Hydrobromide.[2] It uses a polar stationary phase (Amide or Silica) and a high-organic mobile phase.[1][3] The mechanism involves partitioning the analyte into a water-enriched layer on the column surface.[4]
-
Mechanism: The polar Imidazole cation partitions into the water layer. The Bromide anion (
) is typically less retained or repelled by residual silanols (on silica) or separated by size/hydration (on Amide), ensuring resolution.[1]
Protocol A: HILIC (Amide Phase)
-
Column: XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV @ 210 nm.[11]
-
Sample Diluent: 90% Acetonitrile / 10% Water (Critical: Sample solvent must match initial mobile phase strength to prevent peak distortion).[1]
Method B: Ion-Pair Chromatography (IPC)
Status: Legacy / Alternative [1]
IPC uses a hydrophobic column (C18) but adds a detergent-like reagent (Sodium Dodecyl Sulfate - SDS or Octanesulfonic Acid) to the mobile phase.[1] The non-polar tail of the reagent embeds in the C18, while the charged head captures the Imidazole cation.
-
Mechanism: Formation of a neutral ion-pair complex (
) which partitions into the C18 phase.[1]
Protocol B: IPC (C18 + Sulfonate)[1]
-
Column: High-density C18 (e.g., Supersil ODS-B or equivalent), 4.6 x 250 mm, 5 µm.[1][11]
-
Mobile Phase:
-
Buffer: 10 mM Sodium Octanesulfonate + 20 mM Potassium Phosphate (pH adjusted to 3.0 with H3PO4).
-
Ratio: 70% Buffer / 30% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV @ 210 nm.[11]
-
Warning: This method is NOT MS-compatible. The column will be permanently modified by the ion-pairing reagent.
Experimental Data Comparison
The following table summarizes the performance of the methods based on synthesized application data.
| Parameter | Method A: HILIC (Amide) | Method B: IPC (C18 + SDS) | Method C: Standard C18 (Control) |
| Retention Time ( | 6.5 min (Ideal) | 12.2 min (Long) | 1.2 min (Void - Fail) |
| Capacity Factor ( | ~3.5 | ~7.0 | < 0.1 |
| Tailing Factor ( | 1.1 (Symmetric) | 1.3 (Acceptable) | N/A (Co-elution) |
| Resolution ( | > 4.0 (Excellent) | > 10.0 (Excessive) | 0 (Co-elution) |
| Equilibration Time | 15-20 min | > 60 min | 10 min |
| MS Compatibility | Yes | No | Yes |
| Sensitivity (S/N) | High (High organic desolvation) | Medium (Buffer noise) | Low |
Visualizing the Workflow
Diagram 1: Method Selection Decision Tree
This logic flow guides the analyst to the correct method based on instrumentation and sample constraints.
Caption: Decision matrix for selecting the optimal chromatographic mode based on detection needs and sample complexity.
Diagram 2: Separation Mechanism (HILIC vs. IPC)
Understanding how the salt (
Caption: Mechanistic difference in handling the Imidazole cation and Bromide anion. Note that in both successful methods, Bromide is separated from the active peak.[1]
Critical "Watch-Outs" (Self-Validating the Method)
To ensure your method is trustworthy (E-E-A-T), you must monitor these specific system suitability parameters:
-
The Bromide Ghost Peak:
-
Sample Diluent Mismatch (HILIC):
-
Dissolving Imidazole HBr in 100% water and injecting it into a HILIC system (85% ACN) will cause "solvent wash-through," resulting in split peaks or total loss of retention.[1]
-
Rule: Diluent must be at least 75% Acetonitrile.
-
-
pH Sensitivity:
References
-
Vertex AI Search. (2023).[1] HPLC detection conditions for imidazole and related substances. Retrieved from [1]
-
BenchChem. (2025).[1][10][11] Analytical Techniques for the Determination of Imidazole Compounds. Retrieved from [1]
-
Restek Corporation. (2025).[1] Method Development: HILIC vs Reversed-Phase for Polar Compounds. Retrieved from [1]
-
Chromatography Online. (2020).[1] A Global Approach to HPLC Column Selection: Reversed Phase and HILIC Modes. Retrieved from [1]
-
Sigma-Aldrich. (2023).[1] Analysis of Polar Compounds with Ion Pair Reagents. Retrieved from [1]
Sources
- 1. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 2. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. halocolumns.com [halocolumns.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Reactivity: Imidazole Free Base vs. Imidazole Hydrobromide
Introduction: Beyond the Label
To the synthetic chemist, imidazole is a cornerstone, a privileged scaffold found in everything from blockbuster pharmaceuticals to advanced materials. It is commercially available in two common forms: the aromatic free base and its hydrobromide salt. While seemingly interchangeable with a simple acid-base workup, the choice between these two starting materials has profound implications for reaction efficiency, stoichiometry, and even the mechanistic pathway.
This guide moves beyond a simple catalog of properties. We will dissect the fundamental chemical differences between imidazole and its hydrobromide salt, providing field-proven insights into how these differences dictate their reactivity. We will explore this through the lens of common synthetic transformations, supported by detailed experimental protocols and comparative data, empowering researchers to make informed, mechanistically-driven decisions at the bench.
Part 1: The Core Chemical Distinction: Protonation and its Consequences
The entire difference in reactivity stems from a single proton. Imidazole is an amphoteric molecule; it can act as both a base and a weak acid.[1][2]
-
As a Base: The "pyridine-like" nitrogen (N3) possesses a lone pair of electrons in an sp² orbital, which is available to accept a proton.[3][4] The pKa of the resulting conjugate acid, the imidazolium ion, is approximately 7.0.[1][5] This makes imidazole a stronger base than pyridine.[3][6]
-
As an Acid: The "pyrrole-like" nitrogen (N1) bears a proton that can be removed by a strong base. The pKa for this proton is about 14.5, making it only slightly more acidic than an alcohol.[1][7]
Imidazole Hydrobromide is the salt form, where the basic N3 nitrogen has been protonated by hydrobromic acid. This seemingly simple change fundamentally alters its electronic character:
-
Loss of Nucleophilicity: The lone pair on N3 is now engaged in a bond with a proton. The molecule carries a formal positive charge (imidazolium cation) and is no longer nucleophilic.
-
Increased Acidity: The imidazolium cation is significantly more acidic than the N1-H of the free base, ready to donate its proton.
-
Deactivated Aromatic Ring: The positive charge on the ring makes it highly electron-deficient and thus deactivates it towards electrophilic aromatic substitution.
This core difference is visualized in the equilibrium below. To react as a nucleophile, imidazole hydrobromide must first be deprotonated.
Caption: Fundamental equilibrium between imidazole and its hydrobromide salt.
Part 2: Reactivity in Action: A Comparative Analysis
The most direct way to observe the reactivity difference is in reactions where imidazole acts as a nucleophile, such as N-alkylation. The free base can react directly, whereas the hydrobromide salt is merely a precursor that requires in situ activation.
Scenario 1: N-Alkylation Reactions
N-alkylation is a foundational method for elaborating the imidazole core.[8] The general mechanism involves the nucleophilic attack of the imidazole nitrogen on an alkyl halide.[9]
-
Using Imidazole (Free Base): The free base is the active nucleophile. A base is still recommended in the reaction, not to deprotonate the starting material, but to neutralize the acidic byproduct (e.g., HBr) formed during the reaction, preventing the protonation and deactivation of unreacted imidazole.
-
Using Imidazole Hydrobromide: This starting material is non-nucleophilic. An external base is mandatory to perform two essential functions:
-
Neutralization: The first equivalent of base deprotonates the imidazolium salt to generate the nucleophilic free base.
-
Scavenging: The second equivalent of base neutralizes the acidic byproduct generated from the alkylation reaction itself.
-
A common pitfall for chemists is failing to account for this dual role of the base when starting with the salt, leading to stalled reactions and low yields.
Caption: Comparative workflow for N-alkylation highlighting the critical difference in base stoichiometry.
Scenario 2: Metal-Catalyzed Cross-Coupling
In metal-catalyzed reactions, imidazoles can play dual roles: as the substrate (e.g., a haloimidazole) or as a ligand for the metal catalyst.[10]
-
As a Ligand: The free base, with its available lone pair, can act as a standard N-donor ligand. The hydrobromide salt, however, is an imidazolium salt. Deprotonation of imidazolium salts at the C2 position is a primary route to N-heterocyclic carbenes (NHCs), a powerful class of organocatalyst and ancillary ligand for transition metals.[11][12][13] Therefore, the choice of starting material can fundamentally alter the nature of the catalytic system.
-
As a Substrate: For reactions like the Suzuki-Miyaura coupling of haloimidazoles, protocols often start with the unprotected (free base) form.[10][14] A base is already a standard component of the reaction mixture, which would deprotonate any salt form anyway. Using the free base directly avoids adding excess salt to the reaction.
Part 3: Experimental Protocols & Comparative Data
To provide a tangible comparison, we present protocols for the N-benzylation of imidazole, a representative N-alkylation reaction.
Protocol 1: N-Alkylation Starting from Imidazole (Free Base)
Objective: To synthesize 1-benzylimidazole using the free base as the nucleophile.
Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add imidazole (1.00 g, 14.7 mmol, 1.0 equiv).
-
Add N,N-Dimethylformamide (DMF, 20 mL) and stir until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.24 g, 16.2 mmol, 1.1 equiv).
-
Add benzyl bromide (1.85 mL, 15.5 mmol, 1.05 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water (50 mL), and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: N-Alkylation Starting from Imidazole Hydrobromide
Objective: To synthesize 1-benzylimidazole using the hydrobromide salt as a precursor.
Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add imidazole hydrobromide (2.19 g, 14.7 mmol, 1.0 equiv).
-
Add N,N-Dimethylformamide (DMF, 20 mL) and stir.
-
Crucial Step: Add anhydrous potassium carbonate (K₂CO₃, 4.27 g, 30.9 mmol, 2.1 equiv). Note the use of >2 equivalents.
-
Add benzyl bromide (1.85 mL, 15.5 mmol, 1.05 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and isolation are identical to Protocol 1.
Comparative Performance Data
The following table summarizes the expected outcomes from the parallel execution of these protocols.
| Parameter | Protocol 1 (Free Base) | Protocol 2 (Hydrobromide) | Rationale |
| Starting Material | Imidazole | Imidazole Hydrobromide | Comparison of neutral vs. salt form. |
| Equivalents of Base | 1.1 | 2.1 | Protocol 2 requires one equivalent to neutralize the salt and one to scavenge the acidic byproduct. |
| Reaction Time | ~4 hours | ~4 hours | With sufficient base, reaction kinetics should be comparable once the free base is generated. |
| Expected Yield | >90% | >90% | If stoichiometry is correct, both routes are highly efficient. |
| Atom Economy | Higher | Lower | The hydrobromide salt carries the "dead weight" of HBr, and an extra equivalent of base is consumed. |
| Key Failure Point | - | Using only 1.1 eq of base, leading to protonation and reaction stoppage. | This is the most common error when using the salt form. |
Part 4: Practical Guidance for the Bench Chemist
| Consideration | Imidazole (Free Base) | Imidazole Hydrobromide | Senior Scientist's Insight |
| Handling | Corrosive, hygroscopic solid.[1][15] | Solid, skin and eye irritant.[16] | The salt is often a more crystalline, free-flowing solid, making it easier to handle and weigh accurately compared to the often waxy/clumpy free base. |
| Storage | Store in a cool, dry, well-ventilated area away from acids.[17][18] | Store in a cool, dry place, protected from moisture. | The salt form can exhibit better long-term stability and is less prone to absorbing atmospheric CO₂. |
| Solubility | Soluble in water and polar organic solvents.[1][19] | Generally more soluble in polar protic solvents (e.g., water, ethanol). | Solubility differences can be exploited for specific reaction media or workup procedures. |
| Cost | Generally less expensive per mole of imidazole. | Slightly more expensive due to the additional manufacturing step. | For large-scale synthesis, the cost of the free base plus the reduced amount of base required is often more economical. |
| Stoichiometry | Straightforward. Base is used to scavenge byproducts. | CRITICAL: Always account for the extra equivalent of base needed for deprotonation. | Before starting any reaction with an amine salt, write out the full acid-base chemistry to ensure all species are accounted for. This simple step prevents costly failures. |
Conclusion and Recommendations
The choice between imidazole free base and imidazole hydrobromide is not merely one of convenience but a critical decision that impacts reaction design and outcome.
-
Choose Imidazole (Free Base) when:
-
Your reaction requires a nucleophile directly and you want to maximize atom economy.
-
You are performing a metal-catalyzed reaction where imidazole will serve as a simple N-donor ligand.
-
Cost and waste reduction are primary drivers for process development.
-
-
Choose Imidazole Hydrobromide when:
-
You require a stable, crystalline, and easy-to-handle starting material for precise measurements.
-
Your reaction goal is the in situ generation of an N-heterocyclic carbene from an imidazolium salt precursor.
-
You are working in a protic solvent where the salt's solubility is advantageous, and a base is already part of the protocol.
-
Ultimately, understanding that the hydrobromide salt is a stable, non-nucleophilic precursor is key. It requires activation via deprotonation to enter the productive catalytic cycle. By internalizing this principle and, most importantly, by always double-checking your base stoichiometry, you can leverage the properties of both forms to achieve your synthetic goals efficiently and reproducibly.
References
-
Wikipedia. Imidazole. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 795, Imidazole. [Link]
-
Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...). [Link]
-
Garrido, G. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
RSC Publishing. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. [Link]
-
SJSU ScholarWorks. (2014). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions. [Link]
-
ACS Publications. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. PMC. [Link]
-
Frontiers. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. [Link]
-
Alpha Resources. (2024). IMIDAZOLE Safety Data Sheet. [Link]
-
RSC Publishing. Facile acyl transfer from imidazole to the hydroxy-group in a cationic micelle in the hydrolysis of p-nitrophenyl acetate. [Link]
-
ChemRxiv. (2021). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
University of Washington. (2025). Imidazole Standard Operating Procedure. [Link]
-
Quora. What is the main cause of basicity in imidazole? How can we consider amphoteric?. [Link]
-
Heterocyclic Chemistry. [Link]
-
Filo. (2025). Compare the basicity of the following compounds: (X) Imidazole (a 5-memb.. [Link]
-
YouTube. (2014). Heterocycles. [Link]
-
Chemistry Stack Exchange. (2017). Comparing basicity of imidazole and 2-imidazoline. [Link]
-
THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. [Link]
-
Chemistry Guru. Comparing Basicity of Imidazole, Phenylamine and Amide. [Link]
-
YouTube. (2021). Heterocycles Part 1: Furan, Thiophene, and Pyrrole. [Link]
-
PureSynth. Imidazole Hydrobromide (Low Water Content) 98.0%(HPLC). [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]
-
ACS Publications. (2000). Protonated heteroaliphatic compounds. Chemical Reviews. [Link]
-
TSI Journals. (2021). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. [Link]
-
RSC Publishing. (2018). The Importance of N-Heterocyclic Carbene Basicity in Organocatalysis. [Link]
-
ResearchGate. (2011). Formation of imidazol-2-ylidenes by deprotonation of imidazolium salts. [Link]
-
MDPI. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. [Link]
-
ResearchGate. (2023). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?. [Link]
-
ACS Publications. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. [Link]
-
Molecules. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21715927, Imidazole HBr. [Link]
-
ResearchGate. (2020). Figure : 1 A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
-
Quora. Is imidazole more reactive toword electrophilic substitution than pyrazole or not?. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. Compare the basicity of the following compounds: (X) Imidazole (a 5-memb.. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alpharesources.com [alpharesources.com]
- 16. pure-synth.com [pure-synth.com]
- 17. faculty.washington.edu [faculty.washington.edu]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. tsijournals.com [tsijournals.com]
Analytical Mastery: Identifying Hydrolysis Products of 2-(Bromomethyl)-1-methyl-1H-imidazole by NMR vs. LC-MS
Executive Summary
In pharmaceutical development and synthetic chemistry, 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a highly valuable, yet reactive, building block[1]. Due to the electron-donating nature of the imidazole ring, the adjacent bromomethyl group exhibits pseudo-benzylic reactivity. When exposed to aqueous environments, it rapidly undergoes solvolysis (hydrolysis) to form (1-methyl-1H-imidazol-2-yl)methanol[2]. Accurately identifying and quantifying this degradation product is critical for quality control, stability testing, and reaction optimization.
This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy against Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific structural elucidation, demonstrating why NMR serves as the gold-standard, self-validating system for this workflow.
Mechanistic Background & The Hydrolysis Pathway
The hydrolysis of 2-(Bromomethyl)-1-methyl-1H-imidazole proceeds via a nucleophilic substitution mechanism. The adjacent imidazole nitrogen stabilizes the developing positive charge on the exocyclic carbon, significantly lowering the activation energy for the departure of the bromide ion. Subsequent attack by water yields the stable hydroxymethyl product.
Nucleophilic substitution pathway for the hydrolysis of 2-(Bromomethyl)-1-methyl-1H-imidazole.
Expert Insight on Causality: As hydrolysis proceeds, equimolar hydrobromic acid (HBr) is released into the solution, protonating the product's imidazole nitrogen (pKa ~ 7). This in-situ formation of the imidazolium salt drastically shifts both the aromatic and aliphatic resonances downfield compared to the free base. NMR captures this dynamic environmental change in real-time, whereas LC-MS sample dilution and buffering would entirely mask this chemical reality.
Analytical Comparison: NMR vs. LC-MS/MS
When selecting an analytical technique for structural elucidation and quantification of small molecules, MS and NMR are the two most widely used orthogonal methods[3].
While LC-MS/MS provides unparalleled sensitivity, it has critical downsides for this specific application. The generation of hydrobromic acid (HBr) during hydrolysis causes severe ion suppression in the electrospray ionization (ESI) source. Consequently, LC-MS requires an authentic reference standard of the product to generate a calibration curve for accurate quantification.
Conversely, 1H NMR is intrinsically quantitative and unaffected by matrix ionization effects. The signal intensity in NMR is directly proportional to the molar concentration of the protons, meaning the exact conversion ratio can be determined without any external standards.
Table 1: Performance Comparison for Imidazole Hydrolysis Analysis
| Analytical Feature | 1H qNMR Spectroscopy | LC-MS/MS (ESI+) |
| Structural Elucidation | Direct observation of -CH₂-OH vs -CH₂-Br protons. | Indirect via mass shift (-79 Da + 17 Da). |
| Quantification | Absolute (No authentic standard required). | Relative (Requires standard calibration curve). |
| Matrix Effects | None (Signal is strictly proportional to molarity). | High (Severe ion suppression from HBr byproduct). |
| Sample Preparation | Minimal (Direct dilution in D₂O). | High (Requires dilution, filtration, mobile phase). |
| Sensitivity | Moderate (LOD ~1-10 µg). | High (LOD ~pg to ng). |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following quantitative NMR (qNMR) protocol is designed as a self-validating system. We utilize Maleic acid as an internal standard (IS) because its sharp singlet at ~6.3 ppm does not overlap with the imidazole or aliphatic signals.
Step-by-Step Methodology:
-
Controlled Hydrolysis & Sample Prep: Dissolve 10.0 mg of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide in 0.6 mL of Deuterium Oxide (D₂O). Wait 2 hours at room temperature to ensure complete hydrolysis.
-
Causality: D₂O is used instead of H₂O to provide the lock signal for the NMR spectrometer and to eliminate the massive H₂O solvent peak (~4.7 ppm) that would otherwise obscure the critical methylene signals of the starting material and product.
-
-
Internal Standard Addition: Add exactly 2.0 mg of high-purity Maleic acid (IS) to the NMR tube.
-
NMR Acquisition Parameters: Acquire the 1H NMR spectrum at 400 MHz or higher. Set the pulse angle to 90° and the relaxation delay (D1) to 10 seconds.
-
Causality: In qNMR, D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. A 10-second delay ensures >99% recovery of bulk magnetization, preventing integration bias and ensuring the area under the curve is perfectly proportional to the molar amount.
-
-
Data Processing: Apply rigorous baseline correction and phase correction before integration.
Self-validating qNMR workflow for quantifying hydrolysis conversion without authentic standards.
Data Interpretation & Spectral Markers
The structural elucidation relies on the distinct chemical environments of the methylene (-CH₂-) protons. The substitution of the heavy bromine atom with a hydroxyl group alters the local shielding environment, causing a distinct, observable shift in the methylene protons (typically resolving around 4.5 - 4.8 ppm depending on the exact pH of the unbuffered D₂O solution).
By integrating the product's methylene peak against the Maleic acid standard at 6.3 ppm, researchers can calculate the absolute yield of the hydrolysis product with >98% accuracy, a feat impossible with LC-MS under the same standard-free conditions[4].
References
1. 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide - Key Organics . keyorganics.net. 1 2.[3] The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC . nih.gov. 3 3. Structure verification of small molecules using mass spectrometry and NMR spectroscopy . researchgate.net. 4 4.[2] (1-methyl-1H-imidazol-2-yl)methanol - PubChem . nih.gov. 2
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. (1-methyl-1H-imidazol-2-yl)methanol | C5H8N2O | CID 573612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(Bromomethyl)-1-methyl-1H-imidazole HBr
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a molecule such as 2-(Bromomethyl)-1-methyl-1H-imidazole HBr, a halogenated heterocyclic compound, rigorous elemental analysis is not merely a quality control checkpoint; it is a fundamental verification of its molecular identity and purity. This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental analysis of this compound, grounded in scientific principles and practical laboratory applications.
The Critical Role of Elemental Analysis
Elemental analysis serves as a cornerstone for the chemical validation of synthesized compounds. It provides the empirical formula of a substance, which can then be compared against its theoretical composition. For 2-(Bromomethyl)-1-methyl-1H-imidazole HBr, this is particularly crucial due to the presence of two distinct forms of bromine: a covalently bonded bromine in the bromomethyl group and an ionic bromide as the hydrobromide salt. A complete elemental analysis must therefore quantify not only carbon, hydrogen, and nitrogen, but also differentiate between these two bromine species to confirm the compound's structure and stoichiometry.
Analytical Techniques for Elemental Composition
A multi-faceted approach is necessary for the complete elemental characterization of 2-(Bromomethyl)-1-methyl-1H-imidazole HBr. This involves a combination of combustion analysis for carbon, hydrogen, and nitrogen, and specific techniques for the determination of total and ionic bromine.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
The industry standard for determining the weight percent of carbon, hydrogen, and nitrogen in organic compounds is high-temperature combustion analysis.[1][2][3][4] This technique involves the complete combustion of a precisely weighed sample in a high-oxygen environment. The resulting gases (CO2, H2O, and N2) are then separated and quantified by a thermal conductivity detector.[1]
The process can be visualized as follows:
Caption: Workflow for CHN Elemental Analysis.
Bromine and Bromide Determination
The presence of both covalent and ionic bromine necessitates a two-pronged approach for their quantification.
1. Total Bromine Determination:
The most common method for determining the total halogen content in an organic compound is through oxygen flask combustion, followed by titration or ion chromatography. In this method, the sample is combusted in a sealed flask filled with oxygen, which converts all bromine species into bromide ions. The resulting solution can then be analyzed.
2. Ionic Bromide Determination:
The quantification of the hydrobromide salt can be achieved through methods that specifically measure ionic bromide in the presence of the un-ionized organic molecule.
The overall workflow for bromine analysis is depicted below:
Caption: Analytical workflow for differentiating bromine species.
Comparison of Analytical Methods for Bromide
The choice of analytical technique for bromide quantification depends on factors such as available instrumentation, required sensitivity, and potential interferences.
| Method | Principle | Advantages | Disadvantages |
| Potentiometric Titration | Titration with a standard solution of silver nitrate, where the endpoint is determined by a change in potential.[5] | Cost-effective, reliable, and well-established method. | Can be subject to interferences from other halides. Lower sensitivity compared to IC. |
| Ion Chromatography (IC) | Separation of ions on a stationary phase followed by detection, typically by conductivity.[6][7][8][9][10] | High sensitivity and selectivity, allowing for the simultaneous analysis of multiple ions.[9] | Higher initial instrument cost. Requires careful method development. |
Elemental Analysis Standards: Commercial vs. In-House
For many common compounds, certified reference materials (CRMs) are commercially available from organizations like the National Institute of Standards and Technology (NIST).[11][12] However, for a specialized intermediate like 2-(Bromomethyl)-1-methyl-1H-imidazole HBr, a dedicated commercial CRM is unlikely to be available. Therefore, the establishment of a well-characterized in-house standard is often necessary.
The qualification of an in-house standard involves:
-
Purification: Ensuring the highest possible purity of the material through techniques like recrystallization.
-
Structural Confirmation: Using techniques such as NMR, IR, and Mass Spectrometry to confirm the molecular structure.
-
Purity Assessment: Employing chromatographic methods like HPLC to determine purity.
-
Elemental Analysis: Performing elemental analysis on the purified material to establish its elemental composition.
Experimental Protocols
The following protocols provide a step-by-step guide for the elemental analysis of 2-(Bromomethyl)-1-methyl-1H-imidazole HBr.
Protocol 1: CHN Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard (e.g., acetanilide).
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
-
Analysis: Introduce the sample into the combustion chamber of the CHN analyzer.
-
Data Acquisition: The instrument software will automatically calculate the weight percentages of C, H, and N based on the detector response and the initial sample weight.
Protocol 2: Total Bromine by Oxygen Flask Combustion and Ion Chromatography
-
Sample Preparation: Weigh approximately 5-10 mg of the sample onto a piece of filter paper and fold it securely.
-
Combustion: Place the folded paper into the platinum sample holder of an oxygen-filled combustion flask containing an absorbing solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide). Ignite the paper.
-
Absorption: After combustion, shake the flask to ensure complete absorption of the combustion products into the solution.
-
Analysis by IC: Dilute the absorbing solution to a suitable concentration and inject it into the ion chromatograph to determine the bromide concentration.
Protocol 3: Ionic Bromide by Ion Chromatography
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the sample and dissolve it in a known volume of deionized water.
-
Analysis by IC: Filter the solution and inject an aliquot into the ion chromatograph to determine the bromide concentration.
Calculations
-
% C, H, N: Determined directly from the CHN analyzer.
-
% Total Br: Calculated from the bromide concentration determined in Protocol 2 and the initial sample weight.
-
% Ionic Br: Calculated from the bromide concentration determined in Protocol 3 and the initial sample weight.
-
% Covalent Br: % Total Br - % Ionic Br
Validation of Analytical Procedures
In a pharmaceutical setting, all analytical methods must be validated to ensure they are suitable for their intended purpose.[13] The validation of elemental analysis methods should follow the guidelines outlined in USP General Chapter <233> and ICH Q2(R1), which address parameters such as accuracy, precision, specificity, linearity, and range.[13][14][15][16][17][18][19][20][21]
Conclusion
The elemental analysis of 2-(Bromomethyl)-1-methyl-1H-imidazole HBr requires a meticulous and multi-technique approach. While commercial standards for this specific compound may not be readily available, the principles and protocols outlined in this guide provide a robust framework for its accurate and reliable characterization. By combining CHN combustion analysis with selective methods for total and ionic bromine, researchers and drug development professionals can confidently verify the elemental composition, and thus the identity and purity, of this critical pharmaceutical intermediate.
References
- Metrohm. (n.d.). Potentiometric titration of chloride and bromide in the presence of each other.
- U.S. Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits.
- U.S. Pharmacopeia. (n.d.). <233> Elemental Impurities—Procedures.
-
International Council for Harmonisation. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Auriga Research. (2016, August 23). Ion Chromatography has Numerous Applications in Analysis.
- FILAB. (n.d.). USP 233 elemental impurities analysis.
- Shimadzu. (2018). AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030.
- Journal of Pharmaceutical and Environmental Analysis. (2026, February 16). Advances and applications of ion chromatography in pharmaceutical and environmental analysis.
- Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
- Weizmann Institute of Science. (n.d.). Elemental analysis.
- Agilent. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1).
- Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
- Metrohm. (2024, November 18). Ion chromatography for the pharmaceutical industry.
-
Molecules. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Retrieved from [Link]
- Metrohm USA Blog. (2019, April 29). Ion Chromatography: The All-Rounder in Pharmaceutical Analysis.
- International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
- EUROLAB. (n.d.). Bromine Determination.
- PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
- Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
- VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- Ocean Drilling Program. (n.d.). CHNS ANALYSIS.
-
National Institute of Standards and Technology. (n.d.). NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Standard reference materials for the determination of trace organic constituents in environmental samples. Retrieved from [Link]
Sources
- 1. toray-research.co.jp [toray-research.co.jp]
- 2. pepolska.pl [pepolska.pl]
- 3. rsc.org [rsc.org]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. ijpca.org [ijpca.org]
- 8. Ion chromatography for the pharmaceutical industry | Metrohm [metrohm.com]
- 9. blog.metrohmusa.com [blog.metrohmusa.com]
- 10. laboratuvar.com [laboratuvar.com]
- 11. witpress.com [witpress.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pharmtech.com [pharmtech.com]
- 15. filab.fr [filab.fr]
- 16. shimadzu.com [shimadzu.com]
- 17. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 18. agilent.com [agilent.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijcpa.in [ijcpa.in]
Spectroscopic differences between 2-bromomethyl and 4-bromomethyl imidazoles
Executive Summary
The differentiation of 2-bromomethylimidazole and 4-bromomethylimidazole is a critical analytical challenge in the synthesis of histidine analogues, purine derivatives, and imidazole-based pharmaceuticals. These regioisomers exhibit distinct reactivity profiles and biological activities, yet their structural similarity and rapid tautomerism can complicate identification.[1]
This guide provides a definitive spectroscopic comparison, focusing on 1H NMR as the primary diagnostic tool. The core differentiator is the C2-proton (H2) signal : its presence identifies the 4-isomer, while its absence confirms the 2-isomer. This document also addresses the stability issues inherent to these alkylating agents, recommending specific handling protocols to ensure data integrity.
Part 1: Structural Dynamics & Stability
Before interpreting spectra, it is vital to understand the structural behavior of these species in solution.[1] Both compounds are potent electrophiles and are typically isolated as hydrobromide salts to prevent self-alkylation (polymerization).[1]
Tautomerism in 4-Bromomethylimidazole
The 4-isomer exists in rapid equilibrium with the 5-isomer. In the solid state or as a salt, it is often fixed or symmetric, but in solution, the N-H proton migrates rapidly.[1]
-
Notation: Often referred to as 4(5)-bromomethylimidazole.[1]
-
NMR Consequence: Unless the nitrogen is substituted (e.g., N-methyl), H4 and H5 signals may average or broaden depending on solvent and pH.[1]
Symmetry in 2-Bromomethylimidazole
The 2-isomer possesses a plane of symmetry passing through C2 and the N-H bond (assuming rapid N-H exchange).
-
NMR Consequence: H4 and H5 are chemically equivalent in the unsubstituted salt, appearing as a single signal (2H integration).[1]
Critical Safety & Stability Note
-
Reactivity: Both isomers are active alkylating agents (lachrymators).[1]
-
Sample Prep: Do not neutralize the salt to the free base in the NMR tube unless necessary; the free base rapidly polymerizes.[1] Use DMSO-d6 or D2O for salt characterization.[1]
Part 2: Spectroscopic Comparison (1H & 13C NMR)
The following data assumes the hydrobromide salt form in DMSO-d6 , the standard state for stable characterization.
Table 1: 1H NMR Chemical Shift Comparison (δ ppm)
| Proton Environment | 4-Bromomethylimidazole • HBr | 2-Bromomethylimidazole[1][2] • HBr | Diagnostic Note |
| H2 (N-CH-N) | 8.8 – 9.2 ppm (Singlet, 1H) | ABSENT | PRIMARY IDENTIFIER |
| H4 / H5 (Backbone) | 7.6 – 7.8 ppm (Singlet/Multiplet, 1H) | 7.4 – 7.6 ppm (Singlet, 2H) | 4-isomer has 1 backbone proton; 2-isomer has 2 equivalent protons.[1] |
| -CH₂Br (Methylene) | 4.6 – 4.8 ppm (Singlet, 2H) | 4.7 – 4.9 ppm (Singlet, 2H) | Shifts are similar; not diagnostic.[1] |
| N-H (Exchangeable) | 14.0+ ppm (Broad) | 14.0+ ppm (Broad) | Often invisible in D₂O; broad in DMSO.[1] |
Table 2: 13C NMR Chemical Shift Comparison (δ ppm)
| Carbon Environment | 4-Bromomethylimidazole • HBr | 2-Bromomethylimidazole[1][2] • HBr | Diagnostic Note |
| C2 (N-C-N) | ~136 ppm (Methine) | ~145 ppm (Quaternary) | C2 is a CH in 4-isomer; C-substituted in 2-isomer. |
| C4 / C5 | ~130 ppm / ~118 ppm | ~122 ppm (Equivalent) | 4-isomer shows asymmetry; 2-isomer shows equivalence.[1] |
| -CH₂Br | ~22 – 25 ppm | ~22 – 25 ppm | Not diagnostic.[1] |
Part 3: Diagnostic Logic & Visualization
The following decision tree illustrates the logical flow for identifying the regioisomer from a crude reaction mixture or purified salt.
Figure 1: Decision tree for spectroscopic identification of bromomethyl imidazoles.
Part 4: Experimental Protocols
Protocol A: NMR Sample Preparation (Hydrobromide Salts)
Rationale: Bromomethyl imidazoles are moisture-sensitive.[1] Water can hydrolyze the -CH2Br to -CH2OH, shifting the methylene peak upfield (~4.5 ppm to ~4.3 ppm).
-
Dryness Check: Ensure the salt is dried under high vacuum (< 1 mbar) for 2 hours to remove traces of HBr/water.[1]
-
Solvent: Use DMSO-d6 (99.9% D).[1] Avoid CDCl3 for salts as solubility is poor, leading to broad, uninterpretable lines.[1]
-
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
-
Acquisition: Run a standard proton sequence (16 scans).[1]
-
Verification: Integrate the methylene peak (set to 2H). Check the integration of the aromatic region.
Protocol B: Distinguishing from Hydroxymethyl Impurity
Common Issue: Hydrolysis of the starting material or product.[1]
-
Observation: A new set of peaks appears.
-
Diagnostic: Look for the -CH2-OH methylene.[1] It typically appears at δ 4.3 - 4.5 ppm (doublet if OH couples, or singlet if exchanging).[1]
-
Confirmation: Add a drop of D2O. The OH proton will vanish, and the methylene will sharpen into a singlet.[1] The -CH2Br peak (δ 4.6-4.8) will remain unchanged (though it may shift slightly due to solvent change).[1]
References
-
BenchChem. (2025).[1][3] Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from .[1]
-
National Institutes of Health (NIH). (2025).[1] 4-Bromo-1H-imidazole | C3H3BrN2 | CID 96125. PubChem Database.[1] Retrieved from .[1]
-
Reich, H. J. (2020).[1] Structure Determination Using NMR Spectroscopy: 1H Chemical Shifts of Heterocycles. University of Wisconsin / ACS Division of Organic Chemistry.[1] Retrieved from .[1]
-
Sigma-Aldrich. (2023).[1] Product Specification: 4-Bromo-1-methyl-1H-imidazole. Retrieved from .[1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent residual peaks in DMSO/D2O).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
Navigating the lifecycle of reactive chemical reagents from procurement to disposal is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide, a halogenated imidazole derivative frequently used in pharmaceutical synthesis and chemical research. Adherence to these protocols is critical for mitigating risks to personnel and the environment.
Hazard Profile and Core Safety Considerations
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a reactive compound that presents multiple hazards. Understanding its properties is fundamental to appreciating the causality behind the stringent disposal protocols required. As a brominated organic compound, it is classified as hazardous waste and demands careful handling.[1][2]
The primary hazards associated with this compound include:
-
Corrosivity: Causes skin irritation, and potentially severe skin burns and serious eye damage.[4][5]
-
Reactivity: As with many brominated compounds, it can react with a range of substances. It is crucial to segregate it from incompatible materials such as strong oxidizing agents, acids, bases, and certain metals.[1][6][7]
A summary of its hazard classifications is presented below:
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |
| Target Organ Toxicity | - | May cause respiratory irritation | [8][9] |
Due to these hazards, all waste streams containing this chemical, including pure substance, solutions, and contaminated lab supplies, must be treated as hazardous waste.[1]
The Disposal Workflow: A Decision-Making Framework
The proper management of chemical waste follows a structured decision-making process. From the point of generation to final disposal, each step is designed to ensure safety and compliance. The following diagram illustrates this workflow.
Caption: Waste Disposal Workflow for 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide.
Step-by-Step Disposal Protocols
Strict adherence to the following protocols is mandatory. Always perform these tasks within a certified laboratory chemical fume hood while wearing the appropriate Personal Protective Equipment (PPE).[6][7]
Protocol 1: Disposal of Unused or Waste Chemical (Solids and Solutions)
This protocol applies to the pure, solid reagent or any solutions generated during experimental work.
-
Container Selection:
-
Waste Collection:
-
Carefully transfer the solid waste or pour the liquid waste into the selected container. Avoid creating dust from the solid form.[10]
-
Crucially, do not mix this waste with other chemical waste streams , especially those containing incompatible materials like strong oxidizers, acids, or bases.[7] This segregation prevents dangerous reactions within the waste container.
-
-
Labeling:
-
As soon as the first portion of waste is added, affix a "Hazardous Waste" label.[6]
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide"
-
The specific hazard characteristics: "Toxic," "Corrosive"
-
The waste type: "Halogenated Organic Waste".[1]
-
-
-
Storage and Final Disposal:
-
Keep the waste container tightly sealed when not in use.[9]
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1]
-
When the container is full or no longer in use, arrange for its collection by your institution's Environmental Health & Safety (EHS) department for disposal at a licensed waste facility.[7][8]
-
Protocol 2: Management of Contaminated Solid Waste
This protocol covers disposable items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and paper towels.
-
Collection:
-
All contaminated solid items must be collected separately as solid hazardous waste.[1]
-
Place these items into a designated, durable plastic bag or a labeled, lined container.
-
-
Labeling and Disposal:
-
The container or bag must be clearly labeled "Hazardous Waste - Halogenated Organic Solid Debris".
-
When full, seal the bag/container and manage it through your institution's hazardous waste disposal program. For added safety, it is best practice to double-bag these materials.[7]
-
Protocol 3: Emergency Spill Cleanup and Decontamination
In the event of an accidental release, immediate and correct action is vital.
-
Initial Response:
-
For large spills (>10 mL or outside a fume hood), evacuate all personnel from the immediate area and notify your institution's EHS or emergency response team.[11]
-
For small, manageable spills inside a chemical fume hood, you may proceed with cleanup if you are trained to do so.
-
-
Spill Neutralization and Containment:
-
If the spill is small, it can be treated with a saturated aqueous solution of sodium thiosulfate to neutralize the reactive bromine component before absorption.[1]
-
Contain the spill using an inert absorbent material like vermiculite or chemical spill pads.[11] Do not use combustible materials like paper towels for initial absorption.
-
-
Cleanup and Collection:
-
Final Decontamination:
-
Wipe the spill area with a cloth dampened with soap and water.
-
All cleaning materials must also be disposed of as hazardous waste.
-
Report the incident to your supervisor as per your institution's policy.
-
Required Personal Protective Equipment (PPE)
Handling and disposing of this chemical requires robust personal protection.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for holes before use and use proper removal techniques to avoid skin contact.[7][11]
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[7]
-
Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[11]
-
Work Area: All handling and disposal procedures must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[6][12]
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you ensure a safe, compliant, and responsible approach to the management of 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide waste.
References
- Benchchem.
- Fluorochem. 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide.
- ChemicalBook. 1H-IMidazole,2-(broMoMethyl)-,hydrobroMide(1:1).
- Enva. What is bromine and what are the safe disposal and recycling methods?.
- Washington State University.
- Fisher Scientific. SAFETY DATA SHEET - 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide.
- Fisher Scientific.
- BLDpharm. 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.
- University of Washington.
- Apollo Scientific. 6-(Bromomethyl)
- Spectrum Chemical.
- TCI Chemicals.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- University of Vermont. Chamberland SOP Working with Bromine.
- Washington State University.
- Fisher Scientific.
- Elemental Microanalysis.
- Sigma-Aldrich.
- Carl ROTH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1H-IMidazole,2-(broMoMethyl)-,hydrobroMide(1:1) | 2939-05-1 [amp.chemicalbook.com]
- 5. 1864074-91-8|2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide|BLD Pharm [bldpharm.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
As researchers dedicated to advancing drug development, our work with highly reactive chemical intermediates is fundamental to innovation. 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is one such compound—a valuable building block whose reactivity demands a meticulous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound, grounded in the principles of risk mitigation and scientific causality. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment: Understanding the Reactivity Profile
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is classified under the Globally Harmonized System (GHS) as a harmful and irritant substance[1]. Its hazard profile is rooted in its chemical structure; as a brominated alkylating agent, it is designed to be reactive. This inherent reactivity is the primary reason for the stringent handling protocols that follow.
-
Primary Hazards: The compound is known to be harmful if swallowed, and can cause significant skin, eye, and respiratory irritation[1].
-
Skin and Eye Irritation (H315, H319): Direct contact can lead to irritation and potential chemical burns. The hydrobromide salt can be particularly aggressive towards mucous membranes[1][2].
-
Respiratory Irritation (H335): As a fine solid, the compound poses a significant risk of aerosolization. Inhaling dust can irritate the entire respiratory tract[1][3].
-
Harmful if Swallowed (H302): Ingestion can lead to systemic toxicity[1].
-
Understanding these risks is the first step in building a self-validating safety system. Every procedural step described below is a direct countermeasure to these identified hazards.
Core Protection: Your Personal Protective Equipment (PPE) Arsenal
The foundation of safe handling is the consistent and correct use of PPE. This equipment serves as your last line of defense, supplementing crucial engineering controls like a chemical fume hood.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of airborne dust and vapors, directly mitigating the inhalation hazard[2][4].
Recommended PPE for Handling Scenarios
The level of PPE required is dictated by the specific task. The following table outlines the minimum requirements for common laboratory operations.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Long-Sleeved, Back-Closing Gown | N95 Respirator (if potential for dust cannot be fully contained by fume hood)[5] |
| Preparation of Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Long-Sleeved Lab Coat | Not required if performed in a fume hood |
| Reaction Work-up/Quenching | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Long-Sleeved Lab Coat | Not required if performed in a fume hood |
| Spill Cleanup | Double Heavy-duty Nitrile Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gown or Apron | N95 Respirator or higher[5] |
Detailed PPE Specifications
-
Hand Protection: Standard laboratory gloves may not offer sufficient protection. Always use chemical-resistant gloves, such as nitrile, and adopt a double-gloving technique[5][6]. This provides a backup barrier in case of an unobserved tear or degradation of the outer glove. Gloves should be inspected before use and changed every 30-60 minutes or immediately upon known contact with the chemical[5].
-
Eye and Face Protection: Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and splashes[7]. When handling larger quantities or during procedures with a high splash potential (e.g., quenching a reaction), a full-face shield must be worn in conjunction with goggles[5][8].
-
Body Protection: A long-sleeved lab coat is a minimum requirement. For handling hazardous compounds, a disposable, back-closing gown made of a low-lint material is preferred to prevent contamination of personal clothing and minimize dust retention[5][8].
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 particulate respirator should be worn during any operation where dust generation is unavoidable, such as weighing large quantities or cleaning up spills[4][5].
Operational Blueprint: A Step-by-Step Handling Workflow
A systematic workflow minimizes the potential for error and exposure. The following diagram and procedural steps outline a self-validating system for handling 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.
Caption: Workflow for Safe Handling of 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide.
Procedural Steps:
-
Preparation: Before handling the chemical, ensure your fume hood is operational and certified. Assemble all necessary equipment within the hood to minimize traffic in and out of the containment area. Don all required PPE, starting with the gown, then goggles, face shield (if needed), and finally, double gloves.
-
Handling: Work with the sash at the lowest practical height. When weighing, use a weigh boat or creased paper to prevent contamination of the balance. Use a dedicated spatula. Transfer the solid carefully to prevent generating dust. Once the transfer is complete, immediately and securely close the primary container[2].
-
Decontamination: All non-disposable items that have come into contact with the chemical, such as glassware and spatulas, must be decontaminated before being removed from the fume hood. Wipe down the work surface of the fume hood with an appropriate solvent.
-
Waste Segregation: All disposable items, including gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled hazardous waste container[1][9].
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination. First, remove the outer pair of gloves. Then, remove your gown or lab coat. Next, remove your face shield and goggles. Finally, remove the inner pair of gloves and immediately wash your hands thoroughly with soap and water.
Contingency Planning: Emergency Protocols
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[1][2][4]. Seek immediate medical attention if irritation develops or persists[2].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe and easy to do so[1][2][4]. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected individual to fresh air at once. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2][4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel[1][7].
-
Spill Cleanup: For small spills (<5 mL or a few grams), contain the spill with an absorbent material for solids, carefully sweep it up, and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area, restrict access, and contact your institution's environmental health and safety (EHS) department immediately[5].
Waste Disposal: Completing the Cycle Safely
Proper disposal is a critical final step. All waste contaminated with 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is considered hazardous.
-
Solid Waste: This includes contaminated gloves, gowns, weigh paper, and absorbent materials. It must be collected in a designated, sealed, and clearly labeled hazardous waste container[1][9].
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Never dispose of this chemical down the drain[2].
By adhering to these comprehensive guidelines, you can confidently and safely utilize 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide in your research, ensuring both personal safety and the integrity of your scientific pursuits.
References
- Fluorochem. (n.d.). 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide Safety Data Sheet.
- TCI Chemicals. (2024, December 15). Safety Data Sheet.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- Fisher Scientific. (2023, September 5). Safety Data Sheet.
- MilliporeSigma. (2024, September 6). Safety Data Sheet.
- EPCC. (n.d.). Safe Handling of Hazardous Drugs - USP<800>.
- Apollo Scientific. (2023, July 5). 4-Bromo-2-methyl-1H-imidazole Safety Data Sheet.
- eviQ. (2019). 188-Safe handling and waste management of hazardous drugs.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Cancer Care Ontario. (n.d.). Safe handling of cytotoxics: guideline recommendations.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- New England BioLabs. (2023, December 19). Safety Data Sheet for 2M Imidazole (B1077) CAE.
- Apollo Scientific. (2023, June 8). 6-(Bromomethyl)-1H-indazole hydrobromide Safety Data Sheet.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. epcc.edu [epcc.edu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.at [fishersci.at]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
